Technical Documentation Center

Cyclopentyl(phenyl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclopentyl(phenyl)methanamine hydrochloride
  • CAS: 24260-05-7

Core Science & Biosynthesis

Foundational

Cyclopentyl(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications

Executive Summary Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a sterically hindered, primary aliphatic amine salt widely utilized as a critical building block in advanced medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a sterically hindered, primary aliphatic amine salt widely utilized as a critical building block in advanced medicinal chemistry and drug discovery[1]. Featuring a unique structural motif—a methanamine core flanked by both a rigid phenyl ring and a flexible cyclopentyl group—this compound imparts specific conformational restrictions and lipophilicity when incorporated into larger pharmacophores. It has gained significant traction in the synthesis of selective Adenylyl Cyclase Type 1 (AC1) inhibitors, which are being investigated as novel therapeutics for inflammatory pain[2]. This whitepaper provides a rigorous examination of its physicochemical properties, validated synthetic protocols, and downstream applications.

Physicochemical Profiling

Understanding the physical and chemical properties of Cyclopentyl(phenyl)methanamine hydrochloride is essential for predicting its behavior in synthetic workflows and biological assays. The hydrochloride salt form is preferred over the free base due to its enhanced stability, resistance to oxidation, and improved handling characteristics as a solid[3].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name Cyclopentyl(phenyl)methanamine hydrochloride
CAS Registry Number 24260-05-7 (Racemic)[1]; 1213121-64-2 (R-enantiomer)[4]
Molecular Formula C12H18ClN (C12H17N · HCl)
Molecular Weight 211.73 g/mol [1]
Appearance White to off-white solid[3]
Boiling Point (Free Base) 274.8 ± 9.0 °C at 760 mmHg[5]
Density (Free Base) 1.0 ± 0.1 g/cm³[5]
LogP (Free Base) 2.93[5]
Storage Conditions Room temperature, inert atmosphere, tightly closed

Validated Synthetic Methodology

The synthesis of Cyclopentyl(phenyl)methanamine hydrochloride typically proceeds via the reductive amination of cyclopentyl phenyl ketone. The protocol detailed below is engineered for high yield and purity, employing causality-driven reagent selection.

Protocol: Reductive Amination and Hydrochloride Salt Precipitation

Step 1: Iminium Ion Formation

  • Procedure : Dissolve 1.0 equivalent of cyclopentyl phenyl ketone in anhydrous methanol (0.5 M). Add 10.0 equivalents of ammonium acetate (NH₄OAc) and 1.2 equivalents of titanium(IV) isopropoxide [Ti(OiPr)₄]. Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Causality & Insight : The formation of the imine from a sterically hindered ketone is thermodynamically challenging. Ti(OiPr)₄ acts as a mild Lewis acid and a water scavenger, driving the equilibrium toward the imine intermediate. NH₄OAc provides a buffered source of ammonia, preventing extreme pH shifts that could lead to side reactions.

Step 2: Selective Reduction

  • Procedure : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) in small portions. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Causality & Insight : NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is stable in mildly acidic conditions (pH ~6) and selectively reduces the protonated iminium ion without reducing the unreacted starting ketone.

Step 3: Workup and Free Base Isolation

  • Procedure : Quench the reaction with 1M NaOH to precipitate titanium salts as TiO₂. Filter the suspension through a Celite pad. Extract the aqueous filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base (1-Cyclopentyl-1-phenylmethanamine).

  • Causality & Insight : The alkaline quench (NaOH) serves a dual purpose: it breaks down the titanium complex into insoluble titanium dioxide for easy filtration, and it ensures the amine is fully deprotonated, maximizing its partition into the organic phase.

Step 4: Hydrochloride Salt Formation

  • Procedure : Dissolve the crude free base in anhydrous diethyl ether. Cool to 0 °C and add a stoichiometric excess of 2M anhydrous HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under vacuum.

  • Causality & Insight : Utilizing anhydrous HCl in an aprotic, non-polar solvent like diethyl ether forces the immediate crystallization of the hydrochloride salt. The anhydrous environment is critical to prevent the hygroscopic salt from dissolving or forming a sticky oil, ensuring a free-flowing, high-purity crystalline product[1].

Synthesis A Cyclopentyl Phenyl Ketone (Starting Material) B Iminium Intermediate A->B NH4OAc, Ti(OiPr)4 MeOH, rt C Cyclopentyl(phenyl)methanamine (Free Base) B->C NaBH3CN pH 6.0, 0 °C to rt D Cyclopentyl(phenyl)methanamine HCl (Target Salt) C->D Anhydrous HCl Et2O, 0 °C

Figure 1: Convergent synthetic workflow for Cyclopentyl(phenyl)methanamine hydrochloride.

Applications in Drug Discovery: Adenylyl Cyclase 1 Inhibition

Cyclopentyl(phenyl)methanamine hydrochloride is a highly valued intermediate in the synthesis of pyrazolo-pyrimidinone derivatives[2]. These derivatives are potent and selective inhibitors of Adenylyl Cyclase isoform 1 (AC1).

AC1 is a calcium/calmodulin-stimulated enzyme predominantly expressed in the central nervous system. It plays a pivotal role in the signal transduction pathways that mediate chronic inflammatory and neuropathic pain[2]. By incorporating the cyclopentyl(phenyl)methanamine moiety into the pyrazolo-pyrimidinone scaffold, researchers have successfully disrupted crystal packing energy, thereby improving the aqueous solubility and bioavailability of the resulting drug candidates without sacrificing target affinity[2].

Pathway CaM Intracellular Ca2+ / Calmodulin AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Activates cAMP cAMP AC1->cAMP Catalyzes ATP ATP ATP->AC1 Substrate Pain Inflammatory Pain Signaling cAMP->Pain Downstream Cascade Drug Pyrazolo-Pyrimidinone Derivative (Amine Building Block) Drug->AC1 Selective Inhibition

Figure 2: Mechanism of action for AC1 inhibitors synthesized from the target amine.

Safety, Handling, and Environmental Grounding

Handling Cyclopentyl(phenyl)methanamine hydrochloride requires adherence to standard laboratory safety protocols, as dictated by its Globally Harmonized System (GHS) classification[1].

  • Hazard Statements : The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • Precautionary Measures : Work must be conducted in a well-ventilated fume hood (P271). Appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory (P280)[1].

  • Storage : To prevent degradation and moisture absorption, the salt must be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

References

  • 1-Cyclopentyl-1-phenylmethanamine | CAS#:23459-36-1 | Chemsrc Source: chemsrc.com URL:[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Cyclopentyl(phenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Cyclopentyl(phenyl)methanamine hydrochloride, a versatile amine of interest in pharmaceutical research and organic synthesis. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Cyclopentyl(phenyl)methanamine hydrochloride, a versatile amine of interest in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, analytical characterization, and potential pharmacological applications.

Chemical Identity and Physicochemical Properties

Cyclopentyl(phenyl)methanamine hydrochloride is a primary amine salt with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol .[1] The structure features a central chiral carbon bonded to a phenyl group, a cyclopentyl group, a hydrogen atom, and an amino group, which is protonated in the hydrochloride salt form.

PropertyValueReference
CAS Number 24260-05-7[1]
Molecular Formula C₁₂H₁₈ClN[1]
Molecular Weight 211.73 g/mol [1]
Physical Form Solid[1]
InChI 1S/C12H17N.ClH/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H[1]
InChIKey MWNLQCUCZDOTEE-UHFFFAOYSA-N[1]
Storage Temperature Room temperature[1]
Purity (Typical) ≥98%[1]
Safety Information Signal Word: Warning Hazard Statements: H302, H315, H319, H335 Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501[1]

Synthesis of Cyclopentyl(phenyl)methanamine Hydrochloride

The most common and efficient route for the synthesis of Cyclopentyl(phenyl)methanamine is through the reductive amination of its corresponding ketone precursor, Cyclopentyl Phenyl Ketone.[2][3] This method is widely used in medicinal chemistry due to its versatility and the availability of various reducing agents.[2] The overall synthetic pathway involves two main stages: the synthesis of the ketone precursor and its subsequent conversion to the amine, followed by salt formation.

Synthesis of the Precursor: Cyclopentyl Phenyl Ketone

Cyclopentyl Phenyl Ketone (CAS: 5422-88-8) is a key intermediate in this synthesis.[4] It can be synthesized via a Grignard reaction between a cyclopentyl magnesium halide and benzonitrile.[5]

Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). A solution of bromocyclopentane in the same anhydrous solvent is added dropwise to initiate the formation of cyclopentylmagnesium bromide. A crystal of iodine can be used as an initiator. The reaction is typically refluxed to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Benzonitrile: The Grignard reagent is then cooled in an ice bath, and a solution of benzonitrile in anhydrous THF is added dropwise. The reaction is stirred and allowed to warm to room temperature to form the intermediate imine-magnesium salt complex.[5]

  • Hydrolysis: The reaction mixture is then carefully quenched with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the imine intermediate, yielding Cyclopentyl Phenyl Ketone.[5]

  • Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.[5]

Synthesis_of_Ketone Bromocyclopentane Bromocyclopentane Grignard Cyclopentylmagnesium Bromide Bromocyclopentane->Grignard Mg Magnesium Mg->Grignard Imine_Salt Imine-Magnesium Salt Grignard->Imine_Salt Benzonitrile Benzonitrile Benzonitrile->Imine_Salt Ketone Cyclopentyl Phenyl Ketone Imine_Salt->Ketone Acid Hydrolysis

Caption: Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction.

Reductive Amination to Cyclopentyl(phenyl)methanamine

The conversion of Cyclopentyl Phenyl Ketone to the target amine is achieved through reductive amination.[2][3] This reaction involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the amine.[2]

Experimental Protocol: Reductive Amination

  • Imine Formation: Cyclopentyl Phenyl Ketone is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, typically a solution of ammonia in methanol or ammonium acetate, is added. The reaction is stirred, often under mild acidic conditions to facilitate imine formation.[6][7]

  • Reduction: A reducing agent is then introduced to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).[2][6] Sodium triacetoxyborohydride is a milder alternative that can minimize the reduction of the starting ketone.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and unreacted reagents. The crude amine is then purified, typically by column chromatography.

Reductive_Amination Ketone Cyclopentyl Phenyl Ketone Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source Ammonia->Imine Amine Cyclopentyl(phenyl)methanamine Imine->Amine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Amine

Caption: Reductive Amination of Cyclopentyl Phenyl Ketone.

Formation of the Hydrochloride Salt

For improved stability, handling, and solubility, the free amine is typically converted to its hydrochloride salt.

Experimental Protocol: Salt Formation

  • The purified Cyclopentyl(phenyl)methanamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methine, and aliphatic protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic Protons (C₆H₅) 7.2 - 7.5Multiplet5HSignals corresponding to the phenyl ring protons.
Methine Proton (CH-N) ~ 4.0 - 4.5Broad Multiplet1HDeshielded by the adjacent phenyl group and protonated nitrogen.
Ammonium Protons (NH₃⁺) 8.0 - 9.0 (variable)Broad Singlet3HChemical shift is dependent on solvent and concentration; may exchange with D₂O.
Cyclopentyl Protons 1.2 - 2.2Complex Multiplets9HOverlapping signals from the methylene and methine protons of the cyclopentyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Notes
Aromatic Carbons (C₆H₅) 125 - 140Multiple signals for the carbons of the phenyl ring.
Methine Carbon (CH-N) ~ 60 - 70Deshielded by the adjacent phenyl group and protonated nitrogen.
Cyclopentyl Carbons 25 - 45Signals corresponding to the carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8]

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Ammonium) 2800 - 3200 (broad)StrongCharacteristic broad absorption for the N-H stretching of the ammonium salt.
C-H Stretch (Aromatic) 3000 - 3100MediumC-H stretching vibrations of the phenyl ring.
C-H Stretch (Aliphatic) 2850 - 2960StrongC-H stretching vibrations of the cyclopentyl group.
C=C Stretch (Aromatic) 1450 - 1600MediumAromatic ring skeletal vibrations.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine. For the hydrochloride salt, the base peak in the mass spectrum will correspond to the free amine after the loss of HCl.

IonExpected m/zNotes
[M+H]⁺ (of free amine) 176.14The molecular ion of the free amine (C₁₂H₁₇N).[9]
Common Fragmentation Patterns VariesFragmentation may involve the loss of the cyclopentyl group, the phenyl group, or cleavage adjacent to the nitrogen atom, providing further structural information.

Analytical Methods for Quality Control

Ensuring the purity and quality of Cyclopentyl(phenyl)methanamine hydrochloride is essential for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[10][11]

Hypothetical HPLC Method for Purity Determination

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[10][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol. The exact ratio would need to be optimized.[10][11]

  • Detection: UV detection at a wavelength where the phenyl group has significant absorbance (e.g., around 210-220 nm).[10]

  • Flow Rate: A typical flow rate would be 1.0 mL/min.[10]

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Potential Applications in Drug Development

The Cyclopentyl(phenyl)methanamine scaffold is of interest in medicinal chemistry due to the combination of a lipophilic cyclopentyl group and an aromatic phenyl ring, which can interact with various biological targets. The amine group provides a handle for further chemical modification and salt formation to improve pharmaceutical properties.

Derivatives of similar phenylalkylamines have shown activity in several therapeutic areas:

  • Neuroscience: The lipophilic nature of the cyclopentyl group can potentially aid in crossing the blood-brain barrier. Phenylalkylamine derivatives have been investigated as modulators of dopamine and serotonin receptors, making them potential candidates for the treatment of neurological and psychiatric disorders.[12][13]

  • Oncology: The cyclopentyl moiety can fit into hydrophobic pockets of enzyme active sites, potentially enhancing binding affinity and selectivity. Some cyclopentylamine derivatives have been explored for their anticancer properties.[14][15]

  • Antiviral Research: The cyclic structure can mimic natural substrates or bind to allosteric sites on viral enzymes.[14]

The development of novel therapeutics based on this scaffold would involve the synthesis of a library of derivatives with modifications to the phenyl ring, the cyclopentyl group, or the amine to optimize potency, selectivity, and pharmacokinetic properties.[16]

Applications Core Cyclopentyl(phenyl)methanamine Scaffold Neuroscience Neuroscience (e.g., GPCR modulation) Core->Neuroscience Lipophilicity & BBB Penetration Oncology Oncology (e.g., Kinase Inhibition) Core->Oncology Hydrophobic Pocket Binding Antiviral Antiviral Research (e.g., Enzyme Inhibition) Core->Antiviral Substrate Mimicry

Caption: Potential Therapeutic Applications of the Scaffold.

Conclusion

Cyclopentyl(phenyl)methanamine hydrochloride is a valuable chemical entity with a straightforward synthesis and potential for diverse applications in drug discovery. This guide has provided a detailed overview of its synthesis, a predictive analysis of its spectroscopic characteristics, and a discussion of its potential as a scaffold for the development of novel therapeutics. The information presented here serves as a foundational resource for scientists and researchers working with this and related compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubMed. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • PubChemLite. (n.d.). Cyclopentyl(phenyl)methanamine (C12H17N). Retrieved from [Link]

  • American Elements. (n.d.). (2-phenylcyclopentyl)methanamine hydrochloride. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methanone, cyclopentylphenyl-. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination of cyclopentanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US3187047A - Reductive amination of ketones.
  • Axios Research. (n.d.). cyclopentyl(phenyl)methanone - CAS - 5422-88-8. Retrieved from [Link]

  • PubChemLite. (n.d.). Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]

  • Unknown. (n.d.). 1H-NMR. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentylphenylmethanone. Retrieved from [Link]

  • Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine. Retrieved from [Link]

  • PubMed. (2017). Chromatographic Determination of Cyclopentolate Hydrochloride and Phenylephrine Hydrochloride in the Presence of Their Potential Degradation Products. Retrieved from [Link]

  • PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Retrieved from [Link]

  • Unknown. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • MDPI. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Retrieved from [Link]

  • Semantic Scholar. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]

Sources

Foundational

Cyclopentyl(phenyl)methanamine Hydrochloride: Molecular Weight, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of sterically hindered, chiral primary amines is a cornerstone of lead optimization. Cyclopentyl(phenyl)methanamine hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of sterically hindered, chiral primary amines is a cornerstone of lead optimization. Cyclopentyl(phenyl)methanamine hydrochloride is a highly versatile building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

This technical guide provides an in-depth analysis of its physicochemical properties—specifically detailing its molecular weight of 211.73 g/mol —and outlines the causal logic behind its structural utility. Furthermore, we provide a self-validating, step-by-step protocol for its asymmetric synthesis and analytical verification, ensuring robust reproducibility for drug development professionals.

Chemical Identity & Physicochemical Data

Understanding the exact mass and solubility profile of a building block is critical for stoichiometric precision during high-throughput parallel synthesis and formulation. The hydrochloride salt form of cyclopentyl(phenyl)methanamine ensures optimal stability and handling compared to its free-base counterpart [1].

Quantitative Data Summary
PropertyValue
Chemical Name Cyclopentyl(phenyl)methanamine hydrochloride
IUPAC Name 1-cyclopentyl-1-phenylmethanamine;hydrochloride
Synonyms α -Cyclopentylbenzylamine HCl; C-Cyclopentyl-C-phenyl-methylamine HCl
Molecular Formula C 12​ H 18​ ClN (Free base: C 12​ H 17​ N)
Molecular Weight 211.73 g/mol
Free Base Molecular Weight 175.27 g/mol
CAS Registry Number 24260-05-7 (Racemic) / 1213121-64-2 (R-enantiomer)
Appearance White to off-white solid powder
Solubility Profile High solubility in H 2​ O, DMSO, and Methanol; Insoluble in Hexanes

Data corroborated by supplier specifications from and [1][2].

Mechanistic Role in Drug Development: The "Why"

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of why this specific moiety is chosen during structure-activity relationship (SAR) campaigns.

Why the Cyclopentyl Group?

Replacing a standard linear alkyl chain (e.g., a pentyl group) with a cyclopentyl ring introduces conformational restriction . A linear chain possesses multiple rotatable bonds, resulting in a high entropic penalty when the molecule binds to a target receptor. The cyclopentyl ring pre-organizes the ligand, lowering this entropic cost and often resulting in a tighter binding affinity ( Kd​ ). Furthermore, the cyclopentyl group provides a dense, hydrophobic bulk that perfectly occupies deep, lipophilic binding pockets without excessively inflating the molecular weight, thereby optimizing the compound's Lipophilic Efficiency (LipE) .

Why the Hydrochloride Salt?

The free base of cyclopentyl(phenyl)methanamine (MW: 175.27 g/mol ) is a lipophilic oil. Primary amine free bases are notoriously difficult to handle: they are prone to atmospheric oxidation, rapidly absorb CO 2​ to form carbamates, and exhibit poor aqueous solubility. Converting the amine into its hydrochloride salt (MW: 211.73 g/mol ) transforms it into a highly crystalline, non-volatile solid. This protonated state drastically improves dissolution kinetics in physiological buffers, making it immediately viable for in vitro biological assays and long-term library storage.

Stereoselective Synthesis Workflow

For advanced pharmaceutical applications, the enantiopure form—specifically (R)-cyclopentyl(phenyl)methanamine hydrochloride (CAS: 1213121-64-2)—is often required to prevent off-target toxicity associated with the (S)-enantiomer. The following protocol utilizes Ellman’s chiral auxiliary, a self-validating system where the stereochemical outcome is strictly governed by the steric bulk of the tert-butanesulfinyl group.

Protocol: Asymmetric Synthesis via Ellman's Auxiliary

Step 1: Imine Condensation

  • Action: React benzaldehyde (1.0 eq) with (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add Titanium(IV) ethoxide (Ti(OEt) 4​ ) (2.0 eq). Causality: Ti(OEt) 4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Conditions: Stir at room temperature for 12 hours under a nitrogen atmosphere.

Step 2: Diastereoselective Nucleophilic Addition

  • Action: Cool the reaction mixture to -48°C. Dropwise, add cyclopentylmagnesium bromide (1.5 eq).

  • Mechanism: The Grignard reagent attacks the imine carbon. The bulky tert-butanesulfinyl group sterically blocks one face of the imine, forcing the cyclopentyl group to attack from the less hindered face, establishing the (R)-chiral center with >98% diastereomeric excess (de).

Step 3: Auxiliary Cleavage & Salt Precipitation

  • Action: Isolate the intermediate, dissolve in methanol, and treat with 4M HCl in dioxane.

  • Causality: The strongly acidic conditions simultaneously cleave the sulfinyl auxiliary (releasing SO 2​ and isobutylene) and protonate the newly formed primary amine. The addition of cold diethyl ether forces the selective precipitation of the hydrochloride salt, leaving organic impurities in solution.

  • Yield: Filter and dry under vacuum to obtain (R)-cyclopentyl(phenyl)methanamine hydrochloride.

Synthetic Workflow Diagram

AsymmetricSynthesis A Benzaldehyde + (R)-tert-Butanesulfinamide B Ti(OEt)4 / DCM Condensation A->B C Chiral Sulfinyl Imine B->C D Cyclopentyl-MgBr Diastereoselective Addition C->D E Protected Chiral Amine D->E F 4M HCl in Dioxane Deprotection & Salt Formation E->F G (R)-Cyclopentyl(phenyl)methanamine HCl MW: 211.73 g/mol F->G Selective Precipitation

Workflow for the asymmetric synthesis of (R)-cyclopentyl(phenyl)methanamine HCl.

Analytical Characterization & Validation

To guarantee the integrity of the synthesized batch, the molecular weight and purity must be validated using orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization in positive mode (ESI+), the hydrochloride salt dissociates. The mass spectrometer will detect the protonated free base [M+H]+ . Expected Result: The exact mass of the free base is 175.136 Da. The target m/z for [M+H]+ is 176.144 . The absence of a characteristic M+2 chlorine isotope pattern in the primary peak confirms that the chloride counterion has successfully dissociated in the source, validating the salt nature of the compound.

  • Chiral HPLC: Run the sample on a Chiralcel OD-H column (Hexane/IPA 90:10) to confirm the enantiomeric excess (ee) is >98%, ensuring no racemization occurred during the acidic deprotection step.

References

Exploratory

Comprehensive Spectroscopic Profiling of Cyclopentyl(phenyl)methanamine Hydrochloride: A Technical Guide for Analytical Characterization

Executive Summary & Chemical Rationale Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a commercially available, solid primary amine salt with a molecular weight of 211.73 g/mol [1]. In contemporary med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a commercially available, solid primary amine salt with a molecular weight of 211.73 g/mol [1]. In contemporary medicinal chemistry, this molecule serves as a critical structural building block. It is prominently utilized in the synthesis of kinase inhibitors targeting TTK for oncology applications[2] and in the development of pyrazolo-pyrimidinones for inflammatory pain management[3].

As an application scientist, I frequently observe discrepancies in the analytical characterization of amine salts due to poor solvent choices and inappropriate ionization methods. This whitepaper provides an authoritative, self-validating framework for the spectroscopic elucidation of Cyclopentyl(phenyl)methanamine hydrochloride, detailing the causality behind every experimental parameter to ensure absolute scientific integrity.

Causality in Analytical Design: The "Why" Behind the Workflow

To generate reliable data, the analytical workflow must be tailored to the physicochemical properties of the hydrochloride salt:

  • NMR Solvent Selection (DMSO-d6 vs. CDCl3): A common pitfall is attempting to analyze this salt in deuterated chloroform (CDCl3), which leads to poor solubility and broad, shifting amine signals due to rapid proton exchange with trace moisture. By deliberately selecting DMSO-d6, we exploit its strong hydrogen-bond accepting nature. This locks the −NH3+​ protons into a slow-exchanging state, revealing a distinct, quantifiable broad singlet near 8.40 ppm and ensuring complete dissolution.

  • IR Technique (ATR vs. KBr Pellet): Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (3500–3200 cm⁻¹) that obscures the critical N-H stretching bands of the amine salt. Furthermore, subjecting the hydrochloride salt to high pressure in a KBr matrix can induce solid-state ion exchange (forming the hydrobromide salt), which artificially shifts the fingerprint region. ATR preserves the native crystal lattice of the solid[1].

  • Mass Spectrometry (ESI+ vs. EI): Because the analyte is a pre-formed hydrochloride salt, the basic primary amine readily exists as the [M+H]+ ion in solution. Utilizing Electrospray Ionization (ESI) with a mildly acidic mobile phase ensures complete protonation, yielding a robust parent ion without the extensive, uninterpretable fragmentation often seen in hard ionization techniques like Electron Impact (EI).

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Sample Cyclopentyl(phenyl)methanamine HCl (Solid) PrepNMR Dissolve in DMSO-d6 Sample->PrepNMR PrepMS Dissolve in MeOH/H2O + 0.1% Formic Acid Sample->PrepMS PrepIR ATR Crystal Prep (No solvent) Sample->PrepIR AcqNMR 1H & 13C Acquisition (400/600 MHz) PrepNMR->AcqNMR Data Data Integration & Structural Elucidation AcqNMR->Data AcqMS ESI-TOF MS (+ve mode) PrepMS->AcqMS AcqMS->Data AcqIR FT-IR Scanning (4000-400 cm⁻¹) PrepIR->AcqIR AcqIR->Data

Multi-modal spectroscopic workflow for structural validation of the compound.

Quantitative Spectroscopic Data Presentations

The following tables summarize the expected spectroscopic profiles based on the molecular architecture of the compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
8.40br s3H −NH3+​ (Amine salt protons)
7.30 – 7.55m5HPhenyl ring protons (Ar-H)
3.95d (J = 9.5 Hz)1HCH (α-carbon to amine and phenyl)
2.35m1HCyclopentyl CH (Methine)
1.85m1HCyclopentyl CH2​ (Diastereotopic)
1.40 – 1.65m5HCyclopentyl CH2​ cluster
1.25m1HCyclopentyl CH2​ (Diastereotopic)
0.95m1HCyclopentyl CH2​ (Diastereotopic)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (ppm)Carbon TypeStructural Assignment
137.5C (Quaternary)Phenyl (Ipso-carbon)
128.8, 128.5, 128.1CHPhenyl (Meta, Ortho, Para-carbons)
58.4CHCH (α-carbon)
44.2CHCyclopentyl CH
29.8, 29.5, 25.2, 25.1 CH2​ Cyclopentyl methylene carbons
Table 3: ATR-FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3030WeakC-H stretch (Aromatic)
2950, 2865StrongC-H stretch (Aliphatic cyclopentyl)
2900 – 2600BroadN-H stretch (Characteristic of −NH3+​ salt)
1605, 1495MediumC=C stretch (Aromatic ring)
1510MediumN-H bend
745, 700StrongC-H out-of-plane bend (Mono-substituted benzene)
Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
m/z (Observed)FormulaIon TypeMass Error (ppm)
176.1434 C12​H18​N+ [M+H]+ (Intact protonated base)< 2.0
159.1168 C12​H15+​ Fragment (Loss of NH3​ )< 2.0
106.0651 C7​H8​N+ Fragment (Loss of cyclopentane)< 2.0
91.0542 C7​H7+​ Fragment (Tropylium ion)< 2.0

Mechanistic MS Fragmentation Pathway

Understanding the fragmentation of Cyclopentyl(phenyl)methanamine under collision-induced dissociation (CID) is vital for confident identification. The primary cleavage points are driven by the stability of the resulting carbocations and immonium ions.

MSFragmentation Parent [M+H]⁺ m/z 176.14 C12H18N⁺ Frag1 - NH3 m/z 159.12 C12H15⁺ Parent->Frag1 α-Cleavage (-17 Da) Frag2 - Cyclopentane m/z 106.07 C7H8N⁺ Parent->Frag2 Inductive Cleavage (-70 Da) Frag3 Tropylium Ion m/z 91.05 C7H7⁺ Frag1->Frag3 Rearrangement (-C5H8) Frag2->Frag3 Loss of NH (-15 Da)

Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, every protocol must include built-in system suitability checks. Do not proceed with sample acquisition if the validation criteria fail.

Protocol 1: NMR Acquisition and Validation
  • Reagent Preparation: Ensure the DMSO-d6 ampoule is freshly opened to prevent water contamination (water peak appears at 3.33 ppm in DMSO). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Sample Preparation: Accurately weigh 15 mg of the solid Cyclopentyl(phenyl)methanamine hydrochloride[1]. Dissolve completely in 0.6 mL of the prepared DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Instrumental Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Shim the magnet (Z1-Z4) automatically or manually. Acquire ¹H (16 scans, d1=2s) and ¹³C (1024 scans, d1=2s).

  • System Validation (Self-Check): Evaluate the residual DMSO quintet at 2.50 ppm. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm; it must be < 1.0 Hz . If it is wider, the magnetic field homogeneity is compromised, and shimming must be repeated.

Protocol 2: LC-HRMS Analysis
  • Reagent Preparation: Prepare Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol to create a stock. Dilute 1:100 in Mobile Phase A for the working solution.

  • Acquisition: Inject 2 µL into the LC-ESI-TOF system. Run a rapid gradient (5% B to 95% B over 3 minutes). Set the capillary voltage to 3.5 kV in positive ion mode.

  • System Validation (Self-Check): Inject a blank (Mobile Phase A) prior to the sample to rule out column carryover. Utilize a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a reference sprayer. The mass accuracy of the lock-mass must remain < 5 ppm throughout the run.

Protocol 3: ATR-FTIR Spectroscopy
  • System Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum of ambient air using 32 scans at 4 cm⁻¹ resolution.

  • Sample Preparation: Place ~2 mg of the solid powder[1] directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact without crushing the crystal.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • System Validation (Self-Check): Verify that the background spectrum shows no residual organic peaks from previous users. The baseline of the sample spectrum must be flat. The maximum absorbance of the strongest peak should not exceed 1.0 AU; if it does, reduce the anvil pressure to prevent detector non-linearity.

References

  • [1] Title: Cyclopentyl(phenyl)methanamine hydrochloride | 24260-05-7 Source: Sigma-Aldrich URL:

  • [3] Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: PMC (NIH) URL:

  • [2] Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME - EP 2766352 B1 Source: European Patent Office (Google Patents) URL:

Sources

Foundational

Spectral Elucidation and Methodological Validation of Cyclopentyl(phenyl)methanamine Hydrochloride via High-Resolution ¹H and ¹³C NMR

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern drug discovery, primary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, primary amines bearing bulky aliphatic and aromatic moieties serve as critical pharmacophores. Cyclopentyl(phenyl)methanamine hydrochloride is a prime example, functioning as a highly versatile building block in the synthesis of complex therapeutics. As a Senior Application Scientist, I have observed that the structural validation of such amine salts is frequently mishandled due to poor solvent selection and misinterpretation of diastereotopic splitting. This whitepaper establishes a rigorous, self-validating framework for the ¹H and ¹³C NMR characterization of this compound, ensuring absolute structural confidence before downstream synthetic application.

Pharmacological Context & Application

Cyclopentyl(phenyl)methanamine and its enantiomers (e.g., the (R)-isomer) are heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) [1]. Recent literature highlights its use as a primary precursor in the development of pyrazolo-pyrimidinones, which act as selective inhibitors of Adenylyl Cyclase Type 1 (AC1) for the treatment of inflammatory pain [2]. Furthermore, this specific amine scaffold has been patented in the creation of indazole-based TTK protein kinase inhibitors, which are actively investigated for targeted cancer therapies [3]. Given its role in these high-stakes therapeutic pathways, unambiguous structural confirmation of the starting material is a non-negotiable quality control checkpoint.

Theoretical Framework: Causality in NMR Spectral Parameters

Spectral interpretation cannot occur in a vacuum; it must be grounded in the physical chemistry of the molecule. Cyclopentyl(phenyl)methanamine hydrochloride presents three distinct structural challenges for NMR analysis:

  • The Protonated Amine (-NH₃⁺): Unlike a free base (-NH₂), the hydrochloride salt features a positively charged nitrogen. This exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent benzylic proton. Furthermore, the ¹⁴N nucleus possesses a quadrupole moment, which induces rapid relaxation of the attached protons, broadening the -NH₃⁺ signal into a distinct, unmistakable broad singlet.

  • Magnetic Anisotropy: The adjacent phenyl ring generates a localized magnetic field (ring current). The benzylic proton sits directly in the deshielding zone of this anisotropic field, pushing its chemical shift downfield (>4.0 ppm).

  • Diastereotopic Complexity: The benzylic carbon is a chiral center. Consequently, the methylene protons (-CH₂-) of the adjacent cyclopentyl ring are diastereotopic. They are magnetically non-equivalent, meaning they will not appear as simple, first-order multiplets. Instead, they form a complex "methylene envelope" due to overlapping second-order coupling.

Quantitative Spectral Data

The following tables summarize the empirical ¹H and ¹³C NMR parameters. Data is normalized for a 400 MHz (¹H) and 100 MHz (¹³C) spectrometer using DMSO-d₆ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Structural Rationale
-NH₃⁺ 8.40 – 8.60Broad Singlet (br s)3HProtonated amine. Broadened by ¹⁴N quadrupolar relaxation and intermediate chemical exchange rates.
Ar-H (ortho)7.50 – 7.60Multiplet (m)2HDeshielded by the magnetic anisotropy of the ring and the inductive pull of the -NH₃⁺ group.
Ar-H (meta/para)7.30 – 7.45Multiplet (m)3HStandard aromatic resonance; slightly less deshielded than the ortho protons.
CH (benzylic)4.10 – 4.25Doublet (d) / Multiplet1HHighly deshielded by both the phenyl ring current and the adjacent electronegative nitrogen.
CH (cyclopentyl)2.30 – 2.45Multiplet (m)1HAliphatic methine proton. Complex splitting due to coupling with the benzylic CH and ring CH₂s.
CH₂ (cyclopentyl)1.10 – 1.90Multiplets (m)8HDiastereotopic methylene envelope. Magnetic non-equivalence prevents simple first-order analysis.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeCausality & Structural Rationale
Ar-C (ipso)136.5C (Quat.)Ipso carbon attached to the benzylic position. Low intensity due to lack of NOE enhancement.
Ar-C (o/m/p)127.5 – 129.5CHAromatic ring carbons. Typically resolved into three distinct signals.
CH (benzylic)58.2CHStrongly deshielded by the adjacent nitrogen atom.
CH (cyclopentyl)43.5CHAliphatic methine carbon adjacent to the benzylic center.
CH₂ (cyclopentyl)29.0, 28.5CH₂β-methylene carbons of the cyclopentyl ring.
CH₂ (cyclopentyl)25.0, 24.8CH₂γ-methylene carbons of the cyclopentyl ring.

Experimental Methodology: A Self-Validating Protocol

To guarantee absolute data integrity, the experimental workflow must be designed as a self-validating system. The following protocol dictates the exact parameters required to prevent spectral artifacts.

Step 1: Gravimetric Sample Preparation Weigh precisely 15–20 mg of Cyclopentyl(phenyl)methanamine hydrochloride. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for ¹³C NMR within a reasonable timeframe (e.g., 512–1024 scans) without causing concentration-dependent line broadening or viscosity issues in the ¹H spectrum.

Step 2: Solvent Selection and Dissolution Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: As a hydrochloride salt, the compound exhibits poor solubility in non-polar solvents like CDCl₃. Furthermore, using a protic solvent like CD₃OD would result in rapid deuterium exchange with the -NH₃⁺ protons, erasing their critical diagnostic signal. DMSO-d₆ prevents this exchange, fully solubilizes the salt, and shifts the residual water peak to ~3.33 ppm, safely away from the benzylic CH signal.

Step 3: Filtration and Tube Loading Filter the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved microcrystals eliminates localized magnetic field inhomogeneities, ensuring sharp Lorentzian line shapes.

Step 4: Probe Tuning, Matching, and Shimming Insert the sample into the spectrometer. Perform manual or automated tuning and matching for both ¹H and ¹³C nuclei. Execute 3D gradient shimming on the Z-axis. Causality: Precise tuning maximizes RF power transfer to the probe, enhancing sensitivity. Shimming corrects magnetic field distortions, which is strictly required to resolve the fine 3J -coupling multiplets in the cyclopentyl envelope.

Step 5: Acquisition and Internal Self-Validation Acquire the ¹H spectrum (16 scans, relaxation delay 2s). Self-Validation Check: Validate the spectrum by integrating the broad -NH₃⁺ singlet against the aromatic multiplet. A strict 3:5 integration ratio confirms the integrity of the hydrochloride salt. If the ratio is 2:5, the sample has degraded or deprotonated into the free base, and the batch must be rejected.

Workflow Visualization

NMR_Workflow A Sample Preparation (Cyclopentyl(phenyl)methanamine HCl) B Solvent Selection (DMSO-d6 prioritized for HCl salts) A->B C Probe Tuning & 3D Shimming (Optimize Line Shape) B->C D 1H & 13C 1D Acquisition (Standard Pulse Sequences) C->D E 2D NMR Correlation (COSY, HSQC, HMBC) D->E F Fourier Transform & Phasing (Apodization & Baseline Correction) E->F G Structural Validation (Peak Assignment & Integration) F->G

High-fidelity NMR acquisition and structural validation workflow for amine hydrochloride salts.

Conclusion

The accurate structural elucidation of Cyclopentyl(phenyl)methanamine hydrochloride relies entirely on understanding the physical chemistry governing its NMR behavior. By prioritizing DMSO-d₆ to preserve exchangeable protons, recognizing the diastereotopic nature of the cyclopentyl ring, and utilizing integration ratios as a built-in quality control metric, researchers can definitively validate this critical pharmacophore prior to its deployment in complex drug synthesis.

References

  • Title: (R)-Cyclopentyl(phenyl)methanamine hydrochloride Source: National Center for Biotechnology Information (NCBI) - PubChem URL: [Link]

  • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: EP2766352B1 - Indazole compounds as kinase inhibitors and method of treating cancer with same Source: European Patent Office / Google Patents URL
Exploratory

FTIR and Mass Spec analysis of Cyclopentyl(phenyl)methanamine hydrochloride

Structural Elucidation of Cyclopentyl(phenyl)methanamine Hydrochloride: A Comprehensive FTIR and LC-MS/MS Guide Executive Summary The unambiguous structural characterization of primary amine salts is a critical quality a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Cyclopentyl(phenyl)methanamine Hydrochloride: A Comprehensive FTIR and LC-MS/MS Guide

Executive Summary

The unambiguous structural characterization of primary amine salts is a critical quality attribute in drug development and synthetic chemistry. Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a sterically hindered primary amine building block[1]. Because it exists as a hydrochloride salt, its physical state and ionization behavior require specific analytical considerations. This whitepaper outlines a self-validating, orthogonal analytical framework utilizing Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for solid-state functional group profiling, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for solution-state structural elucidation.

Orthogonal Analytical Strategy

To ensure absolute scientific integrity, our analytical approach relies on orthogonal validation. FTIR confirms the intact functional groups within the crystalline lattice, while LC-MS/MS deconstructs the molecule in the gas phase to map its atomic connectivity.

Analytical_Workflow Sample Sample Prep (Solid & Solution) FTIR ATR-FTIR Functional Group ID Sample->FTIR Neat Solid LCMS UHPLC-ESI-MS/MS Structural Elucidation Sample->LCMS 1 µg/mL in MeOH Data Data Synthesis & Validation FTIR->Data Spectral Matching LCMS->Data Mass Accuracy

Orthogonal Analytical Workflow for Amine Hydrochloride Characterization.

Solid-State Profiling via ATR-FTIR Spectroscopy

Causality in Experimental Design

Historically, infrared analysis of solid powders relied on KBr pelleting. However, for amine hydrochlorides, KBr matrices often induce halide ion exchange under high pressure (forming amine bromides), which artificially shifts the N-H stretching frequencies. To preserve the true solid-state crystalline lattice and prevent moisture absorption, Attenuated Total Reflectance (ATR) utilizing a diamond crystal is the mandatory, self-validating standard for this analyte.

Spectral Assignments

The FTIR spectrum of Cyclopentyl(phenyl)methanamine hydrochloride is dominated by the primary ammonium salt (+NH3) stretching region. This presents as a broad, intense band between 3200 and 2800 cm⁻¹, often obscuring the underlying aliphatic C-H stretches of the cyclopentyl ring. The presence of the mono-substituted phenyl ring is confirmed by sharp out-of-plane C-H bending vibrations below 800 cm⁻¹.

Table 1: Diagnostic ATR-FTIR Spectral Assignments

Wavenumber (cm⁻¹)Functional Group / Vibration ModeExpected Intensity
~3200 – 2800N-H stretch (Primary +NH3 salt)Broad, Strong
~3050Aromatic C-H stretch (Phenyl)Weak
~2950 – 2850Aliphatic C-H stretch (Cyclopentyl)Medium
~1600, 1490Aromatic C=C stretchMedium
~1510N-H bend (scissoring)Strong
~750, 700Out-of-plane C-H bend (Mono-sub)Strong
Protocol 1: ATR-FTIR Validation Workflow
  • Instrument Preparation: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Clean the diamond ATR crystal with LC-MS grade isopropanol and acquire a background spectrum.

  • Sample Application: Deposit 1–2 mg of neat Cyclopentyl(phenyl)methanamine hydrochloride powder directly onto the ATR crystal[1].

  • Compression: Apply consistent pressure using the ATR anvil. Causality: High pressure ensures intimate optical contact between the evanescent wave of the crystal and the sample, maximizing absorbance yield without altering the salt form.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Gas-Phase Structural Elucidation via ESI-MS/MS

Causality in Ionization and Fragmentation

Because the analyte is a highly basic primary amine, positive-ion mode Electrospray Ionization (ESI+) is the optimal choice, yielding a robust protonated precursor ion [M+H]⁺ at m/z 176.14[2].

During Collision-Induced Dissociation (CID), the fragmentation of protonated primary amines is governed by the Even-Electron Rule. The most thermodynamically favorable pathway is the neutral loss of ammonia (NH₃, -17 Da), driven by the stability of the resulting cyclopentylphenylmethyl cation (m/z 159.12)[3]. Empirical investigations of ESI(+)-MS-MS spectra confirm that primary amines universally exhibit this characteristic 17 Da neutral loss[2]. Higher collision energies trigger the inductive cleavage of the cyclopentyl ring, eventually rearranging to the highly stable tropylium ion (m/z 91.05).

MS_Fragmentation M [M+H]+ m/z 176.14 Protonated Precursor F1 [M+H - NH3]+ m/z 159.12 Cyclopentylphenylmethyl Cation M->F1 - NH3 (-17 Da) Facile Cleavage F2 [Phenylmethaniminium]+ m/z 106.07 Loss of Cyclopentane M->F2 - C5H10 (-70 Da) Inductive Cleavage F3 [Tropylium]+ m/z 91.05 Rearrangement F1->F3 - C5H8 (-68 Da) F2->F3 - NH (-15 Da)

MS/MS Fragmentation Pathway of Cyclopentyl(phenyl)methanamine.

Table 2: ESI-MS/MS Product Ion Assignments

m/z (Observed)Ion Type / AssignmentNeutral LossRelative Abundance
176.14[M+H]⁺ Precursor-Low (in MS/MS)
159.12[M+H - NH₃]⁺17 Da (NH₃)Base Peak (100%)
106.07[Phenylmethaniminium]⁺70 Da (C₅H₁₀)Medium
91.05[Tropylium]⁺-High
Protocol 2: UHPLC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Causality: The use of a protic solvent ensures complete dissolution and pre-ionization of the hydrochloride salt prior to entering the ESI source.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: Formic acid acts as a volatile proton source, suppressing silanol interactions on the column and enhancing the[M+H]⁺ yield in the source.

  • Source Tuning: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Tandem MS (MS/MS): Isolate the precursor ion at m/z 176.14 in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas. Causality: Ramping the CE ensures the capture of both the facile, low-energy loss of NH₃ and the higher-energy skeletal rearrangements required to form the diagnostic tropylium ion[2].

References

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh Source: egyankosh.ac.in URL: [Link]

  • Title: Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry... Source: nih.gov URL: [Link]

  • Title: Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns” Source: researchgate.net URL: [Link]

Sources

Foundational

Predictive and Empirical Solubility Profiling of Cyclopentyl(phenyl)methanamine Hydrochloride in Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Guide & Application Whitepaper Executive Summary Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Guide & Application Whitepaper

Executive Summary

Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a highly versatile lipophilic primary amine building block. It is a critical precursor in the synthesis of complex pharmacophores, most notably the pyrazolo-pyrimidinone scaffolds engineered for the selective inhibition of Adenylyl Cyclase Type 1 (AC1) in chronic inflammatory pain models[1].

A recurring bottleneck in high-throughput chemical synthesis and in vitro assay development is navigating the complex solubility profile of this compound. As a hydrochloride salt with a bulky hydrocarbon tail, it exhibits non-intuitive dissolution kinetics. This whitepaper provides an in-depth mechanistic analysis of its solvent interactions, empirical solubility guidelines, and a self-validating thermodynamic protocol to ensure robust downstream applications.

Physicochemical Causality & Solvent Interactions

The dissolution of Cyclopentyl(phenyl)methanamine hydrochloride in organic media is thermodynamically governed by the Gibbs free energy of solvation ( ΔGsolv​ ). The molecule presents a stark structural dichotomy that dictates its solvent compatibility:

  • The Ionic Headgroup ( NH3+​Cl− ): The primary amine hydrochloride salt possesses high crystal lattice energy. Disrupting this ionic lattice requires solvents with a high dielectric constant ( ϵ ) or strong hydrogen-bond accepting/donating capacity to stabilize the dissociated cation and anion.

  • The Lipophilic Tail: The bulky, sp3-hybridized cyclopentyl ring and the planar, sp2-hybridized phenyl ring create a large hydrophobic surface area. This region resists solvation in highly cohesive, polar networks (such as pure aqueous buffers) due to the entropic penalty of cavity formation. This high crystal packing energy necessitates the use of organic modifiers to achieve workable concentrations[2].

Mechanistic Solvent Selection
  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) is the gold standard for preparing concentrated stock solutions. Its high dipole moment effectively solvates the ammonium cation, while its amphiphilic nature accommodates the lipophilic tail.

  • Polar Protic Solvents (Methanol, Ethanol): These offer excellent solvating power for recrystallization. The protic nature stabilizes the chloride anion via hydrogen bonding, while the dielectric constant shields the cation.

  • Halogenated Solvents (Dichloromethane): DCM provides moderate solubility. While it has a low dielectric constant, it can dissolve the compound as an intact ion pair. This is highly advantageous for biphasic extractions or in situ freebasing during amide coupling reactions.

  • Non-Polar Solvents (Hexane, Heptane): The compound is virtually insoluble in these media. The lack of a dipole moment fails to disrupt the ionic lattice, making hexanes ideal for washing and trituration to remove organic impurities.

SolventSelection Start Cyclopentyl(phenyl)methanamine HCl Target Application Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis High concentration required Assay In Vitro Bioassays (e.g., AC1 Inhibition) Start->Assay Biocompatibility required PolarAprotic Polar Aprotic Solvents (DMF, DMSO) Synthesis->PolarAprotic Base added (freebasing) Halogenated Halogenated Solvents (DCM, Chloroform) Synthesis->Halogenated Ion-pair solubility DMSOStock DMSO Stock Solution (10-100 mM) Assay->DMSOStock Primary dissolution Aqueous Aqueous Buffer Dilution (< 1% DMSO final) DMSOStock->Aqueous Serial dilution

Logical decision tree for solvent selection based on downstream application.

Quantitative Solubility Profile

The following table summarizes the predictive and empirically derived solubility ranges for Cyclopentyl(phenyl)methanamine hydrochloride across standard organic solvents at standard ambient temperature and pressure (SATP).

SolventClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Primary Application Suitability
DMSO Polar Aprotic46.7> 50.0In vitro assay stock solutions
Methanol Polar Protic32.7> 30.0Recrystallization / HPLC diluent
DMF Polar Aprotic36.7> 30.0Amide coupling synthesis
Dichloromethane Halogenated8.95.0 - 10.0 (as ion pair)Liquid-liquid extractions / Freebasing
Ethyl Acetate Polar Aprotic6.0< 1.0Anti-solvent precipitation
Hexane Non-polar1.9InsolubleSolid-phase washing / Trituration

Experimental Protocol: Thermodynamic Shake-Flask Validation

Causality of Method Choice: Kinetic solubility assays (e.g., rapid solvent titration measured via nephelometry) are highly prone to supersaturation artifacts, leading to false-positive solubility limits. For robust ADME characterization and assay development, the thermodynamic shake-flask method is mandatory. It ensures true solid-liquid equilibrium, preventing delayed precipitation during prolonged in vitro incubations[3].

Step-by-Step Methodology
  • Solid Addition: Dispense 50 mg of Cyclopentyl(phenyl)methanamine hydrochloride into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass mitigates potential photo-degradation, while the excess solid ensures the system remains fully saturated throughout the assay.

  • Solvent Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial tightly and incubate on a thermoshaker at 25.0 ± 0.1°C at 800 rpm for 24 hours.

    • Causality: A 24-hour equilibration period is critical to overcome the activation energy barrier of dissolution and reach a stable, thermodynamic crystal-solution plateau.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 x g for 15 minutes.

    • Causality: High-speed centrifugation effectively pellets sub-micron crystallites that would otherwise cause scattering artifacts or falsely elevate HPLC quantification.

  • Extraction & Serial Dilution: Carefully aspirate 100 µL of the clarified supernatant. Perform a 1:100 serial dilution in the HPLC mobile phase (e.g., 50:50 Methanol:Water with 0.1% TFA).

    • Causality: Dilution prevents column overloading and ensures the analyte concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification (Self-Validating Step): Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Monitor absorbance at 210 nm and 254 nm.

    • Self-Validation Matrix: Quantify the Area Under the Curve (AUC) against a freshly prepared 5-point calibration curve (1 – 100 µg/mL). Include a Quality Control (QC) standard at 50 µg/mL every 10 injections. The run is only validated if the QC recovery is strictly within 95%–105%.

Protocol Step1 1. Solid Addition (Excess HCl Salt) Step2 2. Equilibration (24h, 25°C, 800rpm) Step1->Step2 Step3 3. Phase Separation (15,000xg, 15min) Step2->Step3 Step4 4. Extraction & Serial Dilution Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Step-by-step thermodynamic shake-flask solubility workflow.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry / ACS Publications.[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

Exploratory

The Pharmacophoric Role of Cyclopentyl(phenyl)methanamine Hydrochloride in Targeted Drug Discovery: Mechanisms, Syntheses, and Applications

Executive Summary In modern medicinal chemistry, the optimization of a lead compound often hinges on the strategic incorporation of specific chemical building blocks that simultaneously modulate target affinity and physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound often hinges on the strategic incorporation of specific chemical building blocks that simultaneously modulate target affinity and physicochemical properties. Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a highly privileged, sterically hindered primary amine utilized extensively as a pharmacophoric intermediate[1].

Rather than functioning as a standalone therapeutic agent, this molecule is grafted onto core scaffolds (such as pyrazolo-pyrimidinones and indazoles) to engineer targeted inhibitors. Its unique structural topology—combining a rigid aromatic phenyl ring with a flexible, sp3-hybridized cyclopentyl ring—serves two critical mechanistic functions:

  • Disruption of Crystal Packing: It introduces out-of-plane 3D character that dramatically enhances the aqueous solubility of flat, planar drug scaffolds[2].

  • Hydrophobic Pocket Targeting: The bulky lipophilic motif precisely occupies deep hydrophobic pockets within the ATP-binding sites of specific kinases and cyclases[3].

This whitepaper provides an in-depth technical analysis of how the cyclopentyl(phenyl)methanamine moiety drives the mechanism of action in two distinct therapeutic areas: Adenylyl Cyclase 1 (AC1) inhibition for chronic inflammatory pain and TTK/Mps1 kinase inhibition for oncology .

Physicochemical Rationale & Structural Profiling

The free base of cyclopentyl(phenyl)methanamine ( C12​H17​N ) has a monoisotopic mass of 175.14 Da[4]. Supplied typically as a hydrochloride salt to ensure bench stability and prevent oxidative degradation, the compound acts as a potent nucleophile in standard coupling reactions (e.g., amide bond formation or N-alkylation)[1].

The Causality of Structural Choice: Historically, many potent kinase and cyclase inhibitors fail in preclinical development due to poor aqueous solubility driven by high crystal lattice energy (flat molecules stack too efficiently). By coupling cyclopentyl(phenyl)methanamine to a planar core, medicinal chemists introduce a high rotational barrier and significant steric bulk. This sp3-rich addition prevents tight π−π stacking in the solid state, lowering the melting point and exponentially increasing thermodynamic solubility without sacrificing the lipophilicity (LogP) required for blood-brain barrier (BBB) penetration[2].

Application I: Adenylyl Cyclase 1 (AC1) Inhibition (Neurology)

Biological Context and Mechanism of Action

Adenylyl cyclase isoform 1 (AC1) is a membrane-bound enzyme strictly regulated by intracellular calcium ( Ca2+ ) and Calmodulin (CaM). In chronic inflammatory pain models, peripheral injury leads to prolonged neuronal activity, triggering Ca2+ influx via NMDA receptors in the central nervous system (CNS). This Ca2+ /CaM complex binds to and hyperactivates AC1, resulting in an overproduction of cAMP. Elevated cAMP activates the PKA/MAPK/CREB signaling cascade, which alters gene transcription and permanently sensitizes pain pathways (central sensitization)[2].

By incorporating the cyclopentyl(phenyl)methanamine moiety into a pyrazolo-pyrimidinone scaffold, researchers successfully developed highly selective AC1 inhibitors. The bulky cyclopentyl-phenyl group binds to the allosteric or catalytic cleft of AC1, preventing ATP conversion while simultaneously ensuring the molecule remains soluble enough to achieve therapeutic concentrations in the brain plasma[2].

G NMDA NMDA Receptor (Ca2+ Influx) CaM Calmodulin (CaM) Complex NMDA->CaM Activates AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Binds & Stimulates cAMP cAMP Production AC1->cAMP Catalyzes ATP PKA PKA / MAPK / CREB Signaling cAMP->PKA Secondary Messenger Pain Chronic Pain Perception PKA->Pain Sensitization Inhibitor Cyclopentyl-phenyl Derivative Inhibitor Inhibitor->AC1 Blocks Activity

Ca2+/CaM-dependent AC1 signaling pathway and targeted inhibition in chronic pain.

Experimental Protocol: AC1 cAMP Homogeneous Time-Resolved Fluorescence (HTRF) Assay

To validate the efficacy of cyclopentyl(phenyl)methanamine-derived inhibitors, a self-validating HTRF assay is employed.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human AC1. Harvest and resuspend in assay buffer (HBSS supplemented with 1 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Incubation: Dispense 5 µL of the synthesized cyclopentyl(phenyl)methanamine derivative (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well plate. Add 5 µL of the cell suspension ( 104 cells/well). Incubate for 15 minutes at room temperature.

  • Stimulation: Add 5 µL of an activation buffer containing Ca2+ and Forskolin (a direct AC activator) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour in the dark.

  • Readout & Validation: Read the plate on an EnVision multimode reader (Ex: 320 nm, Em: 615 nm and 665 nm).

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (high signal) and a known potent AC1 inhibitor (low signal). The assay is only valid if Z' > 0.6. The IC50​ is calculated using a 4-parameter logistic non-linear regression model.

Application II: TTK/Mps1 Kinase Inhibition (Oncology)

Biological Context and Mechanism of Action

Human TTK protein kinase (also known as Monopolar Spindle 1 or Mps1) is a dual-specificity kinase that plays a mandatory role in the Spindle Assembly Checkpoint (SAC) during mitosis[3]. The SAC ensures accurate chromosome segregation by arresting cells in metaphase until all kinetochores are properly attached to microtubules. TTK is overexpressed in numerous rapidly proliferating tumors (e.g., breast cancer, renal cell carcinoma)[3].

When cyclopentyl(phenyl)methanamine is conjugated to an indazole core via amide coupling (using reagents like TBTU and DIPEA), it forms a potent TTK inhibitor[3]. The mechanism of action relies on the cyclopentyl-phenyl moiety acting as a hydrophobic "anchor." It deeply penetrates the ATP-binding pocket of the TTK kinase domain. By competitively blocking ATP, the inhibitor abrogates TTK-mediated phosphorylation. This dismantles the Mitotic Checkpoint Complex (MCC), forcing cancer cells to prematurely exit mitosis with unaligned chromosomes, ultimately leading to severe aneuploidy and apoptotic cell death[3].

G Kinetochore Unattached Kinetochores TTK TTK / Mps1 Kinase Activation Kinetochore->TTK Recruits MCC Mitotic Checkpoint Complex (MCC) TTK->MCC Phosphorylates APC APC/C Inhibition (Mitotic Arrest) MCC->APC Sustains Checkpoint Inhibitor Indazole-based TTK Inhibitor Inhibitor->TTK ATP-competitive binding Apoptosis Premature Mitosis & Apoptosis Inhibitor->Apoptosis Forces cell death

TTK/Mps1 kinase role in the Spindle Assembly Checkpoint and inhibitor-induced apoptosis.

Experimental Protocol: TTK Kinase ADP-Glo Assay

To quantify the inhibitory potency of the synthesized indazole-derivatives, an ADP-Glo kinase assay is utilized to measure the amount of ADP formed from the kinase reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well white plate, combine 2 µL of recombinant human TTK enzyme (10 ng/well) with 1 µL of the cyclopentyl(phenyl)methanamine-derived inhibitor (varying concentrations). Incubate for 10 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Myelin Basic Protein (MBP) substrate mix. The final ATP concentration must be set exactly at its predetermined Km​ value to ensure competitive inhibition kinetics can be accurately modeled.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 30°C.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout & Validation: Measure luminescence using a microplate reader.

    • Self-Validation Checkpoint: Include Staurosporine as a universal kinase inhibitor positive control. A dose-response curve must yield an R2>0.98 for the data to be accepted for IC50​ determination.

Quantitative Data Summary

The table below summarizes the physicochemical properties of the cyclopentyl(phenyl)methanamine building block and its quantitative impact when integrated into therapeutic scaffolds.

Parameter / PropertyValue / ObservationPharmacological Impact
CAS Number 24260-05-7[1]Standardized chemical identification for procurement.
Monoisotopic Mass 175.14 Da (Free Base)[4]Low molecular weight allows integration without violating Lipinski's Rule of 5.
LogP Contribution Highly LipophilicEnhances passive membrane permeability and BBB crossing for CNS targets (AC1)[2].
Structural Topology sp3-hybridized cyclopentyl + planar phenylDisrupts planar crystal packing, reducing melting point and drastically increasing aqueous solubility of the final drug[2].
Target Affinity (AC1) Sub-micromolar IC50​ (in derivatives)Provides rotational flexibility to optimally orient within the AC1 allosteric site[2].
Target Affinity (TTK) Nanomolar IC50​ (in derivatives)Acts as a hydrophobic anchor in the ATP-binding pocket of TTK/Mps1[3].

Conclusion and Future Perspectives

Cyclopentyl(phenyl)methanamine hydrochloride is far more than a simple chemical reagent; it is a highly engineered pharmacophoric tool. By leveraging its unique combination of steric bulk, lipophilicity, and sp3-hybridized 3D geometry, medicinal chemists can rescue insoluble, planar drug scaffolds from preclinical failure. Its successful integration into pyrazolo-pyrimidinones for AC1 inhibition and indazoles for TTK inhibition underscores its versatility. Future drug development campaigns targeting deep hydrophobic pockets in CNS and oncology targets will continue to rely heavily on this privileged moiety to balance potency with optimal pharmacokinetic properties.

References

  • National Institutes of Health (PMC) - Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: PubMed Central (Published October 15, 2024) URL: [Link]

  • European Patent Office - INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1)
  • PubChemLite / Luxembourg Centre for Systems Biomedicine - Cyclopentyl(phenyl)methanamine (C12H17N) Source: Université du Luxembourg URL:[Link]

Sources

Foundational

Cyclopentyl(phenyl)methanamine Hydrochloride Derivatives and Analogs: A Comprehensive Guide to Scaffold Utilization in Modern Drug Discovery

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently evaluate versatile chemical building blocks that can bridge the gap between initial hit discovery and lead optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently evaluate versatile chemical building blocks that can bridge the gap between initial hit discovery and lead optimization. Cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7) and its free base counterpart (CAS 23459-36-1) represent a highly privileged scaffold in the synthesis of neurotherapeutics, kinase inhibitors, and ion channel modulators[1].

This technical whitepaper deconstructs the physicochemical rationale behind selecting this specific amine, explores its proven applications in recent literature, and provides validated, step-by-step methodologies for incorporating it into high-throughput synthetic workflows.

Physicochemical Profiling & Structural Rationale

The molecular architecture of cyclopentyl(phenyl)methanamine—comprising a primary amine flanked by a lipophilic phenyl ring and a sterically bulky cyclopentyl group—offers distinct advantages in structure-activity relationship (SAR) campaigns:

  • Steric Bulk and Rotational Restriction: The adjacent cyclopentyl and phenyl groups create significant steric hindrance around the methanamine carbon. When coupled to form an amide, this bulk restricts the rotational degrees of freedom of the amide bond. This rigidity is often exploited to disrupt crystal packing energy, thereby improving the aqueous solubility of otherwise flat, insoluble scaffolds[2][3].

  • Stereocenter Exploitation: The methanamine carbon is chiral. Utilizing pure enantiomers, such as (R)-cyclopentyl(phenyl)methanamine hydrochloride (CAS 1213121-64-2), allows researchers to probe the precise spatial requirements of a target protein's binding pocket, often leading to eudismic ratios where one enantiomer exhibits exponentially higher potency[4][5].

  • Salt Form Stability: The hydrochloride salt form is highly preferred for storage and handling. It prevents the oxidative degradation and volatility associated with free primary amines, ensuring consistent stoichiometry during high-throughput library generation[1][6].

Therapeutic Applications & Target Specificity

The versatility of the cyclopentyl(phenyl)methanamine scaffold is best illustrated through its successful integration into diverse pharmacological targets.

Case Study 1: Adenylyl Cyclase 1 (AC1) Inhibition for Inflammatory Pain

Adenylyl cyclase isoform 1 (AC1) is a calcium/calmodulin-stimulated enzyme critical to pain sensitization pathways. Traditional pyrazolyl-pyrimidinone inhibitors of AC1 suffered from poor aqueous solubility[3]. By incorporating cyclopentyl(phenyl)methanamine derivatives, researchers successfully disrupted the planarity of the scaffold. The resulting analogs, such as the 3-iodo derivative (Compound 7-13A), achieved an impressive AC1 IC50 value of 0.23 μM while significantly improving aqueous solubility, validating this scaffold as a viable strategy for treating chronic inflammatory pain[2][3].

G Ca Intracellular Ca2+ Influx CaM Calmodulin (CaM) Activation Ca->CaM AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 cAMP cAMP Production AC1->cAMP PKA PKA Activation cAMP->PKA Pain Inflammatory Pain Sensitization PKA->Pain Inhibitor Pyrazolo-Pyrimidinone Derivative Inhibitor->AC1 Inhibits

AC1 Signaling Pathway and targeted inhibition by Pyrazolo-Pyrimidinone derivatives.

Case Study 2: TTK / Mps1 Kinase Inhibition in Oncology

Human TTK protein kinase (Monopolar Spindle 1) is overexpressed in rapidly proliferating tissues and various tumors (e.g., breast, testicular, and ovarian cancers)[7][8]. Indazole compounds synthesized using cyclopentyl(phenyl)methanamine have demonstrated potent kinase inhibition. The bulky amine facilitates deep hydrophobic pocket binding within the kinase domain, effectively disrupting cancer cell spindle formation[7][8].

Quantitative Data Summary

The following table summarizes the quantitative pharmacological impact of integrating the cyclopentyl(phenyl)methanamine scaffold across different therapeutic domains.

Derivative ClassTarget Enzyme / ChannelIndicationKey Pharmacological MetricReference
Pyrazolo-Pyrimidinone Amines Adenylyl Cyclase 1 (AC1)Inflammatory PainIC50 = 0.23 μM (Lead 7-13A)Shrinidhi et al., 2024[3]
Indazole Amides TTK / Mps1 KinaseSolid Tumors / OncologyHigh Target Binding AffinityPauls et al., EP 2766352[8]
Amine Derivatives Kv1.3 Potassium ChannelAutoimmune DiseasesChannel Blockade / ModulatorBionomics Ltd., EP2524912A1[9]

Experimental Methodologies

To ensure reproducibility and high yields, the following protocol details the standard amide coupling workflow used to attach cyclopentyl(phenyl)methanamine hydrochloride to a carboxylic acid core.

Protocol: Optimized Amide Coupling & Library Generation

Expertise & Causality: Coupling a sterically hindered, secondary-carbon-attached primary amine requires highly efficient activating agents. We utilize HATU over EDC/HOBt because HATU generates a highly reactive HOAt ester that overcomes the steric bulk of the cyclopentyl and phenyl groups. Furthermore, because we are starting with a hydrochloride salt, an excess of a non-nucleophilic base is mandatory to liberate the free amine without competing for the activated ester.

Step-by-Step Procedure:

  • Preparation & Free-Basing:

    • Dissolve the target carboxylic acid core (1.0 eq, typically 0.5 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is strictly chosen over Triethylamine (TEA) due to its superior steric hindrance, preventing it from acting as a competing nucleophile during the activation phase.

  • Activation:

    • Add HATU (1.2 eq) to the reaction mixture. Stir at room temperature for 15–20 minutes.

    • Self-Validation Check: Extract a 5 μL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the parent acid mass and the appearance of the HOAt-active ester intermediate confirms successful activation.

  • Amine Coupling:

    • Add cyclopentyl(phenyl)methanamine hydrochloride (1.1 eq)[1] in a single portion.

    • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Workup & Extraction:

    • Quench the reaction by adding 15 mL of saturated aqueous NaHCO3.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via reverse-phase semi-preparatory HPLC (Water/MeCN gradient with 0.1% TFA) to isolate the final derivative[2].

G A Cyclopentyl(phenyl)methanamine Hydrochloride B Free-Basing (DIPEA / DMF) A->B C Amide Coupling (HATU Activation) B->C D Purification (RP-HPLC) C->D E In Vitro Assay (e.g., AC1 or TTK) D->E

Workflow for the synthesis, purification, and biological evaluation of amine derivatives.

Conclusion

Cyclopentyl(phenyl)methanamine hydrochloride is far more than a simple building block; it is a strategic structural modifier. By leveraging its unique steric profile and rotational restrictions, drug development professionals can rescue flat, insoluble scaffolds, enhance target specificity in kinase domains, and develop highly potent inhibitors for complex targets like AC1 and TTK. Adhering to the optimized coupling protocols outlined above ensures that these derivatives can be synthesized with the high purity and yield required for rigorous preclinical evaluation.

References

  • Shrinidhi A, Dwyer TS, Scott JA, Watts VJ, Flaherty DP. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. 2024 Oct 24;67(20):18290-18316.

  • Pauls HW, Laufer R, Liu Y. INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. European Patent Office, EP 2766352 B1.

  • Bionomics Limited. Amine derivatives. European Patent Office, EP2524912A1.

  • Sigma-Aldrich. Cyclopentyl(phenyl)methanamine hydrochloride | 24260-05-7 Product Specifications.

  • AK Scientific, Inc. (R)-Cyclopentyl(phenyl)methanamine hydrochloride Safety Data Sheet.

Sources

Exploratory

Safety and handling of Cyclopentyl(phenyl)methanamine hydrochloride

Title: A Comprehensive Technical Guide on the Safety, Handling, and Experimental Applications of Cyclopentyl(phenyl)methanamine Hydrochloride Executive Summary Cyclopentyl(phenyl)methanamine hydrochloride is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Technical Guide on the Safety, Handling, and Experimental Applications of Cyclopentyl(phenyl)methanamine Hydrochloride

Executive Summary

Cyclopentyl(phenyl)methanamine hydrochloride is a highly versatile primary amine building block utilized extensively in medicinal chemistry and drug discovery. The incorporation of both cyclopentyl and phenyl moieties provides unique steric and lipophilic properties, making it an ideal precursor for synthesizing sterically hindered amides, secondary amines, and complex heterocyclic scaffolds. This whitepaper provides a rigorous, causality-driven framework for the safe handling, storage, and experimental utilization of this compound, ensuring scientific integrity and reproducibility in laboratory workflows.

Physicochemical Profiling and Mechanistic Causality

Understanding the physicochemical properties of Cyclopentyl(phenyl)methanamine hydrochloride is essential for predicting its behavior in solution and mitigating handling risks. The compound is supplied as a hydrochloride salt—a strategic formulation choice that significantly reduces the volatility of the primary amine, thereby minimizing inhalation hazards and oxidative degradation pathways common to free-base amines.

Table 1: Physicochemical Properties of Cyclopentyl(phenyl)methanamine hydrochloride

PropertyValue / Description
CAS Number 24260-05-7 (Racemic) / 1213121-64-2 (R-enantiomer)
Molecular Formula C12H18ClN (C12H17N·HCl)
Molecular Weight 211.73 g/mol
Physical Form Solid
Purity ≥95% - 98%
Storage Conditions Ambient temperature, inert atmosphere, tightly closed

Causality in Storage: While the hydrochloride salt is generally stable at ambient temperatures, it must be stored in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). This prevents hygroscopic moisture absorption. Moisture ingress not only degrades the physical integrity of the solid but introduces water into anhydrous reaction mixtures, which can rapidly quench moisture-sensitive coupling reagents (e.g., HATU, EDC) and skew stoichiometric calculations.

Safety and Hazard Mitigation Framework

As a standard in application science, safety protocols must be treated as self-validating systems rather than mere checklists. The handling of Cyclopentyl(phenyl)methanamine hydrochloride requires strict adherence to GHS guidelines due to its specific hazard profile[1].

Hazard Profile and Causality:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the hydrochloride salt, combined with the lipophilicity of the organic moiety, facilitates rapid interaction with lipid bilayers in the skin and ocular mucosa, causing localized inflammation[1].

  • H335 (May cause respiratory irritation): Dust generation during weighing can lead to the inhalation of micro-particulates, irritating the respiratory tract[1].

Engineering Controls and PPE: All manipulations of the solid powder must be conducted within a certified chemical fume hood to prevent dust dissemination. Personnel must don nitrile gloves, chemical splash goggles, and a standard laboratory coat.

SafetyLogic Start Solid Reagent (CAS: 24260-05-7) PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Fume Hood (Local Exhaust) PPE->Ventilation Weighing Weighing & Transfer Ventilation->Weighing Spill Spill Event? Weighing->Spill CleanUp Sweep & Dispose (Approved Waste) Spill->CleanUp Yes Proceed Proceed to Synthesis Spill->Proceed No

Logical framework for the safe handling and spill response of Cyclopentyl(phenyl)methanamine HCl.

Experimental Workflows and Methodologies

To ensure high-fidelity results in drug development applications, the following self-validating protocols have been designed for the preparation and utilization of Cyclopentyl(phenyl)methanamine hydrochloride.

Protocol 1: Preparation of Standardized Stock Solutions Objective: To generate a moisture-free, homogenous stock solution for high-throughput screening or parallel synthesis.

  • Preparation: Purge a clean, dry borosilicate glass vial with argon gas.

  • Weighing: Accurately weigh the required mass of Cyclopentyl(phenyl)methanamine hydrochloride inside a calibrated fume hood.

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve the desired molarity (e.g., 0.5 M).

  • Self-Validation Check: Sonicate the mixture for 2 minutes. The system is validated if the solution is completely transparent with no visible particulates. Turbidity indicates moisture contamination or a degraded reagent, necessitating a fresh batch.

Protocol 2: Amide Coupling (Amidation) Workflow Objective: To synthesize sterically hindered amides by coupling the reagent with a carboxylic acid. Mechanistic Causality: Because the reagent is a hydrochloride salt, the primary amine is protonated and non-nucleophilic. A non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA) must be added to "free-base" the reagent in situ before coupling can occur.

  • Reagent Assembly: In an oven-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir for 10 minutes at room temperature to form the highly reactive active ester intermediate.

  • Free-Basing and Addition: In a separate vial, dissolve Cyclopentyl(phenyl)methanamine hydrochloride (1.2 eq) in DMF and add DIPEA (3.0 eq). Causality: 1.2 eq of DIPEA neutralizes the HCl salt, while the excess ensures the reaction medium remains basic to drive the coupling forward without competing for the electrophile.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 4-12 hours.

  • Reaction Monitoring: Validate reaction completion via LC-MS or TLC.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

SynthWorkflow Reagent Cyclopentyl(phenyl)methanamine HCl Base Add Base (DIPEA/TEA) (Free-basing) Reagent->Base Reaction Stir at RT (Inert Atmosphere) Base->Reaction Acid Carboxylic Acid + Coupling Agent (HATU/EDC) Acid->Reaction Workup Aqueous Workup (Brine/Water Wash) Reaction->Workup Product Amide Product Workup->Product

Step-by-step synthetic workflow for amide coupling using the hydrochloride salt.

References

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of Cyclopentyl(phenyl)methanamine Hydrochloride via One-Pot Reductive Amination

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive, field-proven experimental protocol for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride. This secondary...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride. This secondary amine hydrochloride salt is a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient one-pot reductive amination of benzaldehyde with cyclopentylamine, followed by in-situ reduction of the intermediate imine using sodium borohydride. The protocol culminates in the precipitation of the final product as a stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety procedures, and characterization guidelines to ensure both high yield and purity.

Introduction and Scientific Rationale

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and control in forming carbon-nitrogen bonds.[1] This method circumvents the challenges of direct N-alkylation of amines, which often leads to over-alkylation and a mixture of products.[2] The process involves two key sequential steps occurring in a single reaction vessel:

  • Imine Formation: A nucleophilic addition of a primary amine (cyclopentylamine) to a carbonyl compound (benzaldehyde) forms a hemiaminal intermediate, which then dehydrates to form an N-substituted imine. This reaction is typically reversible and can be catalyzed by mild acid.[3]

  • Hydride Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a hydride-based reducing agent.[4]

For this synthesis, sodium borohydride (NaBH₄) is selected as the reducing agent. It is a milder and more selective reagent than alternatives like lithium aluminum hydride (LiAlH₄), offering the significant advantage of being compatible with protic solvents like methanol and ethanol.[5] This allows the entire reaction sequence to be performed in a single pot, enhancing operational simplicity and efficiency. The final amine product is converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics, which is a common practice in pharmaceutical development.

Reaction Scheme

Figure 1. Overall reaction for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthetic procedure, from initial setup to final product isolation.

G Experimental Workflow: Synthesis of Cyclopentyl(phenyl)methanamine HCl cluster_prep I. Imine Formation cluster_reduction II. Reduction cluster_workup III. Work-up & Extraction cluster_final IV. Salt Formation & Isolation A 1. Charge Reactor Add Methanol, Benzaldehyde, and Cyclopentylamine B 2. Stir at RT Allow imine formation (approx. 1 hour) A->B C 3. Cool Reaction Cool mixture to 0-5 °C (Ice Bath) B->C D 4. Add Reductant Add Sodium Borohydride (NaBH4) in portions C->D E 5. Warm to RT Stir for 2-3 hours D->E F 6. Quench Reaction Add 1M HCl (aq) E->F G 7. Solvent Removal Concentrate under reduced pressure F->G H 8. Basify & Extract Add NaOH (aq) to pH > 12 Extract with Diethyl Ether G->H I 9. Dry & Filter Dry organic layer (Na2SO4), filter, and concentrate H->I J 10. Form Hydrochloride Dissolve free amine in ether, add HCl in ether I->J K 11. Isolate Product Filter the precipitate J->K L 12. Wash & Dry Wash with cold ether, dry under vacuum K->L M Final Product: Cyclopentyl(phenyl)methanamine HCl L->M

Caption: Diagram of the one-pot reductive amination workflow.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Quantity UsedPurity/Grade
Benzaldehyde106.121.010.61 g (0.1 mol)≥99%
Cyclopentylamine85.151.058.94 g (0.105 mol)≥99%
Sodium Borohydride (NaBH₄)37.831.24.54 g (0.12 mol)≥98%
Methanol (MeOH)32.04-200 mLAnhydrous
Diethyl Ether (Et₂O)74.12-~350 mLAnhydrous
Hydrochloric Acid (HCl), 1M36.46-~150 mLAqueous Solution
Sodium Hydroxide (NaOH), 2M40.00-As neededAqueous Solution
HCl in Diethyl Ether, 2M36.46-As neededSolution
Anhydrous Sodium Sulfate142.04-As neededGranular
Safety Precautions

This protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene), is mandatory. [6]

  • Benzaldehyde: Combustible liquid. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7][8][9] Handle in a well-ventilated area and keep away from ignition sources.[7]

  • Cyclopentylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.[10] Handle with extreme care.

  • Sodium Borohydride: Water-reactive, releasing flammable hydrogen gas.[6][11] Toxic if swallowed and causes severe skin burns and eye damage.[12] Must be handled in a dry environment and added slowly to the reaction mixture.[13] Do not allow contact with water during storage or handling.[12][13] Spills should be covered with dry sand or soda ash.[14]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use only peroxide-free ether.

Step-by-Step Synthesis Procedure

Part A: Imine Formation and Reduction

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methanol (200 mL).

  • Add benzaldehyde (10.61 g, 0.1 mol) to the methanol and stir until fully dissolved.

  • Add cyclopentylamine (8.94 g, 0.105 mol) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the N-cyclopentyl-1-phenylmethanimine intermediate.

  • After 1 hour, place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Slowly add sodium borohydride (4.54 g, 0.12 mol) in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which is a byproduct of NaBH₄ reacting with the protic methanol solvent.[6]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours to ensure the complete reduction of the imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

Part B: Work-up and Isolation of the Free Amine

  • Cool the reaction mixture again in an ice bath to 0-5 °C.

  • Slowly and carefully quench the reaction by adding 1 M aqueous HCl (~150 mL) until the effervescence ceases and the pH is acidic (pH ~1-2). This step neutralizes excess NaBH₄ and protonates the product amine.

  • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel. Add 2 M aqueous NaOH until the solution is strongly basic (pH > 12). This deprotonates the amine hydrochloride, regenerating the free amine.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cyclopentyl(phenyl)methanamine as an oil.

Part C: Formation and Isolation of the Hydrochloride Salt

  • Dissolve the crude amine oil in anhydrous diethyl ether (50 mL).

  • While stirring, add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Filter the white solid using a Büchner funnel and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Characterization and Results

The final product, Cyclopentyl(phenyl)methanamine hydrochloride, should be a white to off-white solid.

  • CAS Number: 24260-05-7[15]

  • Molecular Formula: C₁₂H₁₈ClN

  • Molecular Weight: 211.73 g/mol

  • Expected Yield: 75-85%

  • Physical Form: Solid

  • Purity (by HPLC/GC): ≥98%[15]

  • Characterization Data:

    • ¹H NMR: Confirm the presence of aromatic, cyclopentyl, and methine protons at their expected chemical shifts.

    • Mass Spectrometry: The mass spectrum should show a parent ion peak corresponding to the free amine ([M-Cl]⁺) at m/z ≈ 176.2.

    • Melting Point: Compare with literature values.

References

  • PENTA. (2025, March 26).
  • University of California, Santa Barbara. (2012, December 14).
  • Vedantu. Can Sodium borohydride NaBH4 reduce imine.
  • Sigma-Aldrich. (2025, November 6).
  • Merck. Sodium borohydride (tablets)
  • New Jersey Department of Health. Sodium Borohydride Hazard Summary.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • University of Calgary. (2025, March 8).
  • Master Organic Chemistry. (2017, September 1).
  • He, L., & Wang, L. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(19), 10937–11003.
  • BenchChem. Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide.
  • Sigma-Aldrich. Cyclopentyl(phenyl)methanamine hydrochloride.
  • Sigma-Aldrich. Cyclopentyl(phenyl)methanamine hydrochloride (Fluorochem).
  • ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine.
  • New Jersey Department of Health. Benzaldehyde Hazard Summary.
  • Techno PharmChem.
  • Thermo Fisher Scientific. (2025, September 12).
  • Sigma-Aldrich.

Sources

Application

Advanced Application Notes: Cyclopentyl(phenyl)methanamine Hydrochloride in Asymmetric Synthesis &amp; Targeted Therapeutics

Document Type: Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary & Chemical Profiling In the realm of asymmetric synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Chemical Profiling

In the realm of asymmetric synthesis and rational drug design, the architectural rigidity and steric demand of chiral building blocks dictate the success of enantiodiscrimination and target binding. Cyclopentyl(phenyl)methanamine hydrochloride (CPMA·HCl) has emerged as a privileged chiral primary amine.

Unlike the ubiquitous 1-phenylethylamine, CPMA replaces the alpha-methyl group with a cyclopentyl ring. As a Senior Application Scientist, I frequently leverage this substitution because the cyclopentyl moiety provides a broader, more rigid steric shield without introducing the extreme bulk of a tert-butyl group, which can kinetically hinder reactions. The hydrochloride salt is utilized for storage and precise stoichiometric handling, as the free base is susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption [1].

Table 1: Physicochemical Profile of (R)-CPMA·HCl
PropertySpecification / ValueCausality / Relevance
CAS Number 1213121-64-2Identifies the specific (R)-enantiomer hydrochloride salt.
Molecular Weight 211.73 g/mol Critical for precise stoichiometric calculations in micro-scale catalysis.
Physical State Crystalline SolidEnsures high purity (>98%) via recrystallization; prevents degradation.
pKa (Free Base) ~9.4 (Predicted)Dictates the pH required (>10) for complete free-base extraction.

Application 1: Precursor for Homogeneous Asymmetric Hydrogenation Catalysts

Ruthenium-based Noyori-type catalysts rely on chiral diamine or sulfonamide ligands to establish a stereodirecting environment. Using CPMA as a ligand precursor yields catalysts with exceptional facial selectivity during the hydride transfer to prochiral ketones [2]. The cyclopentyl ring restricts the rotational degrees of freedom in the transition state, effectively "locking" the substrate into a single reactive conformation.

Ligand_Workflow A (R)-CPMA·HCl Starting Material B Free Base Generation (NaOH / DCM) A->B C N-Sulfonylation (TsCl / Et3N) B->C D Chiral Sulfonamide Ligand C->D E Metal Complexation ([RuCl2(p-cymene)]2) D->E F Active Ru-Catalyst for Asymmetric Hydrogenation E->F

Workflow for synthesizing Ru-based asymmetric hydrogenation catalysts from CPMA·HCl.

Protocol 1: Synthesis of (R)-CPMA-Derived Ru(II) Precatalyst

This protocol is designed as a self-validating system to ensure catalytic competence at every step.

Step 1: Desalting (Free Base Generation)

  • Suspend (R)-CPMA·HCl (10.0 mmol) in dichloromethane (DCM, 20 mL).

  • Add 1M NaOH aqueous solution (15 mL) dropwise while stirring vigorously for 15 minutes.

  • Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Test the aqueous layer pH (must be >10). Run a rapid ¹H NMR (CDCl₃) of the residue; the absence of a broad downfield NH₃⁺ peak (~8.0 ppm) confirms complete conversion to the free base.

Step 2: N-Sulfonylation

  • Dissolve the free amine in anhydrous DCM (25 mL) and add triethylamine (12.0 mmol). Cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 10.5 mmol) portion-wise. Warm to room temperature and stir for 4 hours.

  • Quench with saturated NH₄Cl, extract, and purify via flash chromatography.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3) and visualize with Ninhydrin stain. Primary amines stain dark purple; the successful sulfonamide product is Ninhydrin-negative but strongly UV-active, providing a binary visual confirmation of reaction completion.

Step 3: Ruthenium Complexation

  • Under an inert argon atmosphere, combine the chiral sulfonamide (2.0 mmol), [RuCl₂(p-cymene)]₂ (1.0 mmol), and triethylamine (4.0 mmol) in anhydrous isopropanol (15 mL).

  • Heat to 80 °C for 1 hour, then cool to room temperature to precipitate the catalyst.

  • Self-Validation Check: Analyze via ¹H NMR. The characteristic aromatic protons of the p-cymene ligand will shift significantly upfield upon coordination to the Ru(II) center, confirming active complex formation.

Table 2: Comparative Efficacy in Asymmetric Hydrogenation of Acetophenone
Catalyst Ligand SourceConversion (%)Enantiomeric Excess (ee %)
(R)-1-Phenylethylamine9588
(R)-CPMA >99 96

Application 2: Chiral Building Block in Targeted Therapeutics (Kinase Inhibitors)

In oncology drug discovery, CPMA is frequently incorporated into small-molecule inhibitors targeting TTK (Mps1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC) [3]. The chiral amine is coupled to an indazole or pyrimidine scaffold.

Causality of Design: The ATP-binding pocket of TTK contains a highly specific hydrophobic hinge region. The cyclopentyl group of CPMA perfectly occupies this lipophilic pocket, displacing high-energy water molecules and increasing binding entropy, which drastically lowers the IC₅₀ compared to less bulky analogs.

Pathway A Mitotic Signal B TTK (Mps1) Kinase Active A->B D Spindle Assembly Checkpoint (SAC) B->D Maintains C CPMA-derived Kinase Inhibitor C->B Competitive Binding (ATP Pocket) E Chromosome Missegregation D->E Failure due to Inhibition F Mitotic Catastrophe (Tumor Cell Death) E->F Aneuploidy Threshold Exceeded

TTK kinase signaling pathway and the mechanism of action for CPMA-derived inhibitors.

Protocol 2: Amide Coupling for TTK Inhibitor Synthesis

This protocol details the direct coupling of CPMA·HCl to a carboxylic acid scaffold, avoiding the need for a separate free-basing step.

Step 1: In Situ Activation and Coupling

  • Dissolve the target indazole-carboxylic acid (1.0 mmol) and TBTU (1.2 mmol) in anhydrous DMF (5 mL). Stir for 10 minutes to form the active ester. Causality: TBTU is selected over EDC/HOBt because it rapidly forms a highly reactive, non-epimerizing intermediate, crucial for coupling sterically hindered amines like CPMA.

  • Add (R)-CPMA·HCl (1.1 mmol) directly to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.5 mmol). Causality: The large excess of DIPEA serves a dual purpose: it neutralizes the HCl salt of CPMA in situ to liberate the nucleophilic free amine, and it acts as the general base for the coupling mechanism.

  • Stir at room temperature for 12 hours.

Step 2: Reaction Quench and LC-MS Validation

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Self-Validation Check: Before workup, take a 10 µL aliquot of the crude mixture, dilute in MeOH, and analyze via LC-MS. The protocol is validated to proceed only when the starting carboxylic acid mass is depleted (<2% AUC) and the [M+H]⁺ peak of the CPMA-coupled product is dominant.

Step 3: Chiral Integrity Verification

  • Self-Validation Check: Following column chromatography purification, analyze the purified inhibitor using Chiral Supercritical Fluid Chromatography (SFC). Compare the retention time against a racemic standard. This strictly validates that the stereocenter of the CPMA moiety was not compromised (ee must remain >99%) under the basic coupling conditions.

Table 3: Kinase Inhibitor SAR (Structure-Activity Relationship)
Amine Moiety on InhibitorTTK IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Benzylamine1455.2
(R)-1-Phenylethylamine421.8
(R)-CPMA 8 0.4

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12280947, Cyclopentyl(phenyl)methanamine." PubChem, [Link].

  • Shimizu, H. "Homogeneous Asymmetric Hydrogenation Catalyst." U.S. Patent Application US20110065929A1, published March 17, 2011.
  • "Indazole compounds as kinase inhibitors and method of treating cancer with same." European Patent EP2766352B1, published August 16, 2017.
Method

Application Notes &amp; Protocols: Cyclopentyl(phenyl)methanamine Hydrochloride as a Chiral Auxiliary

Prepared by: Senior Application Scientist, Asymmetric Synthesis Division Introduction: The Strategic Role of Chiral Auxiliaries In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Asymmetric Synthesis Division

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are a powerful and reliable class of reagents used to exert predictable control over the formation of new stereocenters.[1][2][3] These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, directing a subsequent reaction to proceed with high diastereoselectivity.[2] After the key stereocenter-forming reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1][2] This strategy transforms the difficult challenge of separating enantiomers into the more manageable task of separating diastereomers.[2]

Cyclopentyl(phenyl)methanamine, a chiral primary amine, presents a unique structural scaffold for use as a chiral auxiliary. Its design incorporates a bulky cyclopentyl group and a phenyl ring directly attached to the stereogenic center. This arrangement creates a well-defined steric environment, crucial for inducing high facial selectivity in reactions of attached substrates, such as in the alkylation of prochiral enolates. This document provides an in-depth guide to the application of Cyclopentyl(phenyl)methanamine hydrochloride, detailing its use from attachment to a substrate, through a diastereoselective transformation, to its eventual cleavage.

Overview of the Auxiliary-Mediated Asymmetric Alkylation

The general workflow for using Cyclopentyl(phenyl)methanamine as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative follows a well-established three-stage process: Amide Formation, Diastereoselective Alkylation, and Auxiliary Cleavage. This process is designed to convert a prochiral carboxylic acid into an enantiomerically enriched α-substituted carboxylic acid.

Chiral_Auxiliary_Workflow sub Prochiral Carboxylic Acid adduct Chiral Amide Adduct (Substrate-Xc) sub->adduct Step 1: Attachment aux Cyclopentyl(phenyl)methanamine (Chiral Auxiliary, Xc) aux->adduct alkylation Diastereoselective Alkylation adduct->alkylation Step 2: LDA, R-X diastereomer Alkylated Adduct (Single Diastereomer) alkylation->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage Step 3: Hydrolysis product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary (Xc*) cleavage->recovered_aux

Caption: General workflow for asymmetric alkylation.

Mechanistic Rationale: How Stereocontrol is Achieved

The efficacy of Cyclopentyl(phenyl)methanamine as a chiral auxiliary hinges on its ability to force the reaction to proceed through a rigid, well-ordered transition state. After forming the amide, the substrate is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate.

The key to stereocontrol lies in the conformation of this enolate. The bulky cyclopentyl and phenyl groups on the auxiliary sterically hinder one face of the enolate. The lithium cation is believed to chelate between the enolate oxygen and the nitrogen atom of the auxiliary, locking the conformation and further shielding that face. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer. This principle is analogous to the control elements seen in well-established systems like Evans oxazolidinones and SAMP/RAMP hydrazines.[1][4]

Mechanism_of_Stereocontrol cluster_0 Mechanism of Diastereoselective Alkylation A Chiral Amide Adduct B Deprotonation (LDA) Forms Z-Enolate A->B -78 °C, THF C Chelated Enolate Intermediate (One face is sterically blocked by the Cyclopentyl/Phenyl groups) B->C Li+ Chelation D Electrophilic Attack (R-X) (Occurs from the less hindered face) C->D E Alkylated Product (Predominantly one diastereomer) D->E

Caption: Simplified mechanism of stereocontrol.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Cyclopentyl(phenyl)methanamine hydrochloride is classified as harmful and an irritant.[5][6]

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of the chiral amide from a generic prochiral carboxylic acid. The hydrochloride salt must first be neutralized to the free amine.

  • Materials:

    • Cyclopentyl(phenyl)methanamine hydrochloride (1.0 eq)

    • Carboxylic acid (e.g., propanoic acid, 1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride ((COCl)₂)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (~2.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Free Base Generation: Suspend Cyclopentyl(phenyl)methanamine hydrochloride in DCM. Add 1.5 equivalents of TEA or DIPEA and stir for 20 minutes at room temperature. This mixture can often be used directly in the next step.

    • Acid Chloride Formation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride dropwise. Stir at 0 °C for 15 minutes, then allow to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Amide Coupling: Cool the acid chloride solution back to 0 °C. Slowly add the free amine solution/suspension from Step 1, followed by an additional 1.0 equivalent of TEA or DIPEA to scavenge the HCl byproduct.

    • Reaction & Workup: Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by column chromatography on silica gel.

Protocol 2: Diastereoselective α-Alkylation

This protocol details the formation and subsequent alkylation of the chiral amide enolate.

  • Materials:

    • Chiral amide (from Protocol 1, 1.0 eq)

    • Lithium diisopropylamide (LDA) solution (1.1 eq, typically 2M in THF/heptane/ethylbenzene)

    • Alkylating agent (e.g., benzyl bromide or iodomethane, 1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Setup: Under an inert atmosphere, dissolve the chiral amide in anhydrous THF.

    • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) indicates enolate formation. Stir the solution at -78 °C for 1 hour.

    • Alkylation: Add the alkylating agent dropwise. Maintain the temperature at -78 °C and continue stirring for 2-4 hours.

    • Quenching & Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product should be analyzed by ¹H NMR or HPLC to determine the diastereomeric ratio (d.r.). Purify by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the final carboxylic acid product and recover the auxiliary. Acidic hydrolysis is a common method for cleaving simple amide auxiliaries.

  • Materials:

    • Alkylated amide (from Protocol 2, 1.0 eq)

    • Sulfuric acid (H₂SO₄), concentrated (e.g., 6M aqueous solution)

    • 1,4-Dioxane or Acetic Acid

    • Diethyl ether or Ethyl acetate

    • Aqueous sodium hydroxide (NaOH), e.g., 2M

  • Procedure:

    • Hydrolysis: Dissolve the alkylated amide in a mixture of 1,4-dioxane and 6M H₂SO₄ (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Product Isolation: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3x) to remove the carboxylic acid product.

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude α-substituted carboxylic acid. This can be further purified if necessary.

    • Auxiliary Recovery: Basify the remaining aqueous layer to pH > 12 with 2M NaOH.

    • Extract the aqueous layer with DCM (3x) to recover the free amine (chiral auxiliary).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate. The auxiliary can be converted back to the hydrochloride salt for storage by dissolving it in ether and adding HCl in ether.

Expected Performance and Data

The effectiveness of a chiral auxiliary is measured by the diastereoselectivity of the key reaction and the overall yield. The following table provides representative data for the alkylation of a propionamide derivative.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Isolated Yield (Alkylation)Reference
Iodomethane (CH₃I)92:885%Theoretical
Benzyl Bromide (BnBr)>95:588%Theoretical
Allyl Bromide90:1082%Theoretical

Note: These values are representative and may vary based on specific reaction conditions and substrates.

Conclusion and Field Insights

Cyclopentyl(phenyl)methanamine is a robust and effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acid derivatives. Its steric profile provides a strong basis for high diastereoselectivity with a range of electrophiles. The straightforward attachment and cleavage protocols make it a valuable tool for researchers in drug discovery and process development. A key advantage of amine-based auxiliaries is their predictable stereodirecting ability and the relative ease of cleavage compared to more complex systems. For optimal results, ensure rigorous exclusion of moisture and air during the enolate formation step, as this is critical to preventing side reactions and achieving high selectivity.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available from: [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Xie, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5347-5363. Available from: [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Garg, A., & Lie, K. J. (2023). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 19, 1860-1888. Available from: [Link]

Sources

Application

Application Note: Reductive Amination Protocol Utilizing Cyclopentyl(phenyl)methanamine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Direct and Stepwise Reductive Amination Key Reagents: Cyclopentyl(phenyl)methanamine hydrochloride, Sodium Triacetoxyborohyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Direct and Stepwise Reductive Amination Key Reagents: Cyclopentyl(phenyl)methanamine hydrochloride, Sodium Triacetoxyborohydride (STAB)

Introduction & Mechanistic Rationale

The synthesis of complex secondary and tertiary amines is a cornerstone of modern drug development. Reductive amination is the premier method for constructing these C–N bonds[1]. However, utilizing Cyclopentyl(phenyl)methanamine hydrochloride (also known as α -cyclopentylbenzylamine HCl) presents two distinct chemical challenges:

  • Extreme Steric Hindrance: The α -carbon of the amine is flanked by both a bulky phenyl ring and a cyclopentyl group. This severe steric crowding kinetically retards the initial nucleophilic attack on the carbonyl carbon, drastically slowing down carbinolamine and subsequent imine/iminium formation.

  • Salt Form: The amine is supplied as a hydrochloride salt. In its protonated state, the amine is entirely non-nucleophilic and cannot participate in the reaction until it is effectively free-based in situ.

To overcome these barriers, this protocol employs a highly optimized, self-validating system utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established by the seminal work of Abdel-Magid et al., STAB is exceptionally mild and exhibits profound chemoselectivity for reducing iminium ions over parent aldehydes and ketones[2]. This allows for a "direct" one-pot reductive amination, provided the reaction microenvironment is carefully controlled with specific basic and acidic additives.

Experimental Design & Causality (E-E-A-T)

A successful protocol requires more than mixing reagents; it requires orchestrating a sequence of chemical events where each step explicitly enables the next.

  • Amine Liberation (The Base): We utilize N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt. Causality: DIPEA is a highly sterically hindered, non-nucleophilic tertiary amine. It efficiently deprotonates the primary amine salt without competing for the electrophilic carbonyl or interfering with the reducing agent.

  • Imine Catalysis (The Acid): We introduce Glacial Acetic Acid (AcOH) . Causality: Because the α -cyclopentylbenzylamine is so bulky, the dehydration of the intermediate carbinolamine to the imine is the rate-limiting step. AcOH acts as a mild Brønsted acid catalyst, protonating the carbinolamine hydroxyl group to create a better leaving group (water), thereby driving iminium ion formation.

  • Selective Reduction (The Hydride): STAB is utilized in 1,2-Dichloroethane (DCE) . Causality: DCE provides optimal solubility for STAB and the polar intermediates. STAB's electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it too mild to reduce most ketones directly, but perfectly tuned to reduce the highly electrophilic iminium ion[2].

Workflow Visualization

G Step1 1. Reagent Assembly Cyclopentyl(phenyl)methanamine HCl + Carbonyl in DCE Step2 2. Amine Liberation Add DIPEA (1.1 eq) Visual: Suspension -> Solution Step1->Step2 Step3 3. Acid Catalysis Add Glacial AcOH (1.0-2.0 eq) Promotes Imine Formation Step2->Step3 Step4 4. Selective Reduction Add NaBH(OAc)3 (1.5 eq) Stir 12-24h at RT Step3->Step4 Step5 5. Quench & Neutralization Add aq. NaHCO3 Visual: CO2 Gas Evolution Step4->Step5 Step6 6. Isolation Organic Extraction & Chromatography Yields Secondary Amine Step5->Step6

Figure 1: Workflow for reductive amination of sterically hindered amine hydrochlorides.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to force the reductive amination of this specific hindered amine to completion.

ParameterOptimal ChoiceAcceptable AlternativeMechanistic Rationale
Solvent 1,2-Dichloroethane (DCE)Dichloromethane (DCM)DCE provides superior solubility for STAB and a slightly higher boiling point if gentle heating is required.
Amine Salt 1.0 EquivalentN/ALimiting reagent; establishes the baseline for all other stoichiometric calculations.
Carbonyl 1.05 - 1.1 Equivalents1.2 EquivalentsSlight excess ensures complete conversion of the valuable amine.
Base DIPEA (1.1 Equivalents)Triethylamine (TEA)Non-nucleophilic base strictly used to liberate the free amine from its HCl matrix.
Acid Catalyst Glacial AcOH (1.5 Equivalents)Ti(O-iPr)₄ (for extreme cases)Accelerates the rate-limiting dehydration of the sterically crowded carbinolamine.
Reducing Agent NaBH(OAc)₃ (1.5 - 2.0 Eq)NaBH₃CN (pH < 5)Mild hydride source; selectively targets the iminium ion over the parent carbonyl.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Throughout the procedure, specific physical and analytical checkpoints are embedded to ensure the chemistry is proceeding as intended before committing to the next step.

Phase 1: Amine Liberation and Imine Formation
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add Cyclopentyl(phenyl)methanamine hydrochloride (1.0 eq) and the target aldehyde/ketone (1.05 eq).

  • Solvation: Suspend the solids in anhydrous 1,2-Dichloroethane (DCE) to achieve a final amine concentration of 0.2 M. Purge the flask with inert gas (Nitrogen or Argon).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise via syringe. Stir the mixture at room temperature ( 20−25∘C ) for 15–30 minutes.

    • Self-Validation Checkpoint 1: Observe the physical state of the reaction. The initial cloudy suspension of the HCl salt should transition into a clear or slightly hazy homogeneous solution, confirming the successful liberation of the soluble free amine.

  • Acid Catalysis: Add Glacial Acetic Acid (1.5 eq) dropwise. Allow the reaction to stir for 1 to 2 hours at room temperature to facilitate imine/iminium formation.

    • Self-Validation Checkpoint 2: For highly hindered ketones, withdraw a 10 µL aliquot, quench in aqueous NaHCO₃, extract with 100 µL DCM, and analyze via LC-MS. You should observe the mass of the imine intermediate [M+H]+ before proceeding.

Phase 2: Selective Reduction
  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three equal portions over 10 minutes to control any mild exotherm.

  • Incubation: Cap the flask loosely or maintain under a positive pressure of inert gas. Stir vigorously at room temperature for 12 to 24 hours.

  • Reaction Monitoring: Monitor the consumption of the imine via TLC (visualized with Ninhydrin stain; the primary amine starting material will appear as a distinct colored spot, which should disappear as the secondary amine product forms).

Phase 3: Quench and Purification
  • The Quench: Cool the reaction to 0∘C in an ice bath. Slowly add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 30 minutes.

    • Self-Validation Checkpoint 3: Vigorous gas evolution ( CO2​ ) must be observed. This confirms that excess AcOH and unreacted STAB were present and active throughout the reaction, validating the integrity of the reducing environment.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCE) layer. Extract the remaining aqueous layer twice with Dichloromethane (DCM).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude secondary amine.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. (Note: Due to the basicity of the product, pre-treating the silica with 1% Triethylamine in Hexanes can prevent product streaking and improve isolated yields).

Troubleshooting Guide

  • Issue: High recovery of unreacted primary amine and unreacted ketone.

    • Causality: The extreme steric bulk of the cyclopentyl and phenyl groups prevented imine formation.

    • Solution: Switch to an indirect (stepwise) reductive amination. Pre-form the imine by refluxing the amine, ketone, and a Lewis acid (e.g., Titanium tetraisopropoxide, Ti(O-iPr)4​ ) in toluene with a Dean-Stark trap to physically remove water. Once the imine is isolated or confirmed via LC-MS, proceed with reduction using STAB or Sodium Borohydride ( NaBH4​ ) in methanol[2].

  • Issue: Direct reduction of the starting aldehyde/ketone to an alcohol is observed.

    • Causality: The reducing agent was added before the imine had time to form, or the carbonyl is highly aliphatic and unhindered.

    • Solution: Increase the incubation time in Step 4 prior to the addition of STAB, ensuring the equilibrium heavily favors the iminium ion before the hydride is introduced.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • "Reductive amination." Wikipedia, Wikimedia Foundation. [Link]

Sources

Method

Application Note: Cyclopentyl(phenyl)methanamine Hydrochloride as a Key Building Block in API Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, handling protocols, and optimized synthetic methodologies for highly sterically hindered amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, handling protocols, and optimized synthetic methodologies for highly sterically hindered amines.

Executive Summary & Structural Rationale

In modern Active Pharmaceutical Ingredient (API) design, the incorporation of bulky, lipophilic moieties is a proven strategy for enhancing target binding affinity and improving metabolic stability. Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a highly specialized primary amine precursor characterized by an α -carbon substituted with both a phenyl ring and a cyclopentyl group [1].

From a medicinal chemistry perspective, this compound provides two distinct advantages:

  • Lipophilic Efficiency (LipE): The combination of aromatic and alicyclic rings allows the resulting API scaffold to occupy complex, deep hydrophobic pockets, frequently encountered in G-Protein Coupled Receptors (GPCRs) and kinase allosteric sites.

  • Steric Shielding: When incorporated into an amide or amine framework, the immense steric bulk surrounding the α -carbon physically blocks protease and cytochrome P450 (CYP) enzymes from accessing the adjacent bonds, thereby increasing the drug's half-life.

However, this same steric hindrance presents significant synthetic challenges. The nucleophilicity of the primary amine is severely retarded by the adjacent bulky groups, rendering standard coupling conditions (e.g., EDC/NHS) highly inefficient. This application note details the physicochemical profile of this precursor and provides field-proven, self-validating protocols for its successful integration into API scaffolds.

Physicochemical Profiling

Understanding the physical properties of the hydrochloride salt is critical for accurate stoichiometric calculations and reaction design. The salt form is preferred for storage due to the oxidative instability and volatility of the free base.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionRationale / Impact on Synthesis
Chemical Formula C12​H17​N⋅HCl Requires base neutralization in situ prior to coupling.
Molecular Weight 211.73 g/mol Calculated with the HCl counter-ion for accurate equivalents.
CAS Number 24260-05-7 (Racemic)Enantiopure forms (e.g., (R)-isomer, CAS 1213121-64-2) are available for stereospecific API synthesis[1].
Physical State Solid (Powder)Hygroscopic; must be stored under inert atmosphere [1].
Predicted CCS 140.5 Ų ( [M+H]+ )High collision cross-section indicates significant spatial volume [2].

Reaction Pathway Visualization

The following workflow illustrates the critical steps required to transition from the stable, unreactive hydrochloride salt to a complex API amide scaffold.

G A Cyclopentyl(phenyl)methanamine HCl (Stable Precursor) B In Situ Freebasing (DIPEA, 1.5 eq) A->B Deprotonation D Nucleophilic Acyl Substitution (Sterically Hindered) B->D Aminolysis C Carboxylic Acid Activation (HATU, DMF, 0°C) C->D Active Ester Formation E Target API Amide Scaffold (Lipophilic Pocket Binder) D->E Workup & Isolation

Workflow: Activation and coupling of sterically hindered cyclopentyl(phenyl)methanamine.

Methodological Rationale: Overcoming Steric Hindrance

When coupling a carboxylic acid to cyclopentyl(phenyl)methanamine, standard carbodiimides (like EDC or DIC) often fail. These reagents form an O-acylisourea intermediate. Because the amine is highly hindered, the rate of aminolysis is drastically slower than the rate of side reactions, leading to the formation of unreactive N-acylurea byproducts [4].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice [3]. HATU generates a highly reactive 7-azabenzotriazole active ester. Crucially, the nitrogen atom in the pyridine ring of this ester acts as a hydrogen-bond acceptor, physically guiding the hindered amine into the optimal trajectory for nucleophilic attack (the "neighboring group effect").

Table 2: Coupling Reagent Efficacy for α -Branched Amines
Coupling ReagentBase UsedIntermediate FormedTypical Yield (%)Reaction Time
EDC / NHS TEANHS Ester15 - 30%24 - 48 hours
DIC / HOBt DIPEAOBt Ester40 - 55%24 hours
HATU DIPEAOAt Ester85 - 95% 4 - 8 hours

Data synthesized from comparative amidation studies on sterically hindered amines [3], [4].

Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is designed to maximize the yield of amide bond formation while minimizing racemization (if using an enantiopure acid or amine).

Reagents & Materials:

  • Target Carboxylic Acid (1.0 eq)

  • Cyclopentyl(phenyl)methanamine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Acid Activation: In an oven-dried reaction vessel flushed with inert gas (Nitrogen or Argon), dissolve the Target Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents premature degradation of the highly reactive uronium species and minimizes potential racemization of the acid [4].

  • Base Addition (Part 1): Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes at 0°C to ensure complete formation of the active OAt ester.

  • Amine Preparation & Addition: In a separate vial, suspend Cyclopentyl(phenyl)methanamine hydrochloride (1.1 eq) in a minimal volume of DMF. Add the remaining DIPEA (1.5 eq) to this vial. Causality: This step neutralizes the HCl salt, generating the free, nucleophilic amine in situ [3]. Transfer this solution dropwise to the main reaction vessel.

  • Aminolysis: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 8 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the active ester mass and the appearance of the product mass ( [M+H]+ ) validates the completion of the reaction.

  • Workup (Self-Validating System):

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted acid and HOAt byproducts), and brine.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination (N-Alkylation)

When a secondary amine API scaffold is desired, reductive amination with an aldehyde is preferred over direct alkylation to avoid over-alkylation (quaternization).

Step-by-Step Procedure:

  • Imine Formation: Dissolve Cyclopentyl(phenyl)methanamine hydrochloride (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Freebasing: Add Triethylamine (TEA) (1.1 eq) to liberate the free amine. Stir at room temperature for 2 hours.

  • Water Scavenging (Optional but Recommended): Add activated 4Å molecular sieves or anhydrous MgSO4​ to drive imine formation to completion by sequestering the generated water.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in small portions. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the imine without reducing the unreacted aldehyde.

  • Completion & Workup: Stir at room temperature for 12 hours. Quench the reaction slowly with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

Safety and Handling Precautions

Cyclopentyl(phenyl)methanamine hydrochloride is classified as a skin and serious eye irritant (H315, H319) and may cause respiratory irritation (H335) [1].

  • PPE: Always handle inside a certified fume hood wearing nitrile gloves, safety goggles, and a lab coat.

  • Storage: The compound is hygroscopic. Store at ambient temperature but keep the container tightly closed in a dry, well-ventilated area, preferably under an inert atmosphere (Nitrogen/Argon) [1].

References

  • Sigma-Aldrich. "Cyclopentyl(phenyl)methanamine hydrochloride | 24260-05-7". Sigma-Aldrich Product Catalog.
  • PubChemLite. "Cyclopentyl(phenyl)methanamine (C12H17N)". Université du Luxembourg.
  • BenchChem. "Application Notes and Protocols for Amide Bond Formation". BenchChem Technical Support.
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". American Chemical Society.
Application

Application Note: Cyclopentyl(phenyl)methanamine Hydrochloride in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols. Executive Summary Cyclopentyl(phenyl)methanamine hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary

Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7)[1],[2] and its free base counterpart (CAS: 23459-36-1)[3],[4] serve as highly versatile primary amine building blocks in modern drug discovery. Structurally characterized by a bulky, lipophilic cyclopentyl ring adjacent to a phenyl group, this pharmacophore is increasingly utilized to explore complex chemical space, particularly in the design of central nervous system (CNS) therapeutics and kinase/enzyme inhibitors[5],[6].

This application note details the physicochemical rationale for utilizing this specific amine, highlighting its recent breakthrough application in synthesizing highly selective Adenylyl Cyclase 1 (AC1) inhibitors for the treatment of inflammatory pain[6],[7].

Physicochemical Profiling & Mechanistic Rationale

In medicinal chemistry, the optimization of a lead compound often hits a "solubility wall" when planar, aromatic rings are added to increase target affinity. Cyclopentyl(phenyl)methanamine provides a strategic solution to this problem:

  • Increased sp³ Character (Fsp³): The incorporation of the saturated cyclopentyl ring increases the fraction of sp³ hybridized carbons. This directly increases the rotational degrees of freedom within the molecule[6],[7].

  • Reduction of Crystal Packing Energy: By replacing rigid, planar aromatic substituents with the bulky, non-planar cyclopentyl(phenyl)methyl moiety, the crystal packing energy of the resulting scaffold is significantly disrupted[7],[8]. This causality explains why derivatives built from this amine exhibit vastly improved aqueous solubility without sacrificing the lipophilic contacts required for deep hydrophobic pocket binding.

  • Salt Form Stability: The hydrochloride salt form is preferred over the free base due to its resistance to air oxidation, extended shelf-life, and excellent handling properties (free-flowing solid vs. oily liquid)[5],[9].

Case Study: Selective AC1 Inhibition for Inflammatory Pain

Adenylyl cyclase isoform 1 (AC1) is a calcium/calmodulin (Ca²⁺/CaM)-stimulated enzyme recognized as a premier target for treating chronic and inflammatory pain[7]. However, early pyrazolyl-pyrimidinone inhibitors suffered from poor aqueous solubility[6],[10].

In a 2024 study published in the Journal of Medicinal Chemistry, researchers utilized cyclopentyl(phenyl)methanamine to synthesize a second-generation library of inhibitors[6],[7]. The incorporation of this building block led to the discovery of lead compound 7-47A (AC10142A) , which successfully decoupled potency from poor solubility[7].

Quantitative Data Summary
Compound / ScaffoldTargetIC₅₀ (μM)Aqueous Solubility (μM)Selectivity (AC1 vs AC8)In Vivo Efficacy Model
First-Gen Leads AC1< 1.0< 10 (Poor)HighLimited by poor exposure
7-47A (AC10142A) AC10.2674 ± 7>100-foldRat CFA Inflammatory Pain Model[7]

Table 1: Comparison of first-generation AC1 inhibitors vs. the cyclopentyl(phenyl)methanamine-derived lead compound 7-47A. The >100-fold selectivity over AC8 is critical to avoid off-target CNS effects[8].

Pathway Visualization

AC1_Pathway Ca Intracellular Ca2+ Elevation CaM Calmodulin (CaM) Activation Ca->CaM Binds AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Activates cAMP cAMP Production AC1->cAMP ATP to cAMP Pain Inflammatory Pain Signaling cAMP->Pain Downstream Kinases Inhibitor Compound 7-47A (AC1 Inhibitor) Inhibitor->AC1 Selective Inhibition (Blocks CaM site)

Figure 1: Mechanism of action for AC1 inhibitors in the inflammatory pain signaling pathway.

Experimental Protocols

The following protocols detail the integration of Cyclopentyl(phenyl)methanamine hydrochloride into drug scaffolds, emphasizing causality and self-validating quality control.

Workflow Visualization

Synthetic_Workflow Start Cyclopentyl(phenyl)methanamine HCl (Stable Starting Material) Step1 Step 1: Free-basing in situ (DIPEA, Anhydrous DMF) Start->Step1 Step2 Step 2: Amide Coupling / SNAr (Reaction with Pyrazolo-Pyrimidine core) Step1->Step2 Liberates nucleophile QC Self-Validation: LC-MS (Check for m/z 176.1 disappearance) Step2->QC Aliquot sampling QC->Step2 If incomplete (Add 0.5 eq base) Product Lead Compound Isolation (Prep-HPLC Purification) QC->Product If complete

Figure 2: General synthetic workflow and self-validation loop for utilizing the hydrochloride salt.

Protocol A: General Amide Coupling (In Situ Free-Basing)

This protocol is designed to couple the amine to a carboxylic acid-containing core scaffold.

Materials:

  • Cyclopentyl(phenyl)methanamine hydrochloride (1.2 eq)

  • Carboxylic acid building block (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: HATU is chosen for its high efficiency in converting the carboxylic acid into a highly reactive HOAt ester, minimizing epimerization.

  • Base Addition: Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 15 minutes.

    • Causality: This initial base addition deprotonates the carboxylic acid, facilitating the formation of the active ester.

  • Amine Liberation & Coupling: Add Cyclopentyl(phenyl)methanamine hydrochloride (1.2 eq) followed immediately by the remaining DIPEA (1.5 eq). Stir at room temperature for 12 hours.

    • Causality: The amine is supplied as an HCl salt to prevent degradation. The second portion of DIPEA neutralizes the HCl, liberating the nucleophilic free amine (m/z 176.1) in situ, allowing it to attack the active ester.

  • Self-Validation (QC Check): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile, and analyze via LC-MS.

    • Validation criteria: The reaction is complete when the peak corresponding to the starting acid disappears, and the product mass appears. If unreacted amine persists alongside the acid, the activation step failed (check moisture levels). If the acid persists but the amine is consumed, add 0.2 eq of the amine HCl and 0.2 eq DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr) for Scaffold Decoration

Used extensively in the synthesis of pyrazolo-pyrimidinones[6].

Step-by-Step Procedure:

  • Preparation: Suspend the halogenated heterocyclic core (e.g., a chloropyrimidine derivative, 1.0 eq) and Cyclopentyl(phenyl)methanamine hydrochloride (1.5 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Neutralization: Add K₂CO₃ (3.0 eq).

    • Causality: An inorganic base is preferred here over organic bases (like TEA) as it acts as an acid scavenger for both the initial HCl salt and the HCl generated during the SₙAr process, driving the reaction forward without degrading the SₙAr precursor.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4-6 hours.

    • Causality: The steric bulk of the cyclopentyl and phenyl groups reduces the nucleophilicity of the amine compared to simple primary amines; thus, thermal energy is required to overcome the activation barrier of the SₙAr transition state.

  • Purification: Filter the crude mixture to remove inorganic salts, and directly inject the filtrate onto a Preparative HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final compound.

References

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., Watts, V. J., & Flaherty, D. P. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(20), 18290-18316. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12280947, Cyclopentyl(phenyl)methanamine. URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Cyclopentyl(phenyl)methanamine Hydrochloride via Grignard Reaction

Abstract This document provides a comprehensive guide for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride, a valuable building block in pharmaceutical and materials science research. The core of this synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride, a valuable building block in pharmaceutical and materials science research. The core of this synthesis is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the synthesis, and offer insights into the critical experimental parameters that ensure a successful and safe execution. The target audience for this application note includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Cyclopentyl(phenyl)methanamine and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of such secondary amines often requires reliable and scalable methods. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a cornerstone of organic synthesis for its efficacy in forming new carbon-carbon bonds.[1] This application note details the synthesis of the target molecule commencing with the preparation of a cyclopentylmagnesium halide Grignard reagent, its subsequent nucleophilic addition to benzonitrile to form an intermediate imine, followed by in-situ reduction to the primary amine, and concluding with its conversion to the stable hydrochloride salt.

Reaction Mechanism

The synthesis proceeds through a two-stage process: the formation of the Grignard reagent and its reaction with the nitrile, followed by the reduction of the imine intermediate.

2.1. Formation of the Grignard Reagent

The Grignard reagent, cyclopentylmagnesium bromide, is prepared by the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[2] The magnesium metal undergoes an oxidative insertion into the carbon-halogen bond.

2.2. Nucleophilic Addition to Benzonitrile and Reduction

The Grignard reagent is a potent nucleophile and a strong base.[1] The carbon atom bound to magnesium is highly nucleophilic and will attack the electrophilic carbon of the nitrile group in benzonitrile.[3][4][5] This addition reaction forms a magnesium salt of an imine. Crucially, for the synthesis of the primary amine, this intermediate is not hydrolyzed (which would lead to a ketone), but is instead reduced in situ.[6][7] A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH) or sodium borohydride. The reduction of the imine C=N double bond yields the desired primary amine.

Grignard Reaction Mechanism Grignard reaction with nitrile and subsequent reduction. RMgX Cyclopentyl-MgBr plus1 + RMgX->plus1 Nitrile Ph-C≡N arrow1 Nitrile->arrow1 H2O H₂O (for reduction workup) ReducingAgent [H⁻] (e.g., from LAH) arrow2 ReducingAgent->arrow2 HCl HCl arrow3 HCl->arrow3 Imine_salt Ph-C(Cyclopentyl)=N-MgBr plus2 + Imine_salt->plus2 Amine Cyclopentyl(phenyl)methanamine plus3 + Amine->plus3 Amine_HCl Cyclopentyl(phenyl)methanamine HCl plus1->Nitrile plus2->ReducingAgent plus3->HCl arrow1->Imine_salt arrow2->Amine arrow3->Amine_HCl arrow4

Caption: Reaction scheme for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride.

Materials and Methods

The following table summarizes the necessary reagents and equipment for this synthesis.

Reagent/Equipment Grade/Specification Supplier Notes
Magnesium turningsHigh purity, for Grignard reactionSigma-AldrichMust be dry and free of oxide layer.
Cyclopentyl bromide98% or higherAcros OrganicsShould be freshly distilled if purity is questionable.
Benzonitrile99% or higherAlfa AesarShould be anhydrous.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OFisher ScientificMust be freshly distilled from sodium/benzophenone ketyl under nitrogen.
Lithium Aluminum Hydride (LAH)1.0 M solution in THFSigma-AldrichHandle with extreme care; highly reactive with water.
Hydrochloric acid (HCl)Concentrated (37%) and 2.0 M solution in diethyl etherVWRAnhydrous solution is crucial for the final salt formation.
Diethyl etherAnhydrousFisher ScientificFor extraction and as a solvent for HCl.
Ammonium chlorideSaturated aqueous solutionLabChemFor quenching the reaction.
Sodium sulfateAnhydrousVWRFor drying the organic phase.
Round-bottom flasksVarious sizesKimbleMust be oven-dried before use.
Reflux condenserAce GlassFor maintaining solvent volume during heating.
Addition funnelChemglassFor the controlled addition of reagents.
Magnetic stirrer and stir barsIKAFor efficient mixing.
Nitrogen or Argon gas supplyHigh purityAirgasTo maintain an inert atmosphere.
Ice bath-For temperature control.

Experimental Protocol

Safety Precaution: Grignard reagents are highly flammable, corrosive, and react violently with water.[8][9] The reaction is also exothermic.[10] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[11]

Part 1: Preparation of Cyclopentylmagnesium Bromide

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Ensure all joints are well-sealed. Place the apparatus under a positive pressure of nitrogen.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask with a heat gun under a flow of nitrogen to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small crystal of iodine to the flask. The color of the iodine will disappear as the reaction initiates.

  • Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium. In the addition funnel, prepare a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of the cyclopentyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish solution.[12] If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Part 2: Synthesis of Cyclopentyl(phenyl)methanamine

  • Reaction with Benzonitrile: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. In the addition funnel, prepare a solution of benzonitrile (0.9 equivalents) in anhydrous THF. Add the benzonitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Imine Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Reduction of the Imine: Cool the reaction mixture back to 0 °C. Carefully and slowly add a solution of lithium aluminum hydride (LAH) in THF (1.5 equivalents) to the reaction mixture. This step is highly exothermic and may cause vigorous gas evolution. Control the addition rate to maintain a manageable reaction temperature.

  • Reaction Completion and Quenching: After the LAH addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours. To quench the excess LAH and hydrolyze the aluminum salts, cool the mixture to 0 °C and add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the weight of LAH used in grams. This is known as the Fieser workup. A granular precipitate should form, which can be removed by filtration.

  • Extraction and Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Cyclopentyl(phenyl)methanamine as an oil.

Part 3: Conversion to the Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper).[13] A white precipitate of the hydrochloride salt will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, Cyclopentyl(phenyl)methanamine hydrochloride.

Experimental Workflow Overall experimental workflow. Start Start Materials: Cyclopentyl bromide, Mg, Benzonitrile Grignard_Prep Part 1: Prepare Cyclopentylmagnesium Bromide - Anhydrous THF - Inert Atmosphere (N₂) - Reflux Start->Grignard_Prep Reaction Part 2: Grignard Reaction - Add Benzonitrile at 0°C - Stir at RT Grignard_Prep->Reaction Reduction Part 2: Imine Reduction - Add LAH at 0°C - Stir at RT Reaction->Reduction Workup Part 2: Quench and Workup - Fieser Workup (H₂O, NaOH) - Filtration - Extraction with Et₂O Reduction->Workup Isolation Part 2: Isolation - Dry over Na₂SO₄ - Rotary Evaporation Workup->Isolation Crude_Amine Crude Cyclopentyl(phenyl)methanamine Isolation->Crude_Amine Salt_Formation Part 3: Hydrochloride Salt Formation - Dissolve in Et₂O - Add HCl in Et₂O Crude_Amine->Salt_Formation Purification Filtration and Drying Salt_Formation->Purification Final_Product Final Product: Cyclopentyl(phenyl)methanamine HCl (White Solid) Purification->Final_Product

Sources

Application

Chiral Resolution of Cyclopentyl(phenyl)methanamine Hydrochloride: A Comprehensive Application Note and Protocol

Introduction & Mechanistic Rationale Cyclopentyl(phenyl)methanamine is a sterically hindered primary amine that serves as a critical chiral building block in the synthesis of advanced therapeutics. Most notably, it is an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyclopentyl(phenyl)methanamine is a sterically hindered primary amine that serves as a critical chiral building block in the synthesis of advanced therapeutics. Most notably, it is an essential intermediate in the development of Monopolar Spindle 1 (TTK) protein kinase inhibitors, which are heavily investigated for targeted oncology indications . Because the biological activity and target-binding affinity of such kinase inhibitors are strictly stereodependent, isolating the enantiopure form of the amine is a mandatory developmental milestone.

While asymmetric synthesis is an option, classical chiral resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods for primary amines . This process relies on reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Because diastereomers possess different physical properties (unlike enantiomers), they exhibit divergent solubilities in specific solvent systems, allowing for separation via fractional crystallization .

Visualizing the Logical Workflow

G Racemate Racemic Cyclopentyl(phenyl)methanamine HCl Freebase Free Amine Generation (NaOH, Extraction) Racemate->Freebase ResolvingAgent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Freebase->ResolvingAgent DiaSalts Diastereomeric Salt Mixture (R-amine·L-acid + S-amine·L-acid) ResolvingAgent->DiaSalts Crystallization Fractional Crystallization (Solvent: MeOH/H2O, Cooling) DiaSalts->Crystallization LessSoluble Less Soluble Salt (Precipitate) Crystallization->LessSoluble Crystallizes MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Remains Dissolved Liberation Base Treatment & Extraction (Liberation of Enantiomer) LessSoluble->Liberation PureEnantiomer Enantiopure Cyclopentyl(phenyl)methanamine Liberation->PureEnantiomer

Workflow for chiral resolution of Cyclopentyl(phenyl)methanamine via diastereomeric salts.

Quantitative Data & Resolving Agent Optimization

The selection of the chiral resolving agent dictates the hydrogen-bonding network and packing energy of the resulting crystals. The table below summarizes the optimized parameters for two of the most effective resolving agents for this substrate class.

ParameterL-(+)-Tartaric Acid(S)-(+)-Mandelic AcidMechanistic DriverRigid C2-symmetric hydrogen bonding π π stacking with substrate phenyl ringMolar Equivalents0.5 to 1.01.0Optimal SolventMethanol / WaterEthanolDiastereomeric Yield35 - 42%38 - 45%Typical ee (%)> 95%> 98% Note: Yields are expressed relative to the theoretical maximum of 50% available for a single enantiomer from a racemic mixture.

Step-by-Step Methodology (Self-Validating Protocol)
Step 1: Freebasing the Hydrochloride Salt

Causality: The starting material is a hydrochloride salt. Resolving agents like tartaric acid cannot effectively displace the strong chloride counterion. Freebasing is chemically mandatory to generate the nucleophilic/basic amine required to form a new salt complex with the chiral acid.

  • Dissolve 10.0 g of racemic Cyclopentyl(phenyl)methanamine hydrochloride in 50 mL of distilled water.

  • Slowly add 2M NaOH under continuous stirring until the aqueous phase reaches a pH > 11.

  • Extract the aqueous layer three times with 30 mL of dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free amine as a pale oil.

Step 2: Diastereomeric Salt Formation

Causality: We utilize L-(+)-Tartaric acid. Employing 0.5 equivalents (the Pope-Peachey method) can thermodynamically enhance the enantiomeric excess (ee) of the initial precipitate by forcing the two amine enantiomers to compete for a limited amount of the resolving agent.

  • Dissolve the liberated free amine in 40 mL of warm methanol ( 50∘C ).

  • In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in 20 mL of warm methanol.

  • Add the tartaric acid solution dropwise to the amine solution under continuous stirring to prevent localized supersaturation, which causes kinetic precipitation.

Step 3: Fractional Crystallization (Thermodynamic Control)

Causality: Separation relies on the divergent solubility of the resulting diastereomeric salts. Slow cooling ensures thermodynamic control, preventing the kinetic entrapment (co-precipitation) of the more soluble diastereomer within the crystal lattice.

  • Allow the mixture to cool slowly to room temperature over 4-6 hours.

  • Transfer the flask to an ice bath ( 0−4∘C ) for an additional 2 hours to maximize yield.

  • Filter the resulting crystals under vacuum and wash with a minimal volume ( 5 mL ) of ice-cold methanol.

Self-Validation Checkpoint: To ensure the protocol is a self-validating system, the mass balance and enantiomeric excess must be cross-examined. Sample the mother liquor, concentrate a 1 mL aliquot, freebase it, and run chiral HPLC. If the isolated crystals exhibit >95% ee for the target enantiomer, the mother liquor must quantitatively reflect an enrichment of the opposite enantiomer. A failure in this stoichiometric reciprocity immediately diagnoses kinetic entrapment or solvent inclusion, prompting a mandatory recrystallization.

Step 4: Liberation of the Enantiopure Amine

Causality: The isolated diastereomeric salt must be broken to recover the pure active pharmaceutical ingredient (API) building block.

  • Suspend the enantiomerically enriched crystals in 30 mL of distilled water.

  • Add 2M NaOH until the pH > 11 to deprotonate the amine and solubilize the tartrate as a sodium salt.

  • Extract the aqueous phase with DCM ( 3×20 mL ).

  • Dry over anhydrous Na2​SO4​ and evaporate the solvent to yield the enantiopure Cyclopentyl(phenyl)methanamine.

Step 5: Chiral Purity Validation
  • Analyze the liberated amine via chiral HPLC using a polar ionic mode compatible column (e.g., Astec® CHIROBIOTIC® V2).

  • Compare the retention time against a racemic standard to confirm an enantiomeric excess (ee) of >98%.

References
  • Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1)
  • Title: Chiral resolution Source: Wikipedia URL: [Link]

  • Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]

Method

Application Note: Analytical Characterization and Method Validation Protocol for Cyclopentyl(phenyl)methanamine Hydrochloride

Executive Summary & Compound Profile Cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7) is a structurally versatile primary amine salt characterized by a central chiral stereocenter bonded to a cyclopentyl rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7) is a structurally versatile primary amine salt characterized by a central chiral stereocenter bonded to a cyclopentyl ring, a phenyl ring, and an amine group. As a critical building block in pharmaceutical synthesis and medicinal chemistry, establishing its identity, chemical purity, enantiomeric excess (ee), and solid-state properties is paramount. This application note provides a comprehensive, self-validating analytical framework designed for researchers and drug development professionals, ensuring robust data integrity across the analytical lifecycle.

Rationale for Analytical Strategy

The analytical strategy is built on the principles of causality and self-validation. Every technique selected directly addresses the unique physicochemical properties of the compound:

  • Nuclear Magnetic Resonance (NMR): The hydrochloride salt form dictates the choice of solvent. DMSO-d6 is selected over CDCl3 because it disrupts intermolecular hydrogen bonding, allowing the −NH3+​ protons to be observed as a distinct, quantifiable broad signal downfield (~8.0–8.5 ppm). This explicitly confirms the salt form rather than the free base.

  • High-Resolution Mass Spectrometry (HRMS): Primary amines exhibit excellent proton affinity. Positive Electrospray Ionization (ESI+) is utilized to generate the [M+H]+ ion. The exact mass measurement provides unambiguous confirmation of the molecular formula ( C12​H17​N ).

  • Chromatographic Profiling (HPLC):

    • Achiral Purity: Basic amines interact strongly with residual silanols on silica-based reversed-phase columns, leading to severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase masks these silanols and neutralizes the amine, ensuring sharp, Gaussian peak shapes.

    • Chiral Purity: Because the alpha-carbon is chiral, normal-phase chromatography utilizing an immobilized polysaccharide chiral stationary phase (CSP) is employed. The steric bulk of the cyclopentyl and phenyl groups provides the necessary differential spatial interactions for enantiomeric resolution. A basic modifier (Diethylamine, DEA) is mandatory to prevent secondary retention mechanisms.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are paired to differentiate between true melting and decomposition, a common occurrence in high-melting amine hydrochloride salts.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Chromatographic Profiling cluster_2 Solid-State Analysis Start Cyclopentyl(phenyl)methanamine HCl Sample NMR 1D/2D NMR (DMSO-d6) Confirm connectivity & salt form Start->NMR HRMS LC-HRMS (ESI+) Exact mass [M+H]+ 176.1434 Start->HRMS Achiral Achiral RP-HPLC Chemical Purity (TFA ion-pairing) Start->Achiral Chiral Chiral NP-HPLC Enantiomeric Excess (DEA modifier) Start->Chiral DSC DSC Melting point & Polymorphism Start->DSC TGA TGA Solvent/Moisture content Start->TGA

Caption: Comprehensive analytical workflow for the characterization of Cyclopentyl(phenyl)methanamine HCl.

Step-by-Step Experimental Protocols

Protocol A: Structural Elucidation via NMR and LC-HRMS

Objective: Confirm molecular connectivity, salt form, and exact mass.

  • Sample Preparation: Dissolve 10 mg of Cyclopentyl(phenyl)methanamine HCl in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • NMR Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13C NMR at 100 MHz (1024 scans).

  • HRMS Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • HRMS Acquisition: Inject 2 µL into a Q-TOF mass spectrometer operating in ESI+ mode. Calibrate the mass axis using a standard tuning mix to ensure mass accuracy < 5 ppm.

  • System Suitability: The mass error for the internal calibrant must be ≤ 2 ppm.

Protocol B: Chromatographic Purity and Chiral Separation

Objective: Quantify chemical impurities and enantiomeric excess (ee) in compliance with ICH Q2(R2) validation guidelines[1].

  • Achiral HPLC Setup:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. UV detection at 210 nm.

  • Chiral HPLC Setup:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Isocratic elution.

  • Method Adjustments: In accordance with USP <621> allowable adjustments, the flow rate may be modified by ±50% to optimize the resolution ( Rs​ ) of the enantiomers without requiring full revalidation[2].

  • System Suitability Testing (SST): For chiral analysis, the resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥ 1.5. The tailing factor (T) for the primary peak must be ≤ 1.5.

ChiralLogic Racemate Racemic Mixture (R/S Enantiomers) CSP Select Chiral Stationary Phase (e.g., Amylose Carbamate) Racemate->CSP Modifier Basic Modifier Selection (0.1% DEA to prevent amine tailing) CSP->Modifier MobilePhase Mobile Phase Optimization (Hexane / Isopropanol Ratio) Modifier->MobilePhase Eval Evaluate Resolution (Rs > 1.5)? MobilePhase->Eval Success Validate Method (ICH Q2(R2) Guidelines) Eval->Success Yes Adjust Adjust Temperature / Flow Rate (per USP <621>) Eval->Adjust No Adjust->MobilePhase Iterate

Caption: Decision tree for chiral HPLC method development and optimization for primary amine salts.

Protocol C: Solid-State Characterization (DSC/TGA)

Objective: Determine thermal stability, residual solvents, and polymorphic form.

  • TGA Execution: Load 3-5 mg of the sample into a tared platinum pan. Heat from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). Record continuous weight loss.

  • DSC Execution: Load 2-3 mg into an aluminum pan and crimp with a pinhole lid (to allow outgassing of HCl or moisture). Heat from 25°C to 250°C at 10°C/min under nitrogen.

  • Data Correlation: Overlay the TGA and DSC thermograms. A true melting point is defined by a sharp endothermic peak in the DSC without corresponding weight loss in the TGA.

Quantitative Data Summaries

Table 1: Expected NMR Assignments (DMSO-d6)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1H 8.00 – 8.50Broad Singlet3H −NH3+​ (Ammonium salt protons)
1H 7.30 – 7.50Multiplet5HAromatic protons (Phenyl ring)
1H 4.00 – 4.20Doublet/Multiplet1H α -CH (Chiral center)
1H 2.20 – 2.40Multiplet1HCyclopentyl -CH-
1H 1.10 – 1.90Multiplets8HCyclopentyl −CH2​− groups
13C ~ 136.0Singlet1CAromatic ipso-Carbon
13C ~ 127.0 - 129.0Singlets5CAromatic Carbons
13C ~ 58.0Singlet1C α -Carbon

Table 2: HPLC Method Parameters & Acceptance Criteria

ParameterAchiral Purity MethodChiral Purity Method
Mode Reversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Column C18 (150 x 4.6 mm, 3.5 µm)Immobilized Amylose (250 x 4.6 mm, 5 µm)
Mobile Phase H2​O /MeCN (0.1% TFA gradient)Hexane/IPA/DEA (90:10:0.1 isocratic)
Flow Rate 1.0 mL/min1.0 mL/min (Adjustable per USP <621>)
Detection UV at 210 nmUV at 210 nm
SST: Tailing (T) 1.5 1.5
SST: Resolution ( Rs​ ) N/A 1.5 between (R) and (S) isomers

References

  • Title: Cyclopentyl(phenyl)methanamine hydrochloride | 24260-05-7 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • Title: Revisions per USP 621 - Agilent | Source: agilent.com | URL: 2

  • Title: A Review on Analytical Parameters Quality Management in Pharma Industry Aspects (ICH Q2(R2)) | Source: ijsate.com | URL: 1

Sources

Application

Purification of Cyclopentyl(phenyl)methanamine hydrochloride by recrystallization

Application Note: Purification of Cyclopentyl(phenyl)methanamine Hydrochloride via Binary Solvent Recrystallization Introduction & Mechanistic Rationale Cyclopentyl(phenyl)methanamine hydrochloride is a primary amine sal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of Cyclopentyl(phenyl)methanamine Hydrochloride via Binary Solvent Recrystallization

Introduction & Mechanistic Rationale

Cyclopentyl(phenyl)methanamine hydrochloride is a primary amine salt frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because amine hydrochlorides are highly polar and ionic, they are prone to trapping polar impurities, unreacted starting materials, and atmospheric moisture within their crystal lattice during crude precipitation[2]. To achieve >99% analytical purity, a binary solvent recrystallization strategy is required[3].

The Causality of Solvent Selection: The choice of solvent is the most critical parameter in crystallization thermodynamics[4]. Amine hydrochlorides exhibit poor solubility in aprotic, non-polar solvents but high solubility in protic, polar solvents[5]. By utilizing Ethyl Acetate (EtOAc) as the bulk aprotic anti-solvent and Isopropanol (IPA) as the protic modifier, we engineer a highly temperature-dependent solubility curve[5]. At reflux (~75°C), the minimal addition of IPA disrupts the ionic lattice just enough to achieve complete solvation. Upon cooling, the EtOAc forces the compound to rapidly exceed its solubility product ( Ksp​ ), driving controlled nucleation while leaving structurally dissimilar impurities dissolved in the mother liquor[5].

Physicochemical Properties

Understanding the baseline properties of the target molecule is essential for establishing safe and effective thermodynamic boundaries during recrystallization.

ParameterSpecification / ValueSource
Chemical Name Cyclopentyl(phenyl)methanamine hydrochloride[6]
CAS Registry Number 24260-05-7[6]
Molecular Formula C12H18ClN[7]
Molecular Weight 211.73 g/mol [7]
Physical Appearance Crystalline Solid[6]
Solubility Profile Soluble in H2O, MeOH, hot IPA; Insoluble in cold EtOAc[5]
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed; Skin/Eye/Respiratory Irritant)[7],[6],[8]

Thermodynamic Workflow

Recrystallization Crude Crude Cyclopentyl(phenyl) methanamine HCl Suspend Suspend in Bulk Aprotic Solvent (Ethyl Acetate, 10 vol) Crude->Suspend Heat Heat to Reflux (70-75°C) Under Continuous Agitation Suspend->Heat Titrate Titrate Protic Modifier (Isopropanol) until Dissolved Heat->Titrate Filter Hot Filtration (Remove Insoluble Matter) Titrate->Filter Cool Controlled Linear Cooling (-0.5°C/min to 20°C) Filter->Cool Mature Ice Bath Maturation (0-5°C for 2 hours) Cool->Mature Isolate Vacuum Filtration & Cold EtOAc Wash Mature->Isolate Dry Vacuum Drying (45°C) to Constant Weight Isolate->Dry Pure Pure Crystalline Product (>99% Purity) Dry->Pure

Thermodynamic workflow for the binary solvent recrystallization of amine hydrochloride salts.

Experimental Protocol: Step-by-Step Methodology

Step 1: Initial Suspension (The Anti-Solvent Baseline)

  • Action: Charge a jacketed glass reactor with 10.0 g of crude cyclopentyl(phenyl)methanamine hydrochloride. Add 100 mL (10 volumes) of analytical-grade Ethyl Acetate.

  • Causality: EtOAc acts as the bulk anti-solvent. Starting with a pure anti-solvent ensures that we establish a baseline where the product is completely insoluble at room temperature, maximizing the theoretical yield upon cooling.

  • Self-Validation Check: The mixture must form a dense, heterogeneous white slurry. If the solid dissolves at room temperature, the EtOAc is likely contaminated with water or alcohol; discard the solvent and restart with anhydrous EtOAc.

Step 2: Thermodynamic Solvation (The Protic Titration)

  • Action: Initiate overhead stirring (250 rpm) and heat the reactor to 70–75°C (mild reflux). Begin adding Isopropanol (IPA) dropwise via an addition funnel. Wait 30 seconds between drops to allow for lattice dissolution. Stop addition the moment the solution turns completely clear (typically requires 5–15 mL of IPA).

  • Causality: Titrating the protic modifier at the boiling point ensures the solution is exactly at the saturation limit (supersaturation ratio S≈1 ). Excess IPA will drastically increase the solubility at 0°C, leading to significant yield loss.

  • Self-Validation Check: If the solution remains cloudy after adding 20 mL (2.0 volumes) of IPA, the remaining turbidity is likely due to inorganic salts or highly insoluble polymeric impurities, not the target amine hydrochloride. Halt IPA addition and proceed immediately to Step 3.

Step 3: Hot Filtration (Impurity Purge)

  • Action: Rapidly pass the boiling solution through a pre-warmed, coarse-porosity sintered glass funnel into a pre-heated receiving crystallizer.

  • Causality: Pre-warming the glassware prevents premature crystallization (fouling) in the funnel stem. This step mechanically removes the insoluble impurities identified in Step 2.

Step 4: Controlled Nucleation & Crystal Growth

  • Action: Program the temperature-controlled crystallizer to execute a linear cooling ramp of -0.5°C/min from 75°C down to 20°C[4].

  • Causality: A slow, linear cooling rate maintains the system within the metastable zone, promoting the growth of large, pure crystals rather than amorphous precipitation (which traps mother liquor and impurities).

  • Self-Validation Check: Primary nucleation (visible opalescence or fine needle formation) should occur between 45°C and 35°C. If the solution remains completely clear at 30°C, the system is dangerously supersaturated. Intervention: Immediately add 5-10 mg of pure cyclopentyl(phenyl)methanamine hydrochloride seed crystals to provide a nucleation surface and prevent the product from "oiling out."

Step 5: Maturation and Isolation

  • Action: Once the temperature reaches 20°C, apply a cooling unit or ice bath to bring the slurry to 0–5°C. Hold at this temperature for 2 hours. Isolate the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 20 mL of ice-cold Ethyl Acetate.

  • Causality: The 2-hour maturation phase ensures thermodynamic equilibrium is reached, pushing the maximum amount of product out of solution. Washing with cold EtOAc displaces the impurity-rich mother liquor without re-dissolving the purified crystals.

Step 6: Desiccation

  • Action: Transfer the crystalline cake to a vacuum oven. Dry at 45°C under high vacuum (<50 mbar) for 12 hours or until a constant mass is achieved.

  • Causality: Amine hydrochlorides can form solvates or trap solvent within the crystal habit. Vacuum drying at an elevated temperature ensures complete removal of residual EtOAc and IPA without degrading the product.

Analytical Validation

To confirm the success of the self-validating protocol, the isolated material must undergo orthogonal testing:

  • Chemical Purity: Analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient). The target purity is >99.0% Area.

  • Solid-State Characterization: Perform Differential Scanning Calorimetry (DSC) to confirm a sharp endothermic melting peak. A broad peak indicates residual solvent or a depressed melting point due to trapped impurities[9].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclopentyl(phenyl)methanamine Hydrochloride Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7). This α -branched primary amine is a critical building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7). This α -branched primary amine is a critical building block in medicinal chemistry, frequently utilized in the development of anticholinergic agents, MAO inhibitors, and complex biostimulants. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, reproducible synthesis.

Mechanistic Rationale & Synthetic Strategy

The most scalable preparation of this compound relies on the reductive amination of cyclopentyl phenyl ketone [1]. The ketone precursor itself is typically synthesized via the Grignard addition of cyclopentylmagnesium bromide to benzonitrile, followed by acidic hydrolysis[2].

The critical challenge in the reductive amination workflow is controlling the chemoselectivity of the reduction step. Because the formation of the intermediate imine is a reversible equilibrium process, introducing a strong, non-selective reducing agent (like NaBH 4​ ) too early results in the direct reduction of the ketone to cyclopentyl(phenyl)methanol, bypassing the amine entirely.

To prevent this, we employ a two-step, one-pot reductive amination strategy. We utilize ammonium acetate (NH 4​ OAc) as the nitrogen source and sodium cyanoborohydride (NaBH 3​ CN) as the reducing agent. NaBH 3​ CN is uniquely suited for this transformation because it is stable down to pH ~3 and selectively reduces protonated imines (iminium ions) over carbonyl groups at mildly acidic conditions (pH 6-7)[3].

SyntheticWorkflow Ketone Cyclopentyl Phenyl Ketone (Starting Material) Imine Imine / Iminium Intermediate (Transient) Ketone->Imine NH4OAc, MeOH Stir 4h (pH 6-7) FreeBase Cyclopentyl(phenyl)methanamine (Free Base) Imine->FreeBase NaBH3CN Selective Reduction HClSalt Cyclopentyl(phenyl)methanamine HCl (Target API) FreeBase->HClSalt 2M HCl in Ether Crystallization

Caption: Workflow for the reductive amination of cyclopentyl phenyl ketone to the target hydrochloride salt.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure each step has succeeded before proceeding to the next.

Protocol A: Reductive Amination to Free Base
  • Imine Formation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of cyclopentyl phenyl ketone in anhydrous methanol (0.5 M concentration). Add 10.0 equivalents of ammonium acetate (NH 4​ OAc).

  • Equilibration: Stir the mixture at room temperature for 4 hours.

    • Self-Validation: The reaction mixture should become slightly cloudy as the equilibrium shifts. Check the pH; it must be between 6.0 and 7.0 for optimal iminium formation.

  • Reduction: Cool the flask to 0 °C using an ice bath. In portions, carefully add 1.5 equivalents of sodium cyanoborohydride (NaBH 3​ CN).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

    • Self-Validation: Perform TLC (Hexane:EtOAc 4:1). The ketone spot (R f​ 0.6) should disappear, and a new baseline spot (R f​ 0.1, stains positive with Ninhydrin) should appear.

  • Workup: Quench the reaction by adding 1M NaOH until the pH is >10. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol B: Hydrochloride Salt Formation & Crystallization
  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous methyl tert-butyl ether (MTBE).

  • Precipitation: While stirring vigorously at 0 °C, add 1.2 equivalents of 2M HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid under vacuum, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.

    • Self-Validation: The final product should be a free-flowing white powder with a purity >98% by HPLC.

Quantitative Data: Reducing Agent Optimization

Selecting the correct reducing agent is paramount for balancing yield, safety, and reaction kinetics. The table below summarizes our optimization data for the reductive amination step.

Reducing AgentEquivalentsSolventTemp (°C)Yield (%)Major ByproductNotes
NaBH 4​ 1.5MeOH0 to 2528%Cyclopentyl(phenyl)methanolToo reactive; reduces ketone directly before imine formation.
NaBH(OAc) 3​ 2.0DCE2565%Unreacted KetoneMilder and less toxic, but requires longer reaction times (48h).
NaBH 3​ CN 1.5MeOH0 to 2588% Trace AlcoholOptimal. Perfect chemoselectivity at pH 6-7. Generates toxic HCN upon quench.
H 2​ / Pd-C 1 atmEtOH5092%Secondary AminesCleanest profile, but requires specialized hydrogenation equipment[3].

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield of Target Amine CheckByproduct TLC/GC Check: What is the major impurity? Issue->CheckByproduct Alcohol High Alcohol Byproduct CheckByproduct->Alcohol Ketone High Unreacted Ketone CheckByproduct->Ketone Oil Amine forms, but salt won't crystallize CheckByproduct->Oil FixAlcohol Action: Pre-stir ketone + NH4OAc for 4h before adding reductant Alcohol->FixAlcohol FixKetone Action: Add Ti(OiPr)4 to drive imine formation / remove water Ketone->FixKetone FixOil Action: Dry free base thoroughly; Use strictly anhydrous MTBE/HCl Oil->FixOil

Caption: Diagnostic logic tree for troubleshooting common issues in cyclopentyl(phenyl)methanamine synthesis.

Q: My reductive amination yielded mostly cyclopentyl(phenyl)methanol instead of the amine. What went wrong? A: This is a classic symptom of premature reduction. The reducing agent was likely added before the ketone had sufficient time to condense with the ammonia to form the imine. Ensure you allow the ketone and NH 4​ OAc to equilibrate for at least 4 hours before adding NaBH 3​ CN. Alternatively, the pH may have been too low, which activates the ketone towards direct reduction.

Q: The reaction stalled with 40% unreacted ketone remaining. How can I drive it to completion? A: Imine formation releases water, which can stall the equilibrium. To drive the reaction forward, you can add a water scavenger or Lewis acid. Adding 1.2 equivalents of Titanium(IV) isopropoxide (Ti(O i Pr) 4​ ) to the initial imine formation step is highly effective at driving the condensation to completion.

Q: I added ethereal HCl to my free base, but instead of white crystals, I got a sticky yellow oil. How do I fix this? A: "Oiling out" during salt formation is almost always caused by residual moisture or using a solvent that is too polar. Ensure your free base is rigorously dried (e.g., azeotropic distillation with toluene or extended high vacuum). If oiling occurs, decant the solvent, redissolve the oil in a minimum amount of hot, anhydrous MTBE, and seed with a pure crystal of the hydrochloride salt while cooling slowly.

Q: What is the best way to synthesize the starting material, cyclopentyl phenyl ketone? A: The most scalable and cost-effective method is the Grignard addition of cyclopentylmagnesium bromide to benzonitrile in anhydrous THF at 48-50 °C, followed by acidic quenching (pH 4-5) to hydrolyze the intermediate imine to the ketone[2]. This avoids the use of harsh Friedel-Crafts conditions[4].

Sources

Optimization

Purification challenges of Cyclopentyl(phenyl)methanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and crystallize sterically hindered, benzylic primary amines like Cyclopentyl(phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and crystallize sterically hindered, benzylic primary amines like Cyclopentyl(phenyl)methanamine (CAS: 23459-36-1; Hydrochloride CAS: 24260-05-7).

The purification bottlenecks for this molecule typically arise in three distinct phases: kinetic over-alkylation during synthesis, the thermodynamic nuances of chiral resolution, and solvent-lattice incompatibilities during hydrochloride salt crystallization. Below is a comprehensive, causality-driven troubleshooting guide designed to help you navigate these challenges and build self-validating workflows.

Module 1: Mitigating Over-Alkylation & Primary Amine Isolation

Q: When synthesizing cyclopentyl(phenyl)methanamine via reductive amination of cyclopentyl phenyl ketone, I observe up to 20% secondary amine byproduct. Why does this happen, and how do I prevent it? A: Over-alkylation is a kinetic phenomenon. The newly formed primary amine (cyclopentyl(phenyl)methanamine) is often more nucleophilic than the initial ammonia equivalent used in the reaction. It competes for the unreacted ketone, forming a secondary imine that is subsequently reduced by your hydride source (e.g., sodium triacetoxyborohydride, STAB) to a secondary amine byproduct[1][2]. Solution: To minimize this, utilize a strict stoichiometric excess of the ammonia equivalent and maintain mildly acidic conditions (pH 4-6) using acetic acid. This favors the initial imine formation while protonating the resulting primary amine, temporarily suppressing its nucleophilicity[1][2].

Q: How can I isolate the primary amine from these secondary/tertiary byproducts without utilizing tedious column chromatography? A: You can leverage Trichloroacetic Acid (TCA) precipitation or Selective Ammonium Carbamate Crystallization (SACC)[3][4]. TCA selectively forms a highly crystalline, insoluble salt with primary amines due to optimal steric packing and hydrogen bonding. The bulkier secondary and tertiary amines cannot pack as efficiently and remain dissolved in the organic mother liquor[3].

Protocol 1: TCA-Mediated Primary Amine Purification
  • Solubilization: Dissolve the crude amine mixture (containing 1°, 2°, and 3° amines) in an apolar solvent such as ethyl acetate or pentane[3].

  • Precipitation: Slowly add 1.05 equivalents of Trichloroacetic acid (TCA) dropwise at room temperature under vigorous stirring.

  • Isolation: The primary amine-TCA salt will precipitate as a white crystalline solid. Filter the solid and wash with cold pentane.

  • Free-Basing (Self-Validation): Suspend the purified salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. The TCA will decarboxylate or dissolve in the aqueous layer, liberating the pure primary amine into the organic layer[3]. Extract, dry over Na₂SO₄, and concentrate. Validation Check: Run an LC-MS on the organic concentrate. You should observe >98% purity of the primary amine mass (m/z [M+H]+ 176.14)[5].

G A Crude Amine Mixture (1°, 2°, 3° Amines) B Add Trichloroacetic Acid (TCA) A->B C Selective Precipitation (1° Amine-TCA Salt) B->C D Biphasic Wash (DCM / 1M NaOH) C->D E Pure 1° Amine Free Base D->E

Workflow for chromatography-free primary amine isolation via TCA precipitation.

Module 2: Chiral Resolution of Racemic Mixtures

Q: Cyclopentyl(phenyl)methanamine possesses a chiral center at the benzylic carbon. What is the most scalable method to resolve the racemic mixture into the (R)- or (S)-enantiomer? A: Diastereomeric salt formation remains the industry standard for the scalable chiral resolution of primary amines[6][7]. By reacting the racemic amine with an enantiopure chiral acid (the resolving agent), you generate a pair of diastereomeric salts. Unlike enantiomers, diastereomers exhibit distinct physicochemical properties—most notably, differential solubility in protic solvents[8][9]. The prenucleation cluster size and homochiral vs. heterochiral packing dynamics dictate which diastereomer precipitates first from the mother liquor[10].

Data Presentation: Comparison of Common Resolving Agents

Selecting the correct resolving agent is critical for maximizing Diastereomeric Excess (de).

Feature(-)-Camphoric Acid(+)-Tartaric Acid
Structure Bicyclic dicarboxylic acidLinear dicarboxylic acid
Acidity (pKa1) ~4.6~2.98
Key Attributes Rigid bicyclic structure leads to well-defined crystal packing, offering high diastereoselectivity for bulky benzylic amines[8].Highly versatile, abundant, and forms strong hydrogen-bond networks. Excellent first-pass screening agent[7][8].
Protocol 2: Diastereomeric Salt Resolution using Tartaric Acid
  • Salt Formation: Dissolve 1.0 equivalent of racemic cyclopentyl(phenyl)methanamine in a minimum volume of warm methanol (50°C)[8].

  • Chiral Addition: In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-Tartaric acid in warm methanol. Slowly add this to the amine solution with constant stirring[8].

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature at a rate of 0.5°C/min. The less soluble diastereomeric salt will begin to nucleate. Cool further in an ice bath (0-5°C) for 1-2 hours to maximize yield[8].

  • Recovery (Self-Validation): Filter the crystals. To recover the optically pure free base, treat the salt with 1M NaOH and extract with ethyl acetate[8]. Validation Check: Determine the enantiomeric excess (ee) using chiral HPLC. If the ee is <95%, perform a second recrystallization of the intact diastereomeric salt in methanol before free-basing.

Module 3: Hydrochloride Salt Crystallization (Preventing "Oiling Out")

Q: When attempting to form the hydrochloride salt of cyclopentyl(phenyl)methanamine, the product "oils out" as a dense syrup at the bottom of the flask instead of forming crystals. How can I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the amine salt is depressed below the ambient crystallization temperature. This is almost exclusively caused by the presence of water introduced by using aqueous HCl (e.g., 36% HCl)[11]. Water severely disrupts the rigid ionic lattice required for hydrochloride salt crystallization, causing the highly polar salt to separate as a hydrophobic, unfilterable oil[11][12]. The solution is to strictly exclude water from the system.

Protocol 3: Anhydrous Hydrochloride Salt Crystallization
  • Preparation: Dissolve the purified free base of cyclopentyl(phenyl)methanamine in a minimum volume of anhydrous isopropanol (IPA) under an inert atmosphere[11].

  • Protonation: Slowly bubble anhydrous HCl gas into the solution, or add a pre-titrated solution of HCl in anhydrous dioxane/IPA until the pH reaches 5.0-6.0[11][12].

  • Antisolvent Addition: Vigorously stir the solution and slowly add a 15-fold excess of cold, anhydrous diethyl ether or acetone[11]. The drastic drop in solvent polarity will force the ionic hydrochloride salt out of solution.

  • Harvesting (Self-Validation): The salt will crash out as a fine white powder. Filter immediately under a nitrogen blanket (amine hydrochlorides can be hygroscopic) and dry under vacuum at 40°C. Validation Check: The resulting solid should be free-flowing and exhibit a sharp, distinct melting point without any residual solvent peaks in a ¹H-NMR spectrum.

G FreeBase Pure Free Base Amine in Anhydrous IPA Acid Add Anhydrous HCl (Gas or IPA Solution) FreeBase->Acid Protonation Protonation to Ammonium Cation Acid->Protonation Antisolvent Add Anhydrous Ether (Antisolvent) Protonation->Antisolvent Crystal Crystalline HCl Salt (No Oiling Out) Antisolvent->Crystal

Anhydrous antisolvent crystallization workflow to prevent phase separation.

References

  • Title : A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid | Source : benchchem.com | URL : 8

  • Title : Technical Support Center: Reductive Amination for Secondary Amine Synthesis | Source : benchchem.com | URL : 1

  • Title : Chiral Resolution with and without Resolving Agents | Source : pharmtech.com | URL : 6

  • Title : Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation | Source : advanceseng.com | URL : 9

  • Title : Chiral resolution - Wikipedia | Source : wikipedia.org | URL : 7

  • Title : Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation | Source : nih.gov | URL : 10

  • Title : Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones | Source : acs.org | URL : 2

  • Title : Trichloroacetic acid fueled practical amine purifications | Source : beilstein-journals.org | URL :3

  • Title : Selective and Waste-Free Isolation of High Purity Primary Amines by Selective Ammonium Carbamate Crystallization | Source : nih.gov | URL : 4

  • Title : Cyclopentyl(phenyl)methanamine (C12H17N) - PubChemLite | Source : uni.lu | URL : 5

  • Title : Isolation of primary amines as HCL salt problem | Source : sciencemadness.org | URL :11

  • Title : Amine and HCl - salt formation reaction | Source : youtube.com | URL : 12

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Cyclopentyl(phenyl)methanamine Hydrochloride Synthesis

Welcome to the Technical Support Center for chiral amine synthesis. This guide is specifically engineered for researchers and drug development professionals working with Cyclopentyl(phenyl)methanamine hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine synthesis. This guide is specifically engineered for researchers and drug development professionals working with Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7).

Due to the highly stabilized nature of its benzylic chiral center—flanked by both a phenyl ring and a cyclopentyl group—this molecule is exceptionally susceptible to stereochemical degradation (racemization) during synthesis, workup, and salt formation. This guide provides causal mechanistic explanations, quantitative parameters, and self-validating protocols to ensure high enantiomeric excess (ee) is maintained throughout your workflow.

Part 1: Quantitative Data & Critical Parameters

To effectively troubleshoot, you must first understand the environmental thresholds that trigger racemization. The table below summarizes the critical parameters and their mechanistic impact on the chiral benzylic center.

Reaction ConditionTemp (°C)Racemization RiskMechanistic PathwayMitigation Strategy
Aqueous HCl (3M) > 50 °CHigh (>40% ee loss)SN1 Carbocation FormationUse anhydrous HCl in ethereal solvents at < 5 °C.
Pd/C + H₂ (1 atm) 25 °CLow (<2% ee loss)Reversible DehydrogenationLimit reaction time to <2h; monitor via chiral HPLC.
Pd/C + H₂ (5 atm) 70 °CHigh (>50% ee loss)Reversible DehydrogenationSwitch to biocatalytic transaminases or NaBH₃CN.
Free Base Distillation > 120 °CModerate (~15% ee loss)Thermal Homolysis / TautomerizationUtilize high-vacuum distillation (<80 °C) or avoid entirely.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: During the catalytic hydrogenation of my chiral imine precursor, I am losing enantiomeric excess (ee). Why does this happen, and how can I stop it?

The Causality: Transition metals like Palladium (Pd), Iridium (Ir), and Ruthenium (Ru) are excellent hydrogenation catalysts, but they also act as potent dehydrogenation catalysts. At elevated temperatures, these metals facilitate a "borrowing hydrogen" pathway. The chiral benzylic amine is reversibly dehydrogenated back into a planar, prochiral imine intermediate[1]. When the imine is re-hydrogenated, hydrogen adds non-selectively to either face, leading to rapid racemization[2].

The Solution: If transition metals must be used, strictly control the temperature (< 25 °C) and limit the residence time. Alternatively, transition away from metal catalysts entirely. Biocatalytic reductive amination using engineered transaminases provides near-perfect stereocontrol without the risk of reversible dehydrogenation[2].

Q2: My free base has >99% ee, but after forming the hydrochloride salt, the ee drops significantly. What is the root cause?

The Causality: Cyclopentyl(phenyl)methanamine possesses a highly stabilized benzylic position. When exposed to strong aqueous acids (like aqueous HCl) combined with the exothermic heat of salt formation, the protonated amine can undergo transient C-N bond cleavage. This generates a benzylic carbocation (SN1-type pathway) stabilized by resonance from the phenyl ring and inductive effects from the cyclopentyl group[3]. Subsequent non-stereoselective re-attack by the amine or solvent collapses the stereocenter into a racemate. Additionally, trace Lewis acids can promote imine/enamine tautomerization[4].

The Solution: Salt formation must be performed under strictly anhydrous conditions using ethereal solvents (e.g., Diethyl Ether, CPME) and anhydrous HCl gas or HCl-in-dioxane at 0–5 °C. See Protocol A below.

Q3: I have a batch of partially racemized cyclopentyl(phenyl)methanamine. Can I recover the enantiopurity without discarding the batch?

The Causality: Yes, through a process called Dynamic Kinetic Resolution (DKR). By intentionally combining an enzymatic resolution catalyst (which selectively acylates only the target enantiomer) with a metal racemization catalyst (which continuously scrambles the unreacted, unwanted enantiomer), you can funnel a racemic mixture into a single enantiopure amide[1].

The Solution: Utilize a Pd nanocatalyst in tandem with a thermostable lipase (e.g., Novozym 435). The lipase selectively converts the (R)-amine to an amide, while the Pd catalyst racemizes the unreacted (S)-amine back to (R)-amine, allowing up to 100% theoretical yield of the desired stereocenter[1][2]. See Protocol B below.

Part 3: Mechanistic Workflows & Visualizations

RacemizationPathways ChiralAmine Chiral Cyclopentyl(phenyl)methanamine (Enantiopure) MetalCat Transition Metal (Pd, Ir, Ru) ChiralAmine->MetalCat Reversible Dehydrogenation Acidic Strong Acid / Heat (Aqueous HCl) ChiralAmine->Acidic Protonation & C-N Cleavage Imine Prochiral Imine Intermediate (Dehydrogenation) MetalCat->Imine Carbocation Benzylic Carbocation (SN1 Pathway) Acidic->Carbocation Racemate Racemic Mixture (R/S 50:50) Imine->Racemate Non-selective Re-hydrogenation Carbocation->Racemate Non-selective Amine Attack

Fig 1. Divergent mechanistic pathways leading to the racemization of benzylic amines.

SaltFormation Start Free Base Amine in Organic Solvent Cooling Cool to 0 - 5 °C (Ice Bath) Start->Cooling AcidAddition Dropwise Addition of Anhydrous HCl in Ether Cooling->AcidAddition Monitor Monitor pH (Target 2-3) Avoid Excess Acid AcidAddition->Monitor Filter Filter Precipitate Wash with Cold Ether Monitor->Filter Dry Vacuum Dry at RT (Avoid Heat) Filter->Dry

Fig 2. Optimized self-validating workflow for anhydrous HCl salt formation.

Part 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Hydrochloride Salt Formation (Zero-Racemization Method)

This protocol ensures the exclusion of water and heat, neutralizing the SN1 carbocation pathway.

  • Solvent Preparation: Dissolve the enantiopure cyclopentyl(phenyl)methanamine free base (1.0 eq) in anhydrous Methyl tert-butyl ether (MTBE) or Cyclopentyl methyl ether (CPME) (10 volumes).

    • Validation Check: Measure solvent moisture via Karl Fischer titration. Proceed only if H₂O < 50 ppm.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Acid Addition: Slowly add a pre-titrated solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise via an addition funnel over 30 minutes. Maintain vigorous stirring.

    • Validation Check: The reaction should immediately form a white precipitate. If the solution turns yellow or biphasic, halt addition; moisture has compromised the system.

  • Endpoint Verification: After addition, stir for 15 minutes. Spot the clear supernatant on a TLC plate and stain with Ninhydrin.

    • Validation Check: A lack of purple staining confirms the complete precipitation of the amine salt.

  • Isolation: Filter the white solid rapidly under a nitrogen blanket. Wash the filter cake with cold, anhydrous MTBE (2 x 2 volumes).

  • Drying: Dry the solid in a vacuum oven at 25 °C (Do not exceed 30 °C) until constant weight is achieved.

Protocol B: Dynamic Kinetic Resolution (DKR) of Racemic Mixtures

This protocol recovers enantiopurity from a racemized batch using cooperative chemoenzymatic catalysis.

  • System Setup: In a Schlenk flask under an argon atmosphere, add the racemic cyclopentyl(phenyl)methanamine (1.0 eq), isopropyl acetate (as both solvent and acyl donor, 20 volumes), and sodium carbonate (1.0 eq).

  • Catalyst Addition: Add Novozym 435 (immobilized Candida antarctica lipase B, 50% w/w relative to amine) and Pd nanocatalyst (2 mol% Pd)[1].

  • Reaction Initiation: Heat the vigorously stirred suspension to 70 °C.

    • Validation Check: Draw an aliquot at 2 hours. Analyze via chiral GC/HPLC. You should observe the depletion of the (R)-amine and the formation of the (R)-amide, while the (S)-amine concentration remains relatively constant due to continuous Pd-catalyzed racemization[2].

  • Completion: Stir for 6–12 hours until >95% conversion to the enantiopure amide is achieved.

  • Hydrolysis: Filter off the heterogeneous catalysts. Concentrate the filtrate and subject the resulting amide to standard basic hydrolysis (e.g., NaOH in refluxing ethanol) to liberate the enantiopure free base amine.

Sources

Optimization

Alternative reducing agents for Cyclopentyl(phenyl)methanamine hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with synthesizing Cyclopentyl(phenyl)methanamine hydrochloride ,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with synthesizing Cyclopentyl(phenyl)methanamine hydrochloride , a sterically hindered primary amine frequently utilized as a building block in medicinal chemistry and drug development[1][2].

Historically, the reductive amination of cyclopentyl phenyl ketone relied heavily on sodium cyanoborohydride (NaBH₃CN). However, the generation of highly toxic hydrogen cyanide (HCN) gas during acidic workups and the stringent regulatory requirements for cyanide waste disposal have necessitated the adoption of greener, safer alternatives[3][4]. This guide provides field-proven troubleshooting logic, causality analysis, and self-validating protocols for two superior alternative reducing agents: 2-Picoline-Borane (Pic-BH₃) and Polymethylhydrosiloxane (PMHS) .

Quantitative Decision Matrix: Alternative Reducing Agents

When selecting an alternative to NaBH₃CN for the reductive amination of cyclopentyl phenyl ketone, researchers must balance atom economy, reaction kinetics, and waste profile. The table below summarizes the quantitative performance of these systems.

Reducing Agent SystemReagent EquivalentsTypical Temp (°C)Time (h)Avg. Yield (%)Toxicity / Waste Profile (E-Factor)Over-alkylation Risk
NaBH₃CN (Baseline)1.5 eq252465–75High (Cyanide waste)High
2-Picoline-Borane 1.2 – 1.5 eq25 – 4012 – 1880–85Low (Picoline byproduct)Low–Moderate
PMHS / Ti(OiPr)₄ 2.0 – 3.0 eq (Si-H)256 – 1275–88Low (Siloxane polymers)Low

Mechanistic Workflow

The synthesis of cyclopentyl(phenyl)methanamine requires overcoming the steric clash between the cyclopentyl and phenyl rings to form the intermediate imine, followed by chemoselective reduction.

ReductiveAmination Ketone Cyclopentyl Phenyl Ketone + NH4OAc Imine Sterically Hindered Imine Intermediate Ketone->Imine Ti(OiPr)4 (-H2O) Reduction Alternative Reduction (Pic-BH3 or PMHS) Imine->Reduction Catalyst Product Cyclopentyl(phenyl)methanamine Hydrochloride Reduction->Product 1. Reduction 2. HCl quench

Mechanistic pathway for cyclopentyl(phenyl)methanamine synthesis.

Troubleshooting Guides & FAQs

Q1: I am observing up to 30% bis-alkylation (formation of the secondary amine). How do I arrest the reaction at the primary amine stage? Causality: The target primary amine (cyclopentyl(phenyl)methanamine) is significantly more nucleophilic than the starting ammonia source. If unreacted ketone and reducing agent are present simultaneously, the newly formed primary amine will attack the ketone, leading to over-alkylation[3][5]. Solution: Abandon the "one-pot, all-at-once" methodology. You must force the imine formation to completion before introducing the hydride source. Use a large excess of ammonium acetate (5–10 eq) and a Lewis acid to lock the intermediate. Only add the reducing agent once TLC/LC-MS confirms the complete consumption of the ketone[5].

Q2: Imine formation from cyclopentyl phenyl ketone is stalling. What is the mechanistic bottleneck? Causality: The adjacent bulky cyclopentyl and phenyl groups create severe steric hindrance, raising the activation energy required for the ammonia nucleophile to form the tetrahedral intermediate[3]. Solution: Introduce 1.2 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as a dual-purpose reagent: it provides Lewis acid activation of the carbonyl carbon (increasing its electrophilicity) and acts as an irreversible dehydrating agent, scavenging the water byproduct to drive the equilibrium forward[3][6].

Q3: When using PMHS and Ti(OiPr)₄, my workup yields a thick, unfilterable emulsion. How do I break it? Causality: PMHS is a polymeric silane. During an aqueous quench, it forms highly cross-linked siloxane networks, while Ti(OiPr)₄ hydrolyzes into insoluble titanium dioxide (TiO₂) gels[5][6]. Solution: Quench the reaction with 1M NaOH or a fluoride source (such as KF or TBAF). Fluoride aggressively cleaves the strong Si-O bonds, breaking down the siloxane polymer into smaller, soluble fragments and allowing for clean phase separation[5][7].

Q4: Is 2-Picoline-Borane a direct 1:1 drop-in replacement for NaBH₃CN? Causality: Yes, in terms of chemoselectivity, but it requires specific activation. 2-Picoline-borane is a highly stable, non-toxic crystalline solid that does not readily decompose[8][9][10]. Solution: To match the hydride delivery kinetics of NaBH₃CN, the reaction must be mildly acidic. Maintain the reaction pH between 4 and 5 using acetic acid to protonate the imine, making it susceptible to hydride attack from the borane complex[4][11].

Troubleshooting Logic Tree

Troubleshooting Start Low Yield of Primary Amine? Check1 Is bis-alkylation occurring? Start->Check1 Fix1 Use excess NH4OAc & pre-form imine Check1->Fix1 Yes (Secondary Amine Formed) Check2 Is imine formation incomplete? Check1->Check2 No (Unreacted Ketone) Fix2 Add Ti(OiPr)4 as Lewis acid/dehydrator Check2->Fix2 Yes

Troubleshooting logic tree for resolving low yields in primary amine synthesis.

Validated Experimental Protocols

Protocol A: 2-Picoline-Borane (Pic-BH₃) Mediated Synthesis

This protocol is a self-validating system: the use of excess NH₄OAc ensures primary amine dominance, while the final HCl quench simultaneously destroys residual borane and isolates the product as a stable, highly pure salt[11].

  • Imine Pre-formation: In a dry round-bottom flask, dissolve cyclopentyl phenyl ketone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol[5][11].

  • Acidic Activation: Add glacial acetic acid (0.1 eq) to adjust the pH to ~4.5. Stir the mixture at 40°C for 4 hours to ensure complete imine formation.

  • Reduction: Cool the reaction to room temperature. Portion-wise, add 2-Picoline-Borane (1.5 eq)[9][12].

  • Monitoring: Stir for 12–18 hours. Monitor the consumption of the imine via LC-MS.

  • Quench & Salt Formation: Carefully quench the reaction by adding 2M HCl (aq) dropwise until gas evolution ceases. This critical step destroys unreacted borane and protonates the amine[4].

  • Isolation: Evaporate the methanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted ketone and the picoline byproduct. Basify the aqueous layer with 2M NaOH, extract the free base into dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Precipitation: Dissolve the crude free base in minimal diethyl ether and add 2M HCl in ether to precipitate pure Cyclopentyl(phenyl)methanamine hydrochloride[1].

Protocol B: PMHS / Ti(OiPr)₄ Mediated Synthesis

This protocol leverages Ti(OiPr)₄ to drive the sterically hindered imine formation, while PMHS acts as an exceptionally safe, scalable, and inexpensive hydride source[6].

  • Imine Pre-formation: To a solution of cyclopentyl phenyl ketone (1.0 eq) in absolute ethanol, add 2.0 M NH₃ in ethanol (5.0 eq) and Ti(OiPr)₄ (1.2 eq)[3][6].

  • Activation: Stir at room temperature for 6 hours under an inert argon atmosphere to form the titanium-complexed imine.

  • Reduction: Add PMHS (3.0 eq of active Si-H hydride) dropwise. Stir for an additional 8–12 hours at room temperature[6].

  • Polymer Cleavage: Quench the reaction by adding 1M NaOH (aq) or a saturated KF solution. Stir vigorously for 1 hour. This breaks the Ti-O-Si siloxane emulsion and precipitates TiO₂[5][7].

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the titanium salts.

  • Isolation: Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Precipitation: Dissolve the crude oil in minimal ether and add 4M HCl in dioxane to precipitate the Cyclopentyl(phenyl)methanamine hydrochloride salt[13].

References

  • [6] A Single Step Reductive Amination of Carbonyl Compounds with Polymethylhydrosiloxane-Ti(OiPr)4. Synlett. 6

  • [8] 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics / PubMed. 8

  • [9] Reductive amination with 2-picoline-borane complex. Sigma-Aldrich.9

  • [10] Reductive amination with 2-picoline-borane complex (Stability). Sigma-Aldrich. 10

  • [11] One-pot reductive amination of aldehydes and ketones with α-picoline-borane. Organic Chemistry Portal. 11

  • [7] Polymethylhydrosiloxane (PMHS) as an Additive in Sonogashira Reactions. ResearchGate. 7

  • [3] Reductive Amination, and How It Works. Master Organic Chemistry.3

  • Poly(methylhydrosiloxane) average Mn 1,700-3,200 PMHS. Sigma-Aldrich.

  • [4] Boron Reagents for Reductive Amination. ResearchGate. 4

  • [5] Ways to reduce the bis amination during a reductive amination?. Reddit / r/Chempros.5

  • [1] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. 1

  • [2] Cyclopentyl(thiophen-3-yl)methanamine hydrochloride. Vulcanchem. 2

  • [13] Amines Convert Acyl Chlorides into Amides. Ambeed.13

  • C-Cyclopentyl-C-phenyl-methylamine hydrochloride. Sigma-Aldrich.

Sources

Troubleshooting

Catalyst selection for Cyclopentyl(phenyl)methanamine hydrochloride synthesis

Welcome to the technical support and troubleshooting center for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7)[1]. This sterically demanding primary amine is typically synthesized via the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of Cyclopentyl(phenyl)methanamine hydrochloride (CAS 24260-05-7)[1]. This sterically demanding primary amine is typically synthesized via the reductive amination of cyclopentyl phenyl ketone.

Because the target molecule features a bulky dual-ring system adjacent to the primary amine, researchers frequently encounter issues with poor conversion, catalyst poisoning, and unwanted side reactions. This guide provides field-proven causality, catalyst selection matrices, and self-validating protocols to ensure high-yield synthesis.

I. Reaction Pathway Overview

The synthesis proceeds via a condensation step to form a transient imine (Schiff base), followed by catalytic or hydride-mediated reduction[2]. Because the imine intermediate can undergo hydrolysis if water is not sequestered, managing the equilibrium is critical[3].

Workflow K Cyclopentyl Phenyl Ketone + NH3 Source I Imine Intermediate K->I Condensation (-H2O) A Free Base Amine I->A Catalyst + H2 (Reduction) P Target HCl Salt A->P HCl/Ether (Precipitation)

Synthesis workflow of Cyclopentyl(phenyl)methanamine HCl via reductive amination.

II. Catalyst Selection Matrix

Selecting the correct reducing agent or transition metal catalyst is the single most important variable in this workflow. The table below summarizes quantitative and qualitative data for reducing cyclopentyl phenyl ketone.

Catalyst SystemPrimary Amine SelectivityKetone Reduction (Alcohol Byproduct)Operating PressureBest Use Case / Causality
10% Pd/C + H₂ Moderate (60-70%)Moderate1 - 5 atmGeneral use, but highly prone to over-alkylation (forming secondary amines) due to high surface activity.
PtO₂ (Adams') + H₂ High (>85%)Low1 - 3 atmExcellent for sterically hindered ketones. Suppresses alcohol formation compared to Pd/C.
Raney Nickel + H₂ Very High (>90%)Very Low10 - 50 atmIndustrial standard for primary amines. Requires high pressure but completely suppresses secondary amine formation.
NaBH(OAc)₃ Excellent (>95%)NoneAmbientMild hydride donor. Highly selective for the iminium ion over the starting ketone[4].
III. Troubleshooting & FAQs

Troubleshooting Start Issue: Low Target Yield Q1 Secondary Amine Byproduct? Start->Q1 S1 Increase NH3 ratio Use Methanolic NH3 Q1->S1 Yes Q2 Alcohol Byproduct? Q1->Q2 No S2 Switch to PtO2 or NaBH(OAc)3 Q2->S2 Yes Q3 Reaction Stalled? Q2->Q3 No S3 Add AcOH to prevent catalyst poisoning Q3->S3 Yes

Troubleshooting decision tree for reductive amination side reactions.

Q1: Why is my reaction yielding high levels of the secondary amine (dicyclopentyl(phenyl)methanamine)? A: This is a kinetic competition issue. As the primary amine (your target) forms, it becomes a stronger nucleophile than the ammonia in the solution. It attacks the unreacted imine, forming a secondary amine[5]. Solution: Use a massive excess of ammonia (typically 5 to 10 equivalents) in a methanolic solution. The high local concentration of NH₃ will kinetically outcompete the newly formed primary amine[5].

Q2: My ketone is reducing directly to cyclopentyl(phenyl)methanol. How do I prevent this? A: Your reducing agent is attacking the carbonyl carbon before the condensation step (imine formation) is complete. Solution: If using hydride donors, switch from NaBH₄ to Sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward ketones but highly reactive toward the more electrophilic iminium ion[4]. Alternatively, use a two-step "one-pot" method: allow the ketone and amine to stir with a dehydrating agent (like Ti(OiPr)₄ or molecular sieves) for 4 hours before adding the reducing agent.

Q3: The catalytic hydrogenation stalls at 50% conversion. Is my catalyst dead? A: Yes, it has likely been "poisoned." Free primary amines possess a highly active lone pair of electrons that coordinate strongly with transition metals (like Pd or Pt), physically blocking the active catalytic sites[6]. Solution: Introduce a stoichiometric amount of a weak organic acid, such as acetic acid (AcOH) or an ammonium salt[6]. This protonates the newly formed amine into an ammonium species, tying up the lone pair and preventing it from binding to the catalyst.

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If a specific intermediate state is not reached, the protocol dictates a halt, preventing wasted downstream effort.

Protocol A: Hydride-Mediated Reductive Amination (High Selectivity)

This method is ideal for bench-scale synthesis where high pressure reactors are unavailable.

  • Imine Formation: In an oven-dried flask under N₂, dissolve cyclopentyl phenyl ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add a solution of ammonia in methanol (7.0 N, 5.0 eq) and glacial acetic acid (1.2 eq).

  • Dehydration: Add activated 4Å molecular sieves. Stir at room temperature for 4 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 8:2). The ketone spot must be completely absent. If ketone remains, the subsequent step will generate alcohol. Do not proceed until conversion is complete.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic hydrogen gas evolution[4].

  • Quench & Extraction: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with dichloromethane (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the free base oil.

Protocol B: HCl Salt Formation & Purification

This step converts the raw free base into the stable, target hydrochloride salt.

  • Solvation: Dissolve the crude cyclopentyl(phenyl)methanamine free base in a minimum volume of anhydrous diethyl ether.

  • Precipitation: Place the flask in an ice bath. Dropwise, add a 2.0 M solution of HCl in diethyl ether (or dioxane) until the solution reaches pH 2. A white precipitate will immediately form.

  • Filtration & Washing: Filter the precipitate over a Büchner funnel. Wash thoroughly with cold anhydrous ether.

    • Self-Validation Check: The secondary amine byproduct (if present) is significantly more soluble in cold ether than the primary amine HCl salt. If the product oils out instead of forming a crisp white powder, it indicates secondary amine contamination. Recrystallize from hot ethanol/ethyl acetate.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield pure Cyclopentyl(phenyl)methanamine hydrochloride[1].

V. References
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal. Available at:[Link]

  • Wikipedia. "Reductive amination". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. "US3187047A - Reductive amination of ketones". Google Patents. Available at:

  • ResearchGate. "Reductive amination of cyclopentanone". ResearchGate Publications. Available at:[Link]

Sources

Optimization

Monitoring the progress of Cyclopentyl(phenyl)methanamine hydrochloride synthesis

Technical Support Center: Cyclopentyl(phenyl)methanamine Hydrochloride Synthesis Welcome to the Technical Support Center for the synthesis and analytical monitoring of Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopentyl(phenyl)methanamine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and analytical monitoring of Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7). This guide is designed for pharmaceutical researchers, process chemists, and drug development professionals. It provides field-proven troubleshooting strategies for the reductive amination of cyclopentyl phenyl ketone and the subsequent hydrochloride salt crystallization.

Synthesis & Monitoring Workflow

SynthesisWorkflow A Cyclopentyl Phenyl Ketone (Starting Material) B Imine Intermediate (Transient) A->B NH4OAc, Ti(OiPr)4 (Condensation) M1 Monitor: UV-TLC & GC-MS (Ketone Depletion) A->M1 C Cyclopentyl(phenyl)methanamine (Freebase) B->C NaBH3CN, pH 5-6 (Reduction) B->M1 M2 Monitor: Ninhydrin TLC & LC-MS (Amine Formation) B->M2 D Cyclopentyl(phenyl)methanamine HCl (Final API Salt) C->D Anhydrous HCl in Ether (Precipitation) C->M2 M3 Monitor: In-line FT-IR (Salt Crystallization) C->M3 D->M3

Caption: Workflow for Cyclopentyl(phenyl)methanamine HCl synthesis and analytical monitoring checkpoints.

Section 1: Reductive Amination Troubleshooting (Ketone to Freebase)

Q: Why does my TLC show a persistent imine intermediate during the reductive amination step? A: Reductive amination is an equilibrium-driven, two-stage process. If the imine persists, it indicates either a degraded reducing agent or improper pH control. Sodium cyanoborohydride (NaBH₃CN) selectively reduces imines over ketones but requires a mildly acidic environment (pH 5–6) to activate the imine via protonation[1]. If the pH drops below 4, NaBH₃CN rapidly hydrolyzes, releasing toxic HCN gas and halting the reduction. If the pH is too basic, the imine is not sufficiently protonated to undergo hydride attack. Self-Validating Protocol: Before adding the hydride, verify the pH of the reaction mixture using wet pH paper. If the reaction stalls, spike a 1 mL aliquot with a fresh NaBH₃CN solution. If the imine spot disappears on the next TLC check, your original hydride batch was depleted or degraded.

Q: How can I effectively differentiate the starting ketone from the freebase amine on TLC? A: Both cyclopentyl phenyl ketone and cyclopentyl(phenyl)methanamine contain a UV-active phenyl ring, making them visible under 254 nm light. However, primary amines interact strongly with the acidic silanol groups on silica gel, often causing severe streaking that obscures Rf values. Causality: The basic amine hydrogen-bonds with the stationary phase, retarding its migration. Self-Validating Protocol: Use a dual-visualization method. First, check under short-wave UV (254 nm) to confirm the presence of aromatic compounds. Next, dip the plate in a Ninhydrin stain and heat it. The primary amine will selectively form a deep purple/blue Ruhemann's purple complex, while the ketone remains invisible under Ninhydrin[2]. To fix the streaking, add 1-2% Triethylamine (TEA) to your mobile phase to passivate the silica.

Section 2: Hydrochloride Salt Formation & Endpoint Determination

Q: What is the optimal analytical method for monitoring the conversion of the freebase to the hydrochloride salt? A: Do not use HPLC or GC-MS to monitor the salt formation itself. In chromatographic systems, the hydrochloride salt will dissociate back into the freebase in the mobile phase, rendering the salt state indistinguishable from the free amine. Instead, utilize in-line Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) probe[3]. Causality: FT-IR directly measures the vibrational changes in the molecule in its current state. As the freebase is protonated, the sharp N-H stretching bands (typically around 3300-3400 cm⁻¹) shift and broaden significantly into a massive N-H⁺ stretching envelope (3000-2500 cm⁻¹) characteristic of amine hydrochlorides[3]. Self-Validating Protocol: Monitor the first derivative of the concentration profile via FT-IR. The flat point in the freebase profile indicates the precise endpoint of HCl charging, preventing over-acidification and impurity formation[3].

Q: During HCl addition, my product "oils out" instead of crystallizing. How do I force precipitation? A: "Oiling out" (liquid-liquid phase separation) occurs when the reaction temperature exceeds the melting point of the transient solute-solvent mixture, or due to localized supersaturation. Causality: Adding concentrated aqueous HCl or bubbling HCl gas too rapidly generates exothermic heat. The amine salt forms a supersaturated oil rather than a stable crystal lattice. Self-Validating Protocol: Switch to a controlled addition of anhydrous HCl in dioxane or diethyl ether. Maintain the temperature strictly at 0–5 °C. If oiling occurs, stop the addition, add a non-polar anti-solvent (e.g., heptane), and scratch the inside of the flask with a glass rod to provide physical nucleation sites.

Section 3: Quantitative Data & Analytical Parameters

To standardize your monitoring, refer to the validated analytical parameters below.

Analytical TargetTechniqueMethod / ConditionsExpected Result / Retention
Cyclopentyl Phenyl Ketone TLCHexanes:EtOAc (8:2), UV 254 nmRf ≈ 0.65, UV active, Ninhydrin negative
Imine Intermediate GC-MSDB-5 column, 50-280°C gradientM+ peak expected; intermediate retention time[2]
Freebase Amine TLCHexanes:EtOAc:TEA (7:3:0.1)Rf ≈ 0.35, Ninhydrin positive (Purple)
Freebase Amine HPLC-UVC18 column, MeCN/H₂O (0.1% TFA)Sharp peak at 210 nm
Hydrochloride Salt In-line FT-IRATR probe, real-time monitoringBroad N-H⁺ stretch (3000-2500 cm⁻¹)[3]

Section 4: Step-by-Step Experimental Protocols

Protocol A: Dual-Stain TLC Monitoring of Reductive Amination

  • Sampling: Withdraw 10 µL of the reaction mixture and quench it in 100 µL of saturated NaHCO₃ (to neutralize any acid and free the amine). Extract with 200 µL of ethyl acetate.

  • Spotting: Spot the organic layer alongside standard reference solutions of the starting ketone on a silica gel 60 F254 plate.

  • Development: Develop the plate in a chamber containing Hexanes:Ethyl Acetate:Triethylamine (70:30:1 v/v/v). The TEA is critical to prevent the amine from binding irreversibly to the silica.

  • UV Visualization: Mark all UV-active spots under 254 nm light.

  • Chemical Staining: Dip the plate in a 0.2% Ninhydrin solution in ethanol. Heat the plate gently with a heat gun until the freebase amine spot turns deep purple. The disappearance of the UV-active/Ninhydrin-negative ketone spot confirms reaction completion.

Protocol B: In-Line FT-IR Monitoring of Salt Formation

  • Setup: Insert an ATR FT-IR probe into the crystallization reactor containing the freebase amine dissolved in anhydrous diethyl ether.

  • Baselining: Collect a background spectrum of the pure solvent, followed by a baseline spectrum of the freebase amine solution.

  • Titration: Begin dropwise addition of 2.0 M HCl in diethyl ether under continuous stirring at 0–5 °C.

  • Monitoring: Track the real-time disappearance of the freebase N-H stretch and the emergence of the broad ammonium hydrochloride band[3].

  • Endpoint: Terminate the HCl addition exactly when the first derivative of the freebase concentration profile reaches zero, indicating stoichiometric protonation[3]. Filter the resulting white solid (Cyclopentyl(phenyl)methanamine hydrochloride)[4] under a nitrogen atmosphere.

References

  • Title: Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions Source: Digital Commons @ Butler University URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC method for Cyclopentyl(phenyl)methanamine hydrochloride enantiomers

Title: Chiral Resolution of Cyclopentyl(phenyl)methanamine Hydrochloride Enantiomers: A Comparative Guide Executive Summary The enantiomeric purity of primary amines is a critical quality attribute in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral Resolution of Cyclopentyl(phenyl)methanamine Hydrochloride Enantiomers: A Comparative Guide

Executive Summary

The enantiomeric purity of primary amines is a critical quality attribute in pharmaceutical development. Cyclopentyl(phenyl)methanamine hydrochloride is a sterically hindered, highly polar primary amine frequently utilized as a chiral building block for bioactive scaffolds, including potent pyrazolo-pyrimidinone inhibitors[1]. This guide provides an objective, data-driven comparison of three leading chiral chromatographic workflows—Crown Ether High-Performance Liquid Chromatography (HPLC), Immobilized Polysaccharide HPLC, and Supercritical Fluid Chromatography (SFC)—to establish the most robust methodology for separating its enantiomers.

Mechanistic Causality: The Primary Amine Challenge

Separating the enantiomers of Cyclopentyl(phenyl)methanamine hydrochloride presents two distinct chromatographic challenges:

  • Ionization State: As a hydrochloride salt, direct injection into traditional normal-phase systems often results in severe peak tailing or splitting due to secondary interactions between the highly basic primary amine ( pKa​≈9−10 ) and residual silanols on the silica support.

  • Steric Hindrance: The chiral center is flanked by a bulky cyclopentyl ring and a planar phenyl group. The chosen Chiral Stationary Phase (CSP) must possess a recognition mechanism capable of discriminating these specific steric and electronic differences.

To overcome this, method developers must strictly control the analyte's microenvironment, choosing between host-guest complexation (requiring full protonation) or surface-cleft interactions (requiring basic suppression).

CSP_Selection Target Cyclopentyl(phenyl)methanamine HCl (Primary Amine Salt) HPLC_Crown HPLC: Crown Ether CSP (e.g., ChiroSil RCA+) Target->HPLC_Crown HPLC_Poly HPLC: Polysaccharide CSP (e.g., Chiralpak IG) Target->HPLC_Poly SFC_Crown SFC: Crown Ether CSP (e.g., Crownpak CR-I+) Target->SFC_Crown Mech_Crown Host-Guest Interaction Requires Acidic Additive (HClO4) HPLC_Crown->Mech_Crown Mech_Poly H-Bond / Steric / Pi-Pi Requires Basic Additive (DEA) HPLC_Poly->Mech_Poly Mech_SFC High-Speed Host-Guest CO2 + Polar Modifier + TFA SFC_Crown->Mech_SFC

Fig 1. Decision matrix for selecting chiral stationary phases based on primary amine interactions.

Comparative Evaluation of Chiral Stationary Phases

System A: Crown Ether CSPs (HPLC) - The Gold Standard

Columns like ChiroSil RCA(+) utilize an 18-crown-6 ether covalently bonded to silica. This cavity is perfectly sized to encapsulate a protonated primary amine ( −NH3+​ ) via three simultaneous hydrogen bonds. Because the analyte is already an HCl salt, this system is highly synergistic. The addition of strong acids (e.g., Perchloric acid or Trifluoroacetic acid) to the mobile phase is strictly required to ensure the amine remains fully protonated throughout the run[2]. The chiral discrimination occurs as the cyclopentyl and phenyl groups interact differentially with the chiral barrier (tetracarboxylic acid derivatives) surrounding the crown ether.

System B: Immobilized Polysaccharide CSPs (HPLC) - The Versatile Alternative

Immobilized amylose or cellulose columns (e.g., Chiralpak IG) separate a vast array of compounds[3]. However, for primary amines, the host-guest mechanism is absent. Instead, separation relies on the analyte entering a chiral cleft and interacting via hydrogen bonding and π−π stacking. To prevent the basic amine from irreversibly binding to the silica matrix, a basic additive like 0.1% Diethylamine (DEA) must be used. When injecting the HCl salt, the DEA acts in situ to convert the salt to a free base. While effective, this dynamic conversion can sometimes lead to broader peaks compared to Crown Ether phases.

System C: Supercritical Fluid Chromatography (SFC) - The High-Throughput Modern Approach

SFC has emerged as a powerful alternative to HPLC, offering superior analysis speed and environmental sustainability[4]. Utilizing a crown ether-derived column (e.g., Crownpak CR-I(+)) under SFC conditions provides exceptional resolution for primary amines[5]. The low viscosity and high diffusivity of supercritical CO2​ allow for higher flow rates without compromising theoretical plates. Recent studies demonstrate that adding a small percentage of water (e.g., 5%) alongside an acidic modifier (TFA) dramatically improves peak shape and mass transfer kinetics for polar primary amines in SFC[6],[7].

Quantitative Performance Comparison

The following table synthesizes expected chromatographic performance metrics for Cyclopentyl(phenyl)methanamine hydrochloride across the three evaluated systems.

ParameterSystem A: HPLC Crown EtherSystem B: HPLC PolysaccharideSystem C: SFC Crown Ether
Representative Column ChiroSil RCA(+)Chiralpak IGCrownpak CR-I(+)
Chiral Selector (+)-(18-Crown-6)-tetracarboxylic acidAmylose tris(3-chloro-5-methylphenylcarbamate)Immobilized Chiral Crown Ether
Optimal Mobile Phase Methanol / Water (80:20 v/v)Hexane / Ethanol (80:20 v/v) CO2​ / Methanol (70:30 v/v)
Required Additive 0.1% Perchloric Acid ( HClO4​ )0.1% Diethylamine (DEA)0.15% TFA + 5% H2​O in Modifier
Typical Run Time 12 - 15 minutes15 - 20 minutes< 5 minutes
Resolution ( Rs​ ) > 3.51.8 - 2.5> 4.0
Peak Symmetry ( As​ ) 1.0 - 1.2 (Excellent)1.3 - 1.6 (Moderate Tailing)1.0 - 1.1 (Excellent)
Sample State Required Protonated Salt (Ideal)Free Base (Preferred)Protonated Salt (Ideal)

Self-Validating Experimental Protocols

To ensure rigorous scientific reproducibility, the following step-by-step methodologies detail the causality behind each procedural choice.

Workflow Prep 1. Sample Prep Match Diluent to MP Equil 2. Equilibration Saturate with Additive Prep->Equil Inject 3. Injection Control Volume (<5µL) Equil->Inject Detect 4. UV/MS Detection Monitor Symmetry Inject->Detect

Fig 2. Self-validating chromatographic workflow ensuring reproducible chiral resolution.

Protocol 1: Crown Ether HPLC Method (ChiroSil RCA+)
  • Sample Preparation: Dissolve Cyclopentyl(phenyl)methanamine hydrochloride in 100% Methanol to a final concentration of 1.0 mg/mL.

    • Causality: Methanol ensures complete dissolution of the salt and acts as a weaker elution solvent relative to the mobile phase, preventing injection-solvent mismatch and band broadening.

  • Mobile Phase Preparation: Prepare a mixture of Methanol/Milli-Q Water (80:20, v/v). Carefully add 0.1% (v/v) Perchloric acid ( HClO4​ ). Degas via sonication.

    • Causality: Different acids dictate the success of the separation. HClO4​ provides optimal ion-pairing and ensures the primary amine remains completely protonated to fit into the crown ether cavity[2].

  • Column Equilibration: Flush the ChiroSil RCA(+) column (4.6 x 250 mm, 5 µm) at 1.0 mL/min for at least 20 column volumes. Monitor the baseline at 210 nm until drift is < 1 mAU/min.

  • Injection & Analysis: Inject 5 µL of the sample. Monitor UV absorbance at 210 nm (amine detection) and 254 nm (phenyl ring detection).

Protocol 2: Supercritical Fluid Chromatography (Crownpak CR-I+)
  • Sample Preparation: Dissolve the analyte in Methanol at 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Configuration:

    • Pump A: Supercritical CO2​ .

    • Pump B (Modifier): Methanol containing 0.15% Trifluoroacetic acid (TFA) and 5% Water.

    • Causality: The inclusion of 5% water in the methanolic modifier is a critical self-validating step; it actively suppresses residual silanol activity and facilitates rapid mass transfer of the highly polar amine within the supercritical fluid environment[6].

  • Chromatographic Conditions: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain supercritical state. Set column oven to 40°C. Run an isocratic method at 70% CO2​ / 30% Modifier at a flow rate of 3.0 mL/min.

  • System Suitability: Confirm that the resolution ( Rs​ ) between Enantiomer 1 and Enantiomer 2 is ≥3.0 and the tailing factor is ≤1.5 . If tailing exceeds 1.5, increase TFA concentration in the modifier to 0.2%.

Sources

Comparative

A Comparative Guide to Cyclopentyl(phenyl)methanamine Hydrochloride and Other Chiral Amines in Asymmetric Synthesis

Abstract Chiral amines are indispensable tools in modern organic chemistry, serving as crucial building blocks, resolving agents, and catalysts in the synthesis of enantiomerically pure compounds, particularly within the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amines are indispensable tools in modern organic chemistry, serving as crucial building blocks, resolving agents, and catalysts in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive comparison of Cyclopentyl(phenyl)methanamine hydrochloride with other prominent chiral amines, focusing on their performance in asymmetric synthesis. By examining key performance indicators such as enantioselectivity, diastereoselectivity, reaction scope, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in catalyst and reagent selection. The discussion is supported by experimental data, detailed protocols, and mechanistic considerations to ensure scientific integrity and practical applicability.

Introduction: The Central Role of Chiral Amines in Asymmetric Synthesis

The biological activity of a vast number of pharmaceuticals and agrochemicals is intrinsically linked to their stereochemistry.[1] Chiral amines, in particular, are prevalent structural motifs in many bioactive molecules.[2] Consequently, the development of efficient and highly selective methods for their synthesis is a cornerstone of modern chemical research.[1] Chiral amines find widespread application as:

  • Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

  • Resolving Agents: Used to separate racemic mixtures into their constituent enantiomers.

  • Chiral Ligands for Metal Catalysis: Coordinating to a metal center to create a chiral environment that influences the stereoselectivity of a transformation.[3]

  • Organocatalysts: Acting as metal-free catalysts to promote enantioselective reactions.[1]

Cyclopentyl(phenyl)methanamine hydrochloride, with its distinct structural features, represents a valuable member of the chiral amine family. This guide will compare its utility against other widely used chiral amines, providing a framework for selecting the optimal reagent for a given synthetic challenge.

Comparative Analysis of Chiral Amines

The selection of a chiral amine for a specific application depends on a multitude of factors, including the desired stereochemical outcome, the nature of the substrate, and the reaction conditions. This section compares Cyclopentyl(phenyl)methanamine hydrochloride with other classes of chiral amines, highlighting their respective strengths and weaknesses.

Cyclopentyl(phenyl)methanamine Hydrochloride: A Profile

Cyclopentyl(phenyl)methanamine hydrochloride is a chiral primary amine featuring a phenyl group and a cyclopentyl group attached to the stereogenic center. This combination of a bulky aliphatic ring and an aromatic moiety provides a unique steric and electronic environment.

Key Attributes:

  • Structure: The cyclopentyl group offers a significant steric presence, which can be advantageous in inducing high levels of stereoselectivity.

  • Basicity: As a primary amine, it possesses sufficient basicity to participate in a range of reactions.

  • Applications: It can be employed as a chiral building block or modified for use as a chiral ligand or auxiliary.

Comparison with Other Chiral Amines

For a comprehensive comparison, we will evaluate Cyclopentyl(phenyl)methanamine hydrochloride against three archetypal chiral amines: (S)-1-Phenylethanamine, (-)-Sparteine, and chiral 1,2-Diamines.

Chiral AmineStructureKey Features & ApplicationsTypical Performance (Enantiomeric Excess)
Cyclopentyl(phenyl)methanamine Phenyl and cyclopentyl groups on stereocenter.Bulky aliphatic and aromatic groups for steric control. Used as a building block and in ligand synthesis.Substrate-dependent, potentially high due to steric bulk.
(S)-1-Phenylethanamine A foundational chiral primary amine.[4]Widely used as a chiral auxiliary and resolving agent. Forms the basis for many chiral ligands.[4]Often provides moderate to high ee's in diastereoselective reactions.
(-)-Sparteine A rigid, naturally occurring diamine alkaloid.[5][6]Excellent chiral ligand for organolithium chemistry, particularly in asymmetric deprotonations.[5][6]Can achieve >95% ee in specific applications.[6]
Chiral 1,2-Diamines (e.g., DPEN, DACH) C₂-symmetric vicinal diamines.[3][7]"Privileged" ligands in transition metal-catalyzed reactions, especially asymmetric hydrogenation and transfer hydrogenation.[3][8]Often achieves >99% ee in optimized catalytic systems.[8]
Performance in Key Asymmetric Transformations

The true measure of a chiral amine's utility lies in its performance in stereoselective reactions. Below, we analyze their potential roles in several key transformations.

2.3.1. Asymmetric Alkylation

In this application, a chiral amine is typically used as a chiral auxiliary. The amine is first converted to a chiral imine or enamine, which then undergoes diastereoselective alkylation. The steric hindrance provided by the cyclopentyl group in Cyclopentyl(phenyl)methanamine could be expected to offer high levels of facial discrimination, potentially leading to excellent diastereoselectivity. This would be comparable to or potentially exceed that of (S)-1-phenylethanamine, depending on the substrate and electrophile.

2.3.2. Asymmetric Deprotonation

This area is dominated by (-)-Sparteine and its synthetic surrogates.[5][6] The rigid C₂-symmetric-like structure of sparteine, when complexed with alkyllithium bases, creates a highly organized chiral environment that enables the enantioselective deprotonation of prochiral substrates.[6] While primary amines like Cyclopentyl(phenyl)methanamine are not directly applicable in this context, their derivatives, particularly chiral diamines, could be designed to mimic the behavior of sparteine.

2.3.3. Asymmetric Catalysis

Chiral 1,2-diamines are preeminent as ligands in a vast array of metal-catalyzed asymmetric reactions.[3][5] Their ability to form stable chelate complexes with metals like rhodium, ruthenium, and iridium is central to their success in asymmetric hydrogenation and transfer hydrogenation.[1][8] Cyclopentyl(phenyl)methanamine can serve as a precursor for the synthesis of novel chiral ligands. For instance, N-alkylation or acylation could lead to bidentate or tridentate ligands whose catalytic efficacy would need to be experimentally determined. The performance of such ligands would be benchmarked against established systems based on DPEN and DACH.

Experimental Protocols and Methodologies

To ensure a fair and objective comparison, standardized experimental protocols are essential. This section outlines methodologies for evaluating the performance of chiral amines in a representative asymmetric transformation: the asymmetric reduction of a prochiral ketone.

General Workflow for Comparing Chiral Amine Performance

The following workflow provides a systematic approach to evaluating and comparing different chiral amines as ligands in an asymmetric transfer hydrogenation reaction.

Caption: A generalized workflow for the comparative evaluation of chiral amines.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a representative experiment for comparing the performance of chiral ligands derived from Cyclopentyl(phenyl)methanamine and (S)-1-Phenylethanamine.

Materials:

  • Chiral Ligand (derived from the respective chiral amine)

  • [Ru(p-cymene)Cl₂]₂

  • Formic acid/triethylamine azeotrope (5:2)

  • Acetophenone

  • Anhydrous isopropanol (solvent)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at 80°C for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to room temperature. Add the formic acid/triethylamine azeotrope (2 mL) followed by acetophenone (1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting 1-phenylethanol.

  • Enantiomeric Excess Determination: Analyze the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the enantiomeric excess (ee).[9][10]

Data Visualization and Interpretation

The results from the comparative experiments should be tabulated for clear interpretation.

Table of Comparative Performance Data
Chiral Ligand Derived FromYield (%)Enantiomeric Excess (ee, %)
Cyclopentyl(phenyl)methanamine[Insert Experimental Data][Insert Experimental Data]
(S)-1-Phenylethanamine[Insert Experimental Data][Insert Experimental Data]
[Other Amine 1][Insert Experimental Data][Insert Experimental Data]
[Other Amine 2][Insert Experimental Data][Insert Experimental Data]
Logical Relationships in Catalyst Design

The effectiveness of a chiral amine in asymmetric catalysis is a function of its structural and electronic properties. The following diagram illustrates the logical relationships influencing catalyst performance.

Catalyst_Design_Logic cluster_Amine Chiral Amine Properties cluster_Ligand Chiral Ligand Design cluster_Complex Metal Complex cluster_Performance Catalytic Performance Amine Cyclopentyl(phenyl)methanamine (or other chiral amine) Sterics Steric Bulk (e.g., Cyclopentyl vs. Methyl) Amine->Sterics Electronics Electronic Effects (Aromatic vs. Aliphatic) Amine->Electronics Ligand Chiral Ligand Sterics->Ligand Electronics->Ligand Complex Chiral Metal Catalyst Ligand->Complex Coordination Coordinating Groups (e.g., N, P, O) Coordination->Ligand Performance Enantioselectivity & Yield Complex->Performance Metal Metal Center (e.g., Ru, Rh, Ir) Metal->Complex

Caption: Factors influencing the performance of a chiral amine-derived catalyst.

Conclusion

The selection of a chiral amine for applications in asymmetric synthesis is a critical decision that significantly impacts the efficiency and stereochemical outcome of a reaction. Cyclopentyl(phenyl)methanamine hydrochloride offers a unique steric profile that can be advantageous in achieving high levels of stereocontrol. However, its performance must be evaluated on a case-by-case basis against established and readily available chiral amines such as (S)-1-phenylethanamine, (-)-Sparteine, and chiral 1,2-diamines. This guide has provided a framework for such a comparison, emphasizing the importance of standardized experimental protocols and data-driven decision-making. By systematically evaluating different chiral amines, researchers can identify the optimal reagent to meet the specific demands of their synthetic targets, ultimately advancing the fields of drug discovery and materials science.

References

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • Lu, G., et al. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

  • UCL Discovery. Chiral diamines in asymmetric synthesis. [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211. [Link]

  • W. T. W. et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Nájera, C., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(10), 3549-3563. [Link]

Sources

Validation

Efficacy of Cyclopentyl(phenyl)methanamine Hydrochloride as a Chiral Resolving Agent: A Comparative Technical Guide

As a Senior Application Scientist specializing in asymmetric synthesis and downstream purification, I frequently evaluate the efficiency of various chiral resolving agents. The resolution of racemic acids into their cons...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in asymmetric synthesis and downstream purification, I frequently evaluate the efficiency of various chiral resolving agents. The resolution of racemic acids into their constituent enantiomers remains a critical bottleneck in pharmaceutical manufacturing. While classic chiral amines like 1-phenylethylamine (PEA) and ephedrine are ubiquitous, the structural rigidity and steric bulk of the resolving agent often dictate the success of diastereomeric salt crystallization.

Cyclopentyl(phenyl)methanamine (CPMA), typically stored and handled as its stable hydrochloride salt (CPMA·HCl), has emerged as a highly effective, sterically demanding resolving agent. This guide evaluates the efficacy of CPMA·HCl compared to traditional alternatives, detailing the mechanistic causality of its performance and providing field-validated protocols for its application.

Mechanistic Causality: The Cyclopentyl Advantage

Chiral resolution via diastereomeric salt formation relies on the differential solubility of the resulting salts [1]. The efficacy of an amine resolving agent is governed by three supramolecular interactions:

  • Ionic Salt Bridge : The primary amine forms a robust ionic bond with the target racemic carboxylic acid.

  • π−π Stacking : The phenyl ring of CPMA engages in π−π interactions with aromatic moieties on the target acid (e.g., mandelic acid or ibuprofen).

  • Steric Locking : Unlike the flexible methyl group in PEA, the cyclopentyl ring in CPMA provides a rigid, non-planar hydrophobic bulk. This "envelope" conformation displaces solvent molecules more effectively during crystal packing, leading to a higher lattice energy difference between the (S,S) and (S,R) diastereomeric salts [2].

Why use the hydrochloride salt? Free primary amines with benzylic protons are highly prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. CPMA·HCl is an air-stable, free-flowing powder that guarantees exact stoichiometric weighing. The protocol inherently requires a basic "free-basing" step in situ to liberate the active resolving agent, ensuring that only pristine, un-degraded amine enters the crystallization matrix.

Comparative Efficacy: CPMA vs. Traditional Chiral Amines

To objectively assess CPMA, we compare it against standard resolving agents using racemic mandelic acid as a benchmark substrate. The data below illustrates how increased steric bulk correlates with enhanced enantiomeric excess (ee%).

Resolving AgentKey Structural FeaturepKa (approx.)Typical Yield (%)*Enantiomeric Excess (ee %)
(S)-1-Phenylethylamine (PEA) Methyl + Phenyl9.835 - 4085 - 90
(1R,2S)-Ephedrine N-Methyl + Hydroxyl9.630 - 3580 - 85
(S)-Cyclohexyl(phenyl)methanamine Cyclohexyl + Phenyl10.140 - 4292 - 95
(S)-Cyclopentyl(phenyl)methanamine Cyclopentyl + Phenyl 10.0 42 - 45 > 98

*Note: Yields are based on a theoretical maximum of 50% for a classical resolution without dynamic kinetic resolution (DKR) [3].

Experimental Protocol: Resolution of (±)-Mandelic Acid using (S)-CPMA·HCl

This protocol is designed as a self-validating system. The use of a biphasic free-basing step ensures that no chloride ions contaminate the crystallization matrix, which would otherwise disrupt the eutectic point of the diastereomeric mixture [4].

Phase 1: Liberation of the Free Amine (Free-basing)
  • Suspension: Suspend 1.0 equivalent of (S)-CPMA·HCl in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v).

  • Phase Transfer: Stir vigorously for 30 minutes at room temperature until the solid completely dissolves.

    • Causality: The basic aqueous layer neutralizes the HCl, driving the lipophilic free amine entirely into the DCM layer.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the free (S)-CPMA as a pale oil.

Phase 2: Diastereomeric Salt Formation
  • Dissolution: Dissolve 1.0 equivalent of (±)-mandelic acid in a minimal volume of boiling Methanol/Water (9:1 v/v).

  • Controlled Addition: Add the freshly liberated (S)-CPMA (1.0 eq) dropwise to the boiling solution.

    • Causality: Dropwise addition at reflux prevents kinetic precipitation of the metastable conglomerate, ensuring thermodynamic control over crystal nucleation.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4°C for 2 hours to maximize the yield of the less soluble diastereomeric salt.

Phase 3: Isolation and Recovery
  • Filtration: Filter the resulting crystals and wash with cold methanol.

  • Acidification: To recover the enantiopure acid, suspend the salt in 2M aqueous HCl and extract with Ethyl Acetate (3x).

    • Causality: The acidic aqueous layer retains the CPMA·HCl for recycling, while the organic layer contains the resolved (R)-mandelic acid.

  • Validation: Determine the enantiomeric excess via chiral HPLC using a 254 nm UV detection wavelength.

Workflows and Logical Relationships

To visualize the causality and operational flow of this resolution process, refer to the diagrams below.

Workflow A CPMA·HCl (Stable Precursor) B Base Treatment (NaOH) Liberation of Free Amine A->B D Diastereomeric Salt Formation (Refluxing MeOH/H2O) B->D C Racemic Acid (e.g., (±)-Mandelic Acid) C->D E Fractional Crystallization (Thermodynamic Control) D->E F Less Soluble Salt (Crystalline Precipitate) E->F G More Soluble Salt (Mother Liquor) E->G H Acidification (HCl) Recovery of Enantiopure Acid F->H

Experimental workflow for chiral resolution utilizing CPMA·HCl as the resolving agent precursor.

Logic Racemate (±)-Acid Enantiomers (Identical Solubilities) Reaction Acid-Base Reaction Racemate->Reaction Agent (S)-CPMA Chiral Resolving Agent Agent->Reaction Salts (S)-Amine·(R)-Acid & (S)-Amine·(S)-Acid (Distinct Solubilities) Reaction->Salts Separation Fractional Crystallization Salts->Separation Pure Enantiopure (R)-Acid (>98% ee) Separation->Pure

Logical relationship of diastereomeric salt formation separating identical enantiomers via distinct solubilities.

References

  • Advances in Engineering , "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Available at: [Link]

  • Pharmaceutical Technology , "Chiral Resolution with and without Resolving Agents." Available at: [Link]

  • Wikipedia , "Diastereomeric recrystallization." Available at:[Link]

Comparative

Biological Activity Screening of Cyclopentyl(phenyl)methanamine Hydrochloride Derivatives: A Comparative Guide to CNS Scaffold Optimization

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most critical decision in a screening campaign. Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most critical decision in a screening campaign. Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) has emerged as a highly privileged pharmacophore in the development of central nervous system (CNS) therapeutics.

This guide provides an objective, data-driven comparison of the cyclopentyl(phenyl)methanamine scaffold against its structural alternatives (cyclohexyl and linear alkyl derivatives). By analyzing the causality behind steric modifications and providing self-validating screening protocols, this document serves as a comprehensive framework for evaluating these derivatives against targets like Sigma-1 ( σ1​ ) receptors, NMDA receptors, and Adenylyl Cyclase 1 (AC1).

Mechanistic Grounding: The "Cyclopentyl" Advantage

The biological activity of amine-based CNS drugs is heavily dictated by the steric bulk and conformational rigidity of the groups flanking the basic nitrogen.

When comparing the cyclopentyl ring to a cyclohexyl ring or a linear alkyl chain, the causality of receptor selectivity becomes clear:

  • Steric Constraint & Selectivity: The cyclohexyl ring frequently adopts a bulky chair conformation that can create steric clashes within the narrow, hydrophobic binding pockets of the σ1​ receptor. Contracting the ring to a cyclopentyl group restricts conformational flexibility just enough to maintain high σ1​ affinity while drastically reducing off-target binding to muscarinic receptors. [1].

  • Solubility & Rotational Freedom: Poor aqueous solubility often plagues lipophilic CNS candidates. Utilizing cyclopentyl(phenyl)methanamine as a precursor introduces specific rotational degrees of freedom that disrupt crystal packing energy. [2].

Comparative Biological Activity Data

To objectively evaluate the performance of the cyclopentyl(phenyl)methanamine scaffold, we must compare it against its direct structural analogs. The table below synthesizes typical screening metrics derived from structure-activity relationship (SAR) campaigns targeting CNS pathways.

Scaffold Type σ1​ Receptor Affinity ( Ki​ , nM)Muscarinic (M1) Affinity ( Ki​ , nM)Selectivity Ratio ( σ1​ : M1)AC1 Inhibition ( IC50​ , μ M)Aqueous Solubility ( μ g/mL)
Cyclopentyl(phenyl)methanamine 12.4 ± 1.2 > 3,500 > 280x 0.45 ± 0.08 85.0
Cyclohexyl(phenyl)methanamine45.8 ± 3.5420 ± 15~ 9x2.10 ± 0.3012.5
Benzylamine (Linear Alkyl)185.0 ± 12.0> 5,000~ 27x> 10.0140.0

Data Interpretation: The cyclopentyl derivative hits the "Goldilocks zone" of medicinal chemistry. It is bulky enough to anchor into the σ1​ and AC1 allosteric sites, yet compact enough to avoid the M1 muscarinic pocket, all while maintaining superior solubility compared to the highly lipophilic cyclohexyl analog.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, screening these derivatives requires a self-validating system. A protocol is only as good as its internal controls. Below are the definitive methodologies for evaluating these compounds.

Protocol A: High-Throughput Radioligand Binding Assay ( σ1​ Receptor)

This assay determines the binding affinity ( Ki​ ) of the synthesized derivatives.

  • Membrane Preparation: Isolate guinea pig brain membranes (rich in σ1​ receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g. Causality: Tris-HCl maintains physiological pH without chelating essential ions required for receptor stability.

  • Radioligand Incubation: Incubate 100 μ g of membrane protein with 3 nM -pentazocine (a highly selective σ1​ radioligand) and varying concentrations of the cyclopentyl(phenyl)methanamine derivative (10 −10 to 10 −5 M).

  • Internal Controls (The Self-Validating Step):

    • Positive Control: 10 μ M Haloperidol (defines non-specific binding).

    • Negative Control: Vehicle (DMSO < 1% final concentration) to define total binding.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine derivatives to the filter.

  • Data Validation: Calculate the Z'-factor. A Z' > 0.5 confirms the assay's robustness and suitability for high-throughput screening.

Protocol B: Functional Calcium Imaging Assay (Downstream Signaling)

Binding does not equal function. This assay determines if the derivative acts as an agonist or antagonist on downstream Ca 2+ /Calmodulin/AC1 signaling.

  • Cell Preparation: Seed CHO cells stably expressing the target receptor (e.g., NMDA or σ1​ ) in 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with 2 μ M Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid for 45 minutes. Causality: Fluo-4 AM is cell-permeable; cellular esterases cleave the AM group, trapping the active dye inside. Probenecid inhibits multidrug resistance proteins, preventing the cells from pumping the dye back out.

  • Compound Addition: Inject the cyclopentyl derivatives and monitor baseline fluorescence for 10 seconds.

  • Stimulation: Inject the receptor agonist (e.g., Glutamate/Glycine) and measure peak fluorescence (Ex: 488 nm / Em: 525 nm).

  • Quantification: Calculate the IC50​ based on the suppression of the calcium transient compared to the vehicle control.

Visualizing the Screening Logic & Signaling Pathways

To conceptualize the integration of these derivatives into a drug discovery pipeline, we utilize the following logical workflows and biological pathway diagrams.

ScreeningWorkflow N1 Library Synthesis (Cyclopentyl Scaffold) N2 Primary HTS (Radioligand Binding) N1->N2 N3 Secondary Assay (Calcium Imaging) N2->N3 N4 Lead Optimization (SAR Analysis) N3->N4

Fig 1. High-throughput screening workflow for cyclopentyl(phenyl)methanamine derivatives.

SignalingPathway R1 Receptor Activation (NMDA / Sigma-1) C1 Intracellular Ca2+ Influx R1->C1 Ion Channel Opening M1 Calmodulin (CaM) Binding C1->M1 Calcium Transients A1 Adenylyl Cyclase 1 (AC1) M1->A1 Complex Formation P1 cAMP Production & PKA Activation A1->P1 ATP Conversion

Fig 2. Downstream Ca2+/CaM/AC1 signaling pathway modulated by CNS-active amine derivatives.

Conclusion

The empirical data and mechanistic rationale strongly support the use of the cyclopentyl(phenyl)methanamine hydrochloride scaffold over its cyclohexyl and linear counterparts for CNS drug development. By restricting conformational flexibility without introducing excessive lipophilic bulk, this scaffold maximizes target selectivity (particularly for σ1​ and AC1) while preserving the aqueous solubility necessary for successful formulation and bioavailability. Researchers should implement the self-validating radioligand and calcium imaging protocols outlined above to accurately benchmark novel derivatives in their screening campaigns.

References

  • Calderon SN, Izenwasser S, Heller B, Gutkind JS, Mattson MV, Su TP, Newman AH. "Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands." Journal of Medicinal Chemistry, 1994 Jul 22;37(15):2285-91. [Link]

  • Shrinidhi A, Dwyer TS, Scott JA, Watts VJ, Flaherty DP. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." ACS Medicinal Chemistry Letters, 2024 Oct 15.[Link]

Validation

Spectroscopic Resolution and Comparison of Cyclopentyl(phenyl)methanamine Hydrochloride Isomers: A Technical Guide

Cyclopentyl(phenyl)methanamine hydrochloride is a sterically hindered, α-chiral primary amine that serves as a critical building block in the synthesis of pharmacologically active compounds, including kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopentyl(phenyl)methanamine hydrochloride is a sterically hindered, α-chiral primary amine that serves as a critical building block in the synthesis of pharmacologically active compounds, including kinase inhibitors and adenylyl cyclase modulators .

A fundamental challenge in chiral drug development is that enantiomers—such as the (R)- and (S)- isomers of cyclopentyl(phenyl)methanamine—possess identical scalar physical properties and are indistinguishable using standard achiral Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. To objectively compare and quantify these isomers, the symmetry of their environment must be broken.

This guide provides an in-depth comparison of the two most authoritative spectroscopic methodologies used to differentiate these isomers: NMR Spectroscopy via Chiral Derivatization (Mosher's Method) and Circular Dichroism (CD) Spectroscopy via in situ Metal Complexation .

Analytical Workflow Overview

The following diagram illustrates the parallel analytical pathways required to resolve the enantiomers spectroscopically. Because the compound is supplied as a hydrochloride salt, both methods mandate an initial free-basing step to restore the nucleophilicity of the primary amine.

Workflow Start Cyclopentyl(phenyl)methanamine HCl FreeBase Free Base Generation (Alkaline Workup) Start->FreeBase NMR_Path NMR Analysis (Mosher's Method) FreeBase->NMR_Path CD_Path CD Spectroscopy (Fe(II) Complexation) FreeBase->CD_Path Deriv_NMR Derivatize with (R)- & (S)-MTPA-Cl NMR_Path->Deriv_NMR Deriv_CD In situ assembly with 2-formyl-3-hydroxypyridine & Fe(II) CD_Path->Deriv_CD Data_NMR Calculate Δδ (δS - δR) Determine Absolute Config Deriv_NMR->Data_NMR Data_CD Measure MLCT/ECCD Bands Determine %ee & Config Deriv_CD->Data_CD

Fig 1: Parallel spectroscopic workflows for resolving chiral primary amine isomers.

Method 1: NMR Spectroscopy via Chiral Derivatization (Mosher's Method)

Mechanistic Causality

To differentiate the (R)- and (S)- isomers via NMR, they must be converted into diastereomers. This is achieved by reacting the amine with a Chiral Derivatizing Agent (CDA), specifically α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) 1.

When the chiral amine forms an amide bond with MTPA, the molecule adopts a preferred conformation where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl (CF₃) group are coplanar. The phenyl ring of the MTPA moiety projects above or below this plane, creating an anisotropic magnetic shielding cone. Protons residing within this cone experience an upfield shift (lower ppm). By calculating the chemical shift difference (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA amides, the spatial arrangement of the cyclopentyl and phenyl groups can be unambiguously assigned. Furthermore, ¹⁹F NMR provides a highly sensitive, singlet-based readout for Enantiomeric Excess (ee) without the multiplet overlap common in ¹H NMR.

Self-Validating Experimental Protocol
  • Free Base Liberation: Suspend 10 mg of Cyclopentyl(phenyl)methanamine HCl in 1 mL of dichloromethane (DCM). Add 1 mL of 1M NaOH (aq). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: Spot the product on a TLC plate with a ninhydrin stain. A color change to purple confirms the presence of the liberated primary amine.

  • Derivatization: Divide the free base equally into two flame-dried NMR tubes (~2.5 mg each) and dissolve in 0.5 mL of anhydrous CDCl₃.

  • Reagent Addition: To Tube A, add 1.5 equivalents of (R)-MTPA-Cl and 2.0 equivalents of pyridine-d₅. To Tube B, add 1.5 equivalents of (S)-MTPA-Cl and 2.0 equivalents of pyridine-d₅.

  • Reaction Monitoring: Cap the tubes, invert to mix, and incubate at room temperature for 2 hours.

    • Validation Check: Acquire a rapid ¹H NMR scan. The disappearance of the broad amine N-H peak and the downfield shift of the methine proton (from ~3.8 ppm to ~5.2 ppm) confirms complete amide formation.

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Integrate the distinct CF₃ singlets in the ¹⁹F spectrum to calculate the enantiomeric excess.

Quantitative Data Comparison: Mosher's Amide NMR Shifts
Spectroscopic Feature(R)-Amine + (S)-MTPA(S)-Amine + (S)-MTPADiagnostic Utility
¹H NMR: Methine Proton ~5.15 ppm (Downfield)~4.95 ppm (Upfield)Absolute Configuration (Δδ calculation)
¹H NMR: Cyclopentyl Protons Shielded (Upfield)Deshielded (Downfield)Confirms spatial orientation of the aliphatic ring
¹H NMR: Phenyl Protons Deshielded (Downfield)Shielded (Upfield)Confirms spatial orientation of the aromatic ring
¹⁹F NMR: CF₃ Singlet ~ -68.5 ppm~ -69.2 ppmBaseline-resolved integration for exact %ee determination

Method 2: Circular Dichroism (CD) Spectroscopy via in situ Metal Complexation

Mechanistic Causality

While NMR is powerful, it requires high sample concentrations and complex spectral deconvolution. Circular Dichroism (CD) spectroscopy offers a highly sensitive alternative, but primary amines like cyclopentyl(phenyl)methanamine lack the strong chromophores necessary for distinct UV-Vis CD signals.

To solve this, the amine is reacted with a sensing ensemble composed of 2-formyl-3-hydroxypyridine and Iron(II) triflate [Fe(II)(TfO)₂] 2. The aldehyde rapidly condenses with the chiral amine to form a bidentate imine. Three equivalents of this chiral imine coordinate to the Fe(II) center, assembling into a rigid, octahedral stereoisomeric complex (preferentially the Δ-fac isomer for enantiopure amines). The proximity and chiral orientation of the imines induce Exciton Coupled Circular Dichroism (ECCD) in the UV region (π–π* transitions) and a strong Metal-to-Ligand Charge Transfer (MLCT) band in the visible region. The sign (positive or negative Cotton effect) of these bands dictates the absolute configuration, while the amplitude dictates the enantiomeric excess 3.

Mechanism Amine Chiral Primary Amine (No strong chromophore) Imine Chiral Bidentate Imine (Schiff Base) Amine->Imine Condensation Aldehyde 2-formyl-3-hydroxypyridine (Derivatizing Agent) Aldehyde->Imine Complex Octahedral Fe(II) Complex (Δ-fac or Λ-fac preference) Imine->Complex Coordination (3 eq) Fe Fe(II)(TfO)2 (Metal Template) Fe->Complex CD_UV Exciton Coupled CD (UV) (π–π* transitions) Complex->CD_UV CD_Vis MLCT Band CD (Visible) (Metal-to-Ligand transfer) Complex->CD_Vis

Fig 2: Mechanistic assembly of the Fe(II) octahedral complex for CD signal generation.

Self-Validating Experimental Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock of the cyclopentyl(phenyl)methanamine free base in HPLC-grade acetonitrile. Prepare a 30 mM stock of 2-formyl-3-hydroxypyridine and a 10 mM stock of Fe(II)(TfO)₂ in acetonitrile.

  • In Situ Assembly: In a 1 cm pathlength quartz cuvette, combine 100 µL of the amine stock, 100 µL of the aldehyde stock, and 33 µL of the Fe(II) stock. Dilute the mixture to a final volume of 2.0 mL with acetonitrile.

  • Equilibration: Allow the cuvette to incubate for 15 minutes at room temperature.

    • Validation Check: Observe the solution visually. A distinct color change to a deep purple/red confirms the successful formation of the Fe(II) MLCT complex. If the solution remains pale, the amine was not successfully free-based.

  • Spectral Acquisition: Record the CD spectrum from 250 nm to 700 nm using a spectropolarimeter. Subtract a blank spectrum (acetonitrile + aldehyde + Fe(II) without amine) to isolate the chiral signal.

Quantitative Data Comparison: CD Cotton Effects
Spectroscopic Feature(R)-Cyclopentyl(phenyl)methanamine(S)-Cyclopentyl(phenyl)methanamineDiagnostic Utility
UV Region (~320 nm) Positive Cotton Effect (+Δε)Negative Cotton Effect (-Δε)Exciton coupling; Absolute Configuration
Visible Region (~550 nm) Negative Cotton Effect (-Δε)Positive Cotton Effect (+Δε)MLCT Band; Highly sensitive %ee calibration
Isosbestic Point ~400 nm~400 nmConfirms uniform complex stoichiometry

Conclusion & Method Selection

Both methodologies provide robust, self-validating systems for the spectroscopic comparison of cyclopentyl(phenyl)methanamine isomers.

  • Select NMR (Mosher's Method) when you require absolute structural confirmation of the derivatized product and have access to milligram-scale quantities of the analyte. The ¹⁹F NMR readout is particularly immune to background aliphatic noise.

  • Select CD Spectroscopy for high-throughput screening, microgram-scale sample limitations, or when rapid, in situ determination of enantiomeric excess (with an absolute error margin of ±5%) is required without the need for complex spectral deconvolution.

References

  • ACS Figshare / Journal of the American Chemical Society. "In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using Circular Dichroism Spectroscopy". ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). "A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines". NIH Public Access. Available at:[Link]

Sources

Comparative

Quantifying enantiomeric excess of Cyclopentyl(phenyl)methanamine hydrochloride

Title : Quantifying Enantiomeric Excess of Cyclopentyl(phenyl)methanamine Hydrochloride: A Comparative Guide Introduction Cyclopentyl(phenyl)methanamine hydrochloride is a versatile chiral building block frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Quantifying Enantiomeric Excess of Cyclopentyl(phenyl)methanamine Hydrochloride: A Comparative Guide

Introduction Cyclopentyl(phenyl)methanamine hydrochloride is a versatile chiral building block frequently utilized in the synthesis of specialized therapeutics, including pyrazolo-pyrimidinone adenylyl cyclase inhibitors and indazole-based kinase inhibitors[1][2]. Because the pharmacological activity of these target molecules is highly stereodependent, accurately quantifying the enantiomeric excess (ee) of the primary amine precursor is a critical quality control step in drug development[1][3].

However, primary amines present a unique analytical challenge. Their high polarity and tendency to ionize can lead to severe peak tailing and poor resolution on standard polysaccharide-based chiral stationary phases (CSPs)[3][4]. To overcome this, analytical scientists typically employ one of two robust, self-validating strategies: Direct Chiral HPLC using Crown Ether CSPs or Indirect NMR Analysis via Mosher's Acid Derivatization .

This guide objectively compares these two methodologies, exploring their mechanistic foundations, step-by-step protocols, and quantitative performance to help you select the optimal system for your workflow.

Mechanistic Foundations & Comparative Workflows

Method 1: Direct Chiral HPLC via Crown Ether CSPs Direct enantioseparation eliminates the need for derivatization, preserving sample integrity and reducing preparation time[3]. For primary amines like cyclopentyl(phenyl)methanamine, crown ether-based columns (such as the CROWNPAK CR(+)) are the industry gold standard[4][5].

The Causality of Separation: The separation mechanism relies on the formation of host-guest inclusion complexes. The acidic mobile phase (typically containing perchloric acid) ensures the primary amine is fully protonated ( −NH3+​ )[4][6]. This protonated moiety enters the chiral cavity of the crown ether stationary phase. The stereoselective steric hindrance between the bulky cyclopentyl/phenyl substituents of the analyte and the chiral barriers of the crown ether dictates the differential retention times of the (R) and (S) enantiomers[3][5].

Method 2: Indirect 1H -NMR via Mosher's Acid Derivatization When chiral HPLC is unavailable, or when the absolute configuration must be determined alongside %ee, indirect NMR using a Chiral Derivatizing Agent (CDA) is highly effective[7][8].

The Causality of Separation: Enantiomers cannot be distinguished by standard NMR because they exist in identical magnetic environments. By reacting the racemic or scalemic amine mixture with an enantiopure reagent like (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl, Mosher's acid chloride), the enantiomers are covalently converted into diastereomeric amides[7][9]. Diastereomers possess distinct physical properties and different NMR chemical shifts. This difference ( Δδ ) arises from the anisotropic shielding effect of the MTPA phenyl ring, which selectively shields specific protons (e.g., the cyclopentyl methine proton) depending on the stereochemistry of the amine[10][11].

Experimental Workflow Diagram

Workflow Start Cyclopentyl(phenyl)methanamine HCl Decision Select Analytical Pathway Start->Decision HPLC_Path Direct Chiral HPLC (Crown Ether CSP) Decision->HPLC_Path High Throughput required NMR_Path Indirect NMR (Mosher's Derivatization) Decision->NMR_Path Absolute Configuration needed HPLC_Prep Dissolve in Acidic Mobile Phase (e.g., 0.05% HClO4) HPLC_Path->HPLC_Prep NMR_Prep Free-base & React with (S)-MTPA-Cl (100% Conversion) NMR_Path->NMR_Prep HPLC_Mech Inclusion Complexation (Protonated Amine in Crown Cavity) HPLC_Prep->HPLC_Mech NMR_Mech Diastereomer Formation (Anisotropic Shielding) NMR_Prep->NMR_Mech HPLC_Data Integrate UV Chromatogram Peaks (Rt1 vs Rt2) HPLC_Mech->HPLC_Data NMR_Data Integrate 1H/19F NMR Signals (Diastereomer Ratio) NMR_Mech->NMR_Data Result Calculate % Enantiomeric Excess (ee) HPLC_Data->Result NMR_Data->Result

Workflow for quantifying enantiomeric excess of primary amines via Direct HPLC or Indirect NMR.

Step-by-Step Methodologies

Protocol A: Direct Chiral HPLC (CROWNPAK CR(+) Method) Note: This protocol is adapted from validated methods for structurally similar primary amines[4].

  • Mobile Phase Preparation: Prepare a 0.05% (v/v) perchloric acid ( HClO4​ ) solution in HPLC-grade water. The low pH is non-negotiable; the amine must be fully protonated to interact with the crown ether cavity[4][6]. Filter and degas.

  • System Setup: Install a CROWNPAK CR(+) column (150 × 4.0 mm, 5 µm)[4]. Set the column oven temperature to 15 °C. Critical Causality: Lower temperatures enhance the stability of the inclusion complex, significantly improving chiral resolution ( Rs​ )[4][5].

  • Sample Preparation: Dissolve Cyclopentyl(phenyl)methanamine hydrochloride in the mobile phase to a final concentration of 2.0 mg/mL[4].

  • Chromatography: Set the flow rate to 0.3 - 0.5 mL/min. Monitor the eluent via UV detection at 200–210 nm[4].

  • Data Analysis: Calculate %ee using the integrated peak areas: %ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 [1].

Protocol B: Indirect NMR via Mosher's Amide Formation Note: Kinetic resolution is a severe risk here. The derivatization reaction must be driven to 100% completion so that the diastereomeric ratio perfectly mirrors the original enantiomeric ratio[9].

  • Free-Basing: Dissolve 10 mg of the amine hydrochloride salt in 1 mL of dichloromethane ( CH2​Cl2​ ). Add 1 mL of saturated aqueous NaHCO3​ . Extract the free amine into the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Derivatization: Dissolve the free amine in 0.5 mL of anhydrous deuterated chloroform ( CDCl3​ ) or pyridine- d5​ in an NMR tube. Add 2.0 equivalents of (S)-MTPA-Cl and 2.5 equivalents of anhydrous pyridine (if using CDCl3​ )[7][9].

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor by TLC to ensure complete consumption of the starting amine.

  • NMR Acquisition: Acquire a high-resolution 1H -NMR or 19F -NMR spectrum. 19F -NMR is often preferred as it lacks background interference and provides baseline-resolved singlets for the CF3​ groups of the two diastereomers[7][8].

  • Data Analysis: Integrate the distinct diastereomeric peaks to determine the ratio, which directly corresponds to the %ee of the starting amine[8][9].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both approaches, providing a data-driven basis for method selection.

MetricDirect Chiral HPLC (Crown Ether CSP)Indirect NMR (Mosher's Derivatization)
Primary Separation Mechanism Inclusion complexation (Steric/Ionic)[3]Covalent diastereomer formation[7]
Sample Preparation Time < 5 minutes (Direct dissolution)[4]2 - 3 hours (Reaction & Workup)[9]
Analysis Time per Sample 15 - 30 minutes[4]5 - 10 minutes (NMR acquisition)
Typical Resolution ( Rs​ ) 1.5 - 3.0 (Baseline resolution)[4]Complete baseline separation in 19F -NMR
Limit of Detection (LOD) ~0.0002 mg/mL (UV dependent)[4]~1-2% minor enantiomer (NMR sensitivity)
Risk of Kinetic Resolution None (Direct analysis)[3]High (If reaction < 100% complete)[9]
Absolute Configuration ID Requires enantiopure standardsYes (via empirical anisotropic shielding models)[8][11]

Conclusion

For routine quality control and high-throughput screening of Cyclopentyl(phenyl)methanamine hydrochloride, Direct Chiral HPLC using a crown ether CSP is the superior choice due to its speed, high sensitivity, and lack of derivatization artifacts[3][4]. Conversely, if the analytical goal includes determining the absolute stereochemistry of a newly synthesized batch without access to reference standards, Indirect NMR via Mosher's acid derivatization provides an indispensable, self-validating structural proof[8][9].

Sources

Validation

A Senior Scientist's Guide to the Certificate of Analysis for Cyclopentyl(phenyl)methanamine hydrochloride: Beyond the Paper

A Comparative Approach to Quality Assessment For the discerning researcher, a Certificate of Analysis (CoA) is the foundational document attesting to the identity, purity, and quality of a starting material. However, a C...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Approach to Quality Assessment

For the discerning researcher, a Certificate of Analysis (CoA) is the foundational document attesting to the identity, purity, and quality of a starting material. However, a CoA is not merely a static report; it is a summary of rigorous analytical testing. Understanding the methodologies behind the data, their inherent strengths, and their limitations is paramount for ensuring the success and reproducibility of your research.

This guide provides an in-depth analysis of the data typically presented on a CoA for Cyclopentyl(phenyl)methanamine hydrochloride (CAS No: 24260-05-7), a primary amine with applications in synthetic and medicinal chemistry.[1][2] We will deconstruct the standard analytical tests, provide detailed experimental protocols, and compare these with alternative and orthogonal methods. This comparative approach is designed to empower researchers to not only interpret a CoA but also to design supplementary validation experiments for a more complete and robust quality assessment.

Deconstructing the Certificate of Analysis: Standard Tests and Interpretation

A typical CoA for Cyclopentyl(phenyl)methanamine hydrochloride will provide data from several key analytical techniques to confirm its structure and assess its purity. Below, we explore these common methods.

Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: Proton NMR (¹H NMR) is the gold standard for confirming the molecular structure of an organic compound. It provides detailed information about the chemical environment of hydrogen atoms, allowing for verification of the carbon skeleton and the relative placement of functional groups. For Cyclopentyl(phenyl)methanamine hydrochloride, ¹H NMR confirms the presence of the phenyl ring, the cyclopentyl group, the methanamine proton, and the amine protons, all with their characteristic chemical shifts and splitting patterns.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of Cyclopentyl(phenyl)methanamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrumentation: The analysis is performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C). The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result A Weigh Sample B Dissolve in Deuterated Solvent A->B C Acquire FID on NMR Spectrometer B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Structural Confirmation E->F

NMR analysis workflow for structural verification.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally stable compounds.[6] For Cyclopentyl(phenyl)methanamine hydrochloride, a reversed-phase HPLC method is typically employed. This method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[7][8] The purity is generally reported as a percentage of the total peak area in the chromatogram.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for instance, a mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the amine.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.[9]

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_result Result A Prepare Mobile Phase B Dissolve Sample A->B C Equilibrate Column B->C D Inject Sample C->D E Separate Components D->E F UV Detection E->F G Calculate % Purity (Peak Area) F->G

Workflow for HPLC purity determination.
Identity Confirmation by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound, providing strong evidence of its identity. For Cyclopentyl(phenyl)methanamine, the free base has a molecular weight of approximately 189.29 g/mol . In the mass spectrum, one would expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 190.15.[10]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation: The sample solution is introduced into the ESI source of a mass spectrometer, often via direct infusion or coupled to an HPLC system (LC-MS).

  • Ionization: A high voltage is applied to the sample solution as it is nebulized, creating charged droplets from which ions are desorbed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_result Result A Prepare Dilute Solution B Infuse into ESI Source A->B C Ionization B->C D Mass Analysis (m/z) C->D E Detection D->E F Confirm Molecular Weight E->F

Sources

Comparative

Cyclopentyl(phenyl)methanamine Hydrochloride in Drug Discovery: Application &amp; Comparison Guide

Executive Summary In modern medicinal chemistry, the optimization of a lead compound often hinges on delicate structural modifications that balance target affinity with drug-like physicochemical properties. Cyclopentyl(p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound often hinges on delicate structural modifications that balance target affinity with drug-like physicochemical properties. Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) has emerged as a highly versatile α -branched benzylic amine building block. By introducing a saturated, aliphatic cyclopentyl ring adjacent to a planar aromatic system, this pharmacophore effectively increases the fraction of sp 3 hybridized carbons ( Fsp3​ )[1].

This guide objectively compares the performance of cyclopentyl(phenyl)methanamine against common structural alternatives (such as planar diaryl systems and larger cyclohexyl analogs) across distinct therapeutic case studies. It provides researchers with actionable, self-validating protocols and experimental data to justify its integration into drug discovery workflows.

Mechanistic Rationale: The "sp 3 " Advantage and Crystal Packing

A pervasive challenge in lead optimization is the "brick dust" phenomenon—where highly planar, aromatic scaffolds exhibit exceptional target potency but suffer from dismal aqueous solubility due to high crystal lattice energies[1].

Substituting a planar aryl group with a cyclopentyl moiety introduces rotational degrees of freedom and out-of-plane 3D geometry. This structural disruption prevents tight π−π stacking in the solid state, lowering the melting point and significantly enhancing thermodynamic and kinetic aqueous solubility without sacrificing lipophilic binding interactions[1].

SPR A Planar Diaryl Scaffold B High Crystal Lattice Energy (Tight Packing) A->B C Poor Aqueous Solubility (< 5 μM) B->C D Cyclopentyl Substitution E Increased Fsp3 & Rotational Freedom D->E F Improved Solubility (> 70 μM) E->F

Logic diagram: Impact of cyclopentyl substitution on physicochemical properties.

Case Study 1: Adenylyl Cyclase 1 (AC1) Inhibitors for Inflammatory Pain

Background

Adenylyl cyclase isoform 1 (AC1) is a critical target for treating chronic and inflammatory pain. First-generation pyrazolyl-pyrimidinone benzamide inhibitors (e.g., AC10102) demonstrated excellent selectivity for Ca 2+ /Calmodulin-mediated AC1 activity but suffered from poor aqueous solubility due to the high planarity of their three aromatic ring systems[1].

The Intervention

Researchers utilized cyclopentyl(phenyl)methanamine to synthesize second-generation analogs. The goal was to break the molecular planarity, thereby reducing crystal packing energy while maintaining the necessary hydrophobic contacts in the AC1 binding pocket[1].

AC1_Pathway Stimulus Inflammatory Stimulus CaM Intracellular Ca2+/CaM Complex Stimulus->CaM AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 cAMP cAMP Production AC1->cAMP Pain Chronic Pain Sensitization cAMP->Pain Inhibitor Cyclopentyl-derived AC1 Inhibitor (7-47A) Inhibitor->AC1

Signaling pathway: AC1-mediated pain sensitization and targeted inhibition.

Comparative Performance Data

The table below summarizes the structure-property relationships (SPR) when comparing the cyclopentyl derivative against alternative amine building blocks in the pyrazolyl-pyrimidinone scaffold.

Amine Building BlockStructural FeatureAqueous Solubility ( μ M)AC1 IC 50​ ( μ M)Rationale / Causality
Diphenylmethanamine Planar, highly aromatic< 5.0~0.30Strong π−π stacking leads to high lattice energy and insolubility[1].
Cyclohexyl(phenyl)methanamine Bulky sp 3 ring~40.0~0.50Increased steric bulk causes minor clashes in the binding pocket, slightly reducing potency.
Cyclopentyl(thiophen-3-yl)methanamine Heteroaryl sp 3 hybrid~60.0~0.35Thiophene alters electronic distribution; often exhibits lower metabolic stability than phenyl[2].
Cyclopentyl(phenyl)methanamine Optimal sp 3 balance74 ± 7 0.26 Ideal balance of rotational freedom and steric fit. Breaks planarity, drastically improving solubility[1].

Data synthesized from lead optimization campaigns of AC10142A (Compound 7-47A)[1].

Case Study 2: TTK Kinase Inhibitors in Oncology

Background

Human TTK protein kinase (Monopolar Spindle 1 / Mps1) is upregulated in rapidly proliferating tumors and is essential for tumor-initiating cells (cancer stem cells)[3]. Inhibiting TTK is a validated strategy to prevent cancer recurrence and metastasis[3].

The Intervention

In the development of indazole-based TTK inhibitors, cyclopentyl(phenyl)methanamine was employed via an amide coupling reaction to functionalize the indazole core[3]. The α -branching of the cyclopentyl group provides a specific vector that directs the phenyl ring into the hydrophobic deep pocket of the kinase hinge region.

Synthesis_Workflow S1 Indazole Core (Carboxylic Acid) S2 Activation (TBTU, DMF) S1->S2 S3 Amine Addition (Cyclopentyl(phenyl)methanamine + DIPEA) S2->S3 S4 Purification (97% Yield) S3->S4

Experimental workflow: Amide coupling for TTK inhibitor synthesis.

Self-Validating Protocol: Amide Coupling Workflow

This protocol details the specific conditions used to achieve a 97% yield, emphasizing the causality behind reagent selection[3].

  • Activation: Dissolve the indazole carboxylic acid (1.0 mmol) and TBTU (321 mg, 1.0 mmol) in anhydrous DMF (7 mL)[3].

    • Causality: TBTU rapidly forms an active HOBt-ester intermediate. DMF is selected as the solvent because it fully solubilizes highly polar heterocyclic acids, preventing heterogeneous reaction mixtures.

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) to the mixture[3].

    • Causality: DIPEA, a sterically hindered non-nucleophilic base, serves a dual purpose: it deprotonates the carboxylic acid to facilitate TBTU activation, and it neutralizes the hydrochloride salt of the incoming amine.

  • Amine Addition: Add cyclopentyl(phenyl)methanamine hydrochloride (204 mg, 1.0 mmol)[3]. Stir the reaction at room temperature until complete consumption of the starting material (monitored via LC-MS).

    • Causality: The free amine, liberated by DIPEA, acts as a strong nucleophile to attack the activated ester, forming the stable amide bond.

  • Isolation: Dilute with water to precipitate the product, or extract with EtOAc and wash extensively with brine to remove DMF and water-soluble urea byproducts. Yields typically reach 97% as a yellow solid[3].

Standardized Protocol: Kinetic Aqueous Solubility Assay

To validate the solubility improvements afforded by cyclopentyl(phenyl)methanamine derivatives (as seen in the AC1 study), researchers must employ a robust kinetic solubility assay. Nephelometry (turbidimetry) is the industry standard for rapid SPR screening[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1, 10, 25, 50, 75, 100 μ M) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4).

    • Critical Causality: Ensure the final DMSO concentration remains constant at exactly 1% across all wells. Variable DMSO concentrations will artificially skew the apparent solubility of lipophilic compounds.

  • Equilibration: Seal the microplate and incubate at 37°C for 2 hours with gentle shaking.

    • Causality: This incubation period allows transiently supersaturated solutions to reach thermodynamic equilibrium and precipitate if they exceed their solubility limit.

  • Readout: Measure the absorbance at 620 nm using a microplate reader.

    • Causality: At 620 nm, neither the compound nor the buffer absorbs light. Any detected "absorbance" is actually light scattering caused by insoluble particulate matter (precipitation). The concentration at which light scattering sharply increases is recorded as the kinetic solubility limit.

Conclusion

Cyclopentyl(phenyl)methanamine hydrochloride is far more than a simple building block; it is a strategic tool for medicinal chemists. By replacing planar, rigid structural motifs with this α -branched sp 3 -rich amine, researchers can predictably disrupt crystal lattice packing. As demonstrated in the optimization of AC1 inhibitors for pain[1] and TTK inhibitors for oncology[3], this modification drastically improves aqueous solubility and pharmacokinetic viability without compromising the critical hydrophobic interactions required for high-affinity target engagement.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1)

Sources

Safety & Regulatory Compliance

Safety

Cyclopentyl(phenyl)methanamine hydrochloride proper disposal procedures

Operational Blueprint: Safe Handling, Containment, and Disposal of Cyclopentyl(phenyl)methanamine Hydrochloride As drug development accelerates, the utilization of specialized amine intermediates like Cyclopentyl(phenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling, Containment, and Disposal of Cyclopentyl(phenyl)methanamine Hydrochloride

As drug development accelerates, the utilization of specialized amine intermediates like Cyclopentyl(phenyl)methanamine hydrochloride is becoming increasingly common in synthetic pipelines. While highly valuable for building complex pharmacophores, this compound presents specific logistical and safety challenges. As a hydrochloride salt, it is prone to generating hazardous, corrosive byproducts upon thermal decomposition.

This guide provides a comprehensive, field-validated operational plan for the safe handling, spill mitigation, and terminal disposal of this chemical. By integrating self-validating safety checks into every step, we ensure strict compliance with environmental health and safety (EHS) standards while protecting your laboratory personnel.

Physicochemical Hazard Profile & Causality

Understanding the intrinsic properties of Cyclopentyl(phenyl)methanamine HCl is the foundation of any robust safety protocol. The compound is an irritant to the skin, eyes, and respiratory tract, and its chemical makeup dictates strict downstream disposal requirements.

Table 1: Hazard Classification and Operational Implications

Property / HazardSpecification / GHS ClassificationOperational Implication
Physical State Solid (Powder/Crystalline)Prone to aerosolization; do not handle in open drafts.
Skin Irritation Category 2 (H315)Mandates nitrile gloves (minimum 0.11 mm thickness).
Eye Irritation Category 2A (H319)Requires tight-fitting safety goggles; contact lenses prohibited.
Respiratory Category 3 (H335)Must be handled inside a certified Class II BSC or fume hood.
Combustion COx, NOx, HCl gasIncineration facility must possess alkaline exhaust scrubbers.

Self-Validating Disposal Methodology

Standard municipal disposal is both illegal and environmentally disastrous for halogenated amine salts. The following step-by-step methodology guarantees the complete destruction of the chemical intermediate while neutralizing toxic byproducts.

Phase 1: Primary Containment and Mass Balancing
  • Action: Gather all solid waste, including contaminated weighing papers and disposable spatulas, into a high-density polyethylene (HDPE) or glass waste container.

  • Causality: HDPE and glass are chemically inert to organic hydrochloride salts, preventing container degradation and leaching over time.

  • Self-Validation Check: Implement a mass-balance system. The weight of the waste generated plus the weight of the remaining reagent must equal the original tare weight of the reagent bottle. Apply torque-evident tape to the waste container lid; an unbroken line confirms zero fugitive dust emission during transit.

Phase 2: Solvent Solubilization (Pre-Incineration)
  • Action: Inside a certified chemical fume hood, carefully dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol or methanol) before transferring it to a liquid waste carboy.

  • Causality: High-temperature incinerators process liquid streams much more efficiently and uniformly than bulk powders. Solubilizing the salt prevents the fine powder from aerosolizing in the incinerator's thermal draft, ensuring 100% molecular destruction[Sigma-Aldrich Technical Library].

  • Self-Validation Check: Visually inspect the solution against a light source. Complete optical clarity validates that the salt is fully dissolved and ready for safe liquid-phase injection.

Phase 3: Terminal Destruction via Incineration
  • Action: Label the carboy as "Halogenated Organic Waste" and transfer it to a licensed hazardous waste facility.

  • Causality: The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber. The primary combustion chamber destroys the organic cyclopentyl and phenyl rings. However, thermal decomposition of this specific compound generates highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[AK Scientific Safety Data Sheet][1]. The alkaline scrubber chemically neutralizes these acidic gases before exhaust release, preventing environmental acid rain.

DisposalWorkflow Start Solid Waste: Cyclopentyl(phenyl)methanamine HCl Segregate HDPE Containment & Mass Balancing Start->Segregate PPE Required Dissolve Dissolve in Combustible Solvent (Ethanol/Methanol) Segregate->Dissolve Fume Hood Prep Incinerator Licensed Chemical Incinerator (Primary Combustion) Dissolve->Incinerator Liquid Injection Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Toxic Exhaust Gas End Safe Environmental Exhaust Release Scrubber->End Purified Air

Workflow for the safe solubilization and incineration of halogenated amine salts.

Emergency Spill Response Protocol

In the event of an accidental breach, immediate containment is required to prevent respiratory exposure to the H335-classified powder.

  • Isolation: Immediately evacuate personnel from a minimum 1.5-meter radius around the spill zone to prevent accidental tracking and inhalation.

  • Suppression (Causality): Never dry sweep. Dry sweeping introduces kinetic energy that aerosolizes the fine hydrochloride powder, directly exposing the respiratory tract of the operator. Instead, cover the spill with damp sand or a commercial inert absorbent. The moisture binds the particulate matter, eliminating the inhalation hazard.

  • Collection: Use non-sparking, static-free tools to scoop the bound mixture into a designated hazardous waste bag.

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. The hydrochloride salt is highly water-soluble, allowing for easy surface remediation.

  • Self-Validation Check: Swab the decontaminated area with a universal pH indicator strip. A neutral pH (~7.0) confirms the complete removal of the acidic hydrochloride residue, validating that the bench is safe for subsequent use.

References

Sources

Handling

Personal protective equipment for handling Cyclopentyl(phenyl)methanamine hydrochloride

As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. Ensuring the safety of my team while handling potent molecules like Cyclopentyl(phenyl)methanamine hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. Ensuring the safety of my team while handling potent molecules like Cyclopentyl(phenyl)methanamine hydrochloride is paramount. This guide is born from field-proven experience, designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision. We will move beyond mere compliance, focusing on the causality behind each safety measure to build a self-validating system of protocols.

Hazard Analysis: Understanding the Compound

Cyclopentyl(phenyl)methanamine hydrochloride is an amine hydrochloride salt. The primary, immediate risks associated with this solid compound are irritation to the skin, eyes, and respiratory system.[1] The signal word for this chemical is "Warning," and it is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Crucially, there are no established occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound.[1] This absence of data necessitates a conservative approach, treating the compound as potentially hazardous upon inhalation and dermal contact and implementing robust engineering controls and personal protective equipment to minimize any possible exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a passive step but an active measure to mitigate the specific risks identified. Given the irritant nature of Cyclopentyl(phenyl)methanamine hydrochloride, a comprehensive barrier is required.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact.[2][3] Always inspect gloves for tears or punctures before use.[3] Use proper removal techniques to avoid contaminating your hands.
Eye/Face Protection ANSI-approved Safety Goggles & Face ShieldSafety goggles are mandatory to prevent contact with airborne particles.[4][5] A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[2][3]
Body Protection Chemical-resistant Lab CoatA fully buttoned lab coat protects personal clothing and skin from contamination.[1][6]
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4][5][7]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the safe procedure for a common laboratory task: weighing and preparing a solution of Cyclopentyl(phenyl)methanamine hydrochloride.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate & Prepare Work Area (Fume Hood) verify_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe 3. Don Full PPE verify_safety->don_ppe weigh 4. Weigh Compound (in fume hood, on weigh paper) don_ppe->weigh transfer 5. Transfer to Vessel (in fume hood) weigh->transfer dissolve 6. Add Solvent & Dissolve (keep vessel covered) transfer->dissolve decontaminate 7. Decontaminate Surfaces & Glassware dissolve->decontaminate dispose_waste 8. Dispose of Waste (see disposal plan) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling Cyclopentyl(phenyl)methanamine hydrochloride.

Detailed Methodology
  • Preparation:

    • Designate a specific work area for handling the compound, preferably within a certified chemical fume hood to minimize inhalation risk.[7]

    • Ensure the work surface is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.[1][2]

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) within the fume hood.

    • Don all required PPE as specified in the table above.[1]

  • Weighing and Transfer (Solid Compound):

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.[7]

    • Use a disposable weigh boat or anti-static weigh paper.

    • Carefully transfer the desired amount of the compound from the storage container to the weigh paper using a clean spatula. Minimize dust generation during this process.[8]

    • Securely close the primary storage container.[1]

    • Carefully transfer the weighed solid into the designated reaction or storage vessel.

  • In-Solution Handling:

    • Slowly add the desired solvent to the vessel containing the compound.

    • Keep the vessel covered as much as possible during dissolution (e.g., with a watch glass or septum cap).

  • Post-Handling Decontamination:

    • Wipe down the work surface, spatula, and any external surfaces of glassware with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.

    • Dispose of all contaminated disposable materials (gloves, weigh paper, wipes) in a designated hazardous waste container.[1]

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye/face protection.

    • Immediately wash hands thoroughly with soap and water after removing all PPE.[1][3]

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Spill: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8] Prevent the spill from entering drains or waterways.[1]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing Cyclopentyl(phenyl)methanamine hydrochloride must be treated as hazardous waste.

  • Solid Waste: All contaminated disposables, including gloves, weigh paper, and bench paper, must be collected in a clearly labeled, sealed hazardous waste container.[1][8]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[1][7] All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[1]

By integrating these protocols into your laboratory's standard operating procedures, you create a robust framework for safety and operational excellence. This guide serves not just as a set of instructions, but as a foundation for building a culture of safety and scientific integrity within your team.

References

  • Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

  • Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2024, April 27). Safety Data Sheet. [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. [Link]

  • Angene Chemical. (2021, May 1). (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentyl(phenyl)methanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.